molecular formula C13H21NO3 B1526588 Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 512822-34-3

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1526588
CAS No.: 512822-34-3
M. Wt: 239.31 g/mol
InChI Key: DMVQSZMTYAHSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a specialized chemical building block of significant interest in medicinal and organic chemistry research. This compound features a rigid, three-dimensional bicyclic scaffold, which provides a versatile framework for the synthesis of more complex molecular architectures. The 9-oxo (ketone) group offers a handle for further synthetic manipulation, while the tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, enhancing the compound's stability and allowing for selective deprotection in multi-step synthetic sequences . While specific biological targets for this exact molecule are not detailed in the available sources, structurally related 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives are investigated in pharmaceutical research for their potential as therapeutic agents, highlighting the relevance of this core scaffold in drug discovery efforts . Researchers value this compound for its utility in constructing novel compounds for screening and development. This product is intended for laboratory and manufacturing use only and is not approved for human, veterinary, or consumer application .

Properties

IUPAC Name

tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-10(8-14)11(9)15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVQSZMTYAHSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-34-3
Record name 9-Oxo-3-azabicyclo[3.3.1]nonane-3-carboxylic acid 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important molecule.

Introduction: The Significance of the Azabicyclo[3.3.1]nonane Core

The 3-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. The introduction of a carbonyl group at the C9 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom yields this compound, a versatile intermediate for further chemical modifications. This compound serves as a valuable scaffold for creating diverse libraries of molecules with potential therapeutic applications, including as neurotransmitter reuptake inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2]

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 512822-34-3[3][4][5]
Molecular Formula C13H21NO3[3][4]
Molecular Weight 239.31 g/mol [3][4]
Melting Point 89-90 °C[3]
Boiling Point (Predicted) 342.9 ± 35.0 °C[3]
Density (Predicted) 1.1 ± 0.1 g/cm3 [3]
Appearance Solid
Storage Temperature 2-8°C[3]

Synthesis Strategy: Constructing the Bicyclic Core

The synthesis of the 3-azabicyclo[3.3.1]nonane skeleton is often achieved through a variation of the Robinson-Schöpf condensation. This classical reaction involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a 1,3-dicarbonyl compound or its equivalent (like acetonedicarboxylic acid). This convergent approach allows for the efficient construction of the bicyclic system in a single step.

Conceptual Synthetic Workflow

The synthesis would likely begin with the reaction of a suitable nitrogen-containing precursor, such as tert-butyl carbamate, with glutaraldehyde and a derivative of acetonedicarboxylic acid. The Boc group is introduced to protect the nitrogen atom and modulate the compound's solubility and reactivity.

Synthesis_Workflow A tert-Butyl carbamate D Robinson-Schöpf type condensation A->D B Glutaraldehyde B->D C Acetonedicarboxylic acid derivative C->D E This compound D->E Cyclization & Decarboxylation

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step methodology based on the synthesis of related azabicyclononanes.[6]

  • Reaction Setup: A reaction vessel is charged with a buffered aqueous solution (e.g., citrate-phosphate buffer, pH ~5) and cooled in an ice bath.

  • Addition of Reagents: tert-Butyl carbamate, followed by a suitable derivative of acetonedicarboxylic acid, are added to the cooled solution.

  • Slow Addition of Glutaraldehyde: A solution of glutaraldehyde is added dropwise to the reaction mixture while maintaining a low temperature to control the reaction rate and minimize side products.

  • Reaction Progression: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for an extended period (typically 24-48 hours) to allow for the completion of the condensation and cyclization.

  • Workup and Extraction: The reaction mixture is basified, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The rigid framework of this compound makes it an attractive starting point for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of compounds targeting various receptors and enzymes.

G-Protein Coupled Receptor (GPCR) Agonists

This bicyclic scaffold has been employed in the synthesis of agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[2] The rigid structure of the azabicyclononane core helps to position key pharmacophoric elements for optimal interaction with the receptor's binding pocket, leading to potent and selective agonism.

Serotonin (5-HT3) Receptor Antagonists

Derivatives of the azabicyclo[3.3.1]nonane core have been investigated as serotonin (5-HT3) receptor antagonists.[7] These compounds have potential applications in the treatment of various central nervous system disorders, including schizophrenia. The defined stereochemistry of the bicyclic system is crucial for achieving high-affinity binding to the 5-HT3 receptor.

Building Block for Protein Degraders

The compound is also classified as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid azabicyclononane scaffold can serve as a linker or a core element in the design of these complex molecules.

Drug_Discovery_Applications cluster_scaffold Core Scaffold cluster_applications Therapeutic Applications A tert-Butyl 9-oxo-3- azabicyclo[3.3.1]nonane- 3-carboxylate B GPR40 Agonists (Type 2 Diabetes) A->B Leads to C 5-HT3 Receptor Antagonists (Schizophrenia) A->C Leads to D Protein Degraders (PROTACs) (Oncology, etc.) A->D Leads to

Caption: Applications of the core scaffold in drug discovery.

Safety and Handling

This compound is classified as an irritant.[8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8] It should be handled in a well-ventilated area, and dust formation should be avoided.[8] Store in a cool, dry place.[3]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, well-defined three-dimensional structure provides an excellent platform for the design and synthesis of novel therapeutic agents with improved potency and selectivity. As research into complex diseases continues to evolve, the demand for such sophisticated molecular scaffolds is expected to grow, further cementing the importance of this compound in the drug discovery pipeline.

References

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Google Patents. (n.d.). WO2018106518A1 - Antidiabetic heterocyclic compounds.
  • New Drug Approvals. (2016, April 15). TAK-058 (ENV-8058). Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

Sources

Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework is a conformationally rigid, three-dimensional bicyclic system that has garnered significant attention from the scientific community. Its unique structural and stereochemical properties have made it a valuable scaffold in medicinal chemistry and drug discovery. This bicyclic amine is a core structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1] The constrained nature of the 3-azabicyclo[3.3.1]nonane ring system allows for the precise spatial orientation of substituents, making it an ideal template for the design of ligands that can selectively interact with biological targets such as receptors and enzymes.[2] Consequently, the development of efficient and stereoselective synthetic methodologies to access functionalized 3-azabicyclo[3.3.1]nonane derivatives is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core synthetic strategies, delving into the mechanistic rationale behind these approaches and offering practical, field-proven insights for their successful implementation.

Core Synthetic Strategies: A Comparative Analysis

The construction of the 3-azabicyclo[3.3.1]nonane skeleton can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Mannich and Robinson-Schöpf Reactions A one-pot, multicomponent reaction involving a ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia.High atom economy, operational simplicity, and direct access to functionalized derivatives.Can sometimes lead to mixtures of products; stereocontrol can be challenging.
Intramolecular Cyclization Reactions Formation of the second ring through an intramolecular nucleophilic attack, such as a Michael addition or an aldol-type condensation.Often provides good control over stereochemistry, particularly in substrate-controlled reactions.Requires the pre-synthesis of a suitably functionalized monocyclic precursor.
Enamine-Based Annulations Reaction of a pre-formed enamine of a cyclic ketone with a suitable bis-electrophile, such as acryloyl chloride.Effective for the synthesis of dione derivatives; can be a high-yielding, one-pot procedure.The scope can be limited by the availability and reactivity of the enamine and bis-electrophile.

I. The Mannich and Robinson-Schöpf Reactions: A Cornerstone in Bicyclic Amine Synthesis

The Mannich reaction and its variant, the Robinson-Schöpf condensation, represent one of the most classical and widely employed methods for the synthesis of 3-azabicyclo[3.3.1]nonanes.[3] This powerful reaction class involves the condensation of a compound with an active hydrogen (typically a ketone), an aldehyde (commonly formaldehyde or its equivalent), and a primary amine or ammonia.

Mechanistic Insights

The reaction proceeds through a tandem sequence of events, initiated by the formation of an iminium ion from the amine and formaldehyde. This is followed by the reaction of the enol or enolate of the ketone with the iminium ion. A second intramolecular Mannich reaction then leads to the formation of the bicyclic ring system. The Robinson-Schöpf condensation, a specific type of Mannich reaction, utilizes a dialdehyde (like glutaraldehyde) and a primary amine to construct the bicyclic core.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 First Mannich Reaction cluster_3 Intramolecular Cyclization cluster_4 Final Product Formation Amine R-NH₂ Iminium_Ion [R-N⁺H=CH₂] Amine->Iminium_Ion H⁺ Formaldehyde CH₂O Formaldehyde->Iminium_Ion Ketone_Enol Ketone Enol Mannich_Base_Intermediate Mannich Base Intermediate Iminium_Ion->Mannich_Base_Intermediate Ketone_Enol->Mannich_Base_Intermediate Cyclized_Intermediate Cyclized Intermediate Mannich_Base_Intermediate->Cyclized_Intermediate Intramolecular Mannich Reaction Final_Product 3-Azabicyclo[3.3.1]nonane Derivative Cyclized_Intermediate->Final_Product Deprotonation

Caption: Generalized mechanism of the Mannich reaction for 3-azabicyclo[3.3.1]nonane synthesis.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a procedure described in Organic Syntheses for the preparation of a key intermediate for the synthesis of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[4]

Materials:

  • Benzylamine

  • Sulfuric acid (18% aqueous solution)

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sodium acetate (9% aqueous solution)

  • Sodium carbonate (20% aqueous solution)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

  • Silica gel

  • Sodium sulfate (anhydrous)

  • Methanol

Procedure:

  • To a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, add water and benzylamine.

  • Cool the reactor to 0–10 °C and slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.

  • Add 50% glutaraldehyde followed by acetonedicarboxylic acid, ensuring the temperature remains below 5 °C.

  • Slowly add 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH of the solution to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE to remove organic impurities.

  • To the aqueous layer, add n-heptane and silica gel.

  • Adjust the pH to 8 with 20% sodium carbonate solution.

  • Separate the organic layer and extract the aqueous layer with a mixture of MTBE and n-heptane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or used directly in subsequent steps.

II. Intramolecular Cyclization Strategies

Intramolecular cyclization reactions offer a powerful and often stereoselective approach to the 3-azabicyclo[3.3.1]nonane core. These methods typically involve the synthesis of a functionalized piperidine derivative, which then undergoes an intramolecular ring-closing reaction.

A. Intramolecular Michael Addition

The intramolecular Michael addition of a nitrogen nucleophile onto an α,β-unsaturated carbonyl system is a common strategy. This approach allows for the formation of the second six-membered ring with good control over the stereochemistry at the newly formed stereocenters.

Intramolecular_Michael_Addition Start Functionalized Piperidine (with tethered Michael acceptor) Enolate Enolate Formation Start->Enolate Deprotonation Base Base Base->Enolate Cyclization Intramolecular Michael Addition Enolate->Cyclization Product 3-Azabicyclo[3.3.1]nonane Derivative Cyclization->Product Protonation

Caption: General workflow for intramolecular Michael addition to form the 3-azabicyclo[3.3.1]nonane core.

B. Intramolecular Aldol-Type Reactions

Similar to the Michael addition, an intramolecular aldol or aldol-type condensation can be employed to construct the bicyclic system. This typically involves a piperidine derivative bearing both a nucleophilic enolate (or enamine) and an electrophilic carbonyl group.

III. Enamine-Based Annulations

The reaction of enamines derived from cyclic ketones with bis-electrophiles provides a direct route to 3-azabicyclo[3.3.1]nonane derivatives, particularly those with dione functionalities. This method is attractive due to its potential for one-pot execution and high yields.[2][5]

Mechanistic Considerations

The reaction can proceed through two possible pathways: N-acylation followed by a[6][6]-sigmatropic rearrangement, or C-acylation followed by an intramolecular Michael alkylation. The operative mechanism can be influenced by the nature of the substituents on the enamine and the acyl chloride.[5]

Experimental Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones

This protocol is a generalized procedure based on the work of Williams et al. for the synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones.[5]

Materials:

  • N-carboxy-4-piperidone derivative

  • Secondary amine (e.g., morpholine)

  • p-Toluenesulfonic acid (catalytic amount)

  • Benzene (anhydrous)

  • Acryloyl chloride

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the N-carboxy-4-piperidone and a catalytic amount of p-toluenesulfonic acid in benzene.

  • Add the secondary amine and reflux the mixture to form the enamine, collecting the water in the Dean-Stark trap.

  • Once enamine formation is complete, heat the solution to a vigorous reflux under a nitrogen atmosphere.

  • Add acryloyl chloride dropwise to the refluxing solution over a period of 30 minutes.

  • Maintain the reaction at reflux for 18 hours.

  • After cooling, hydrolyze the reaction mixture and perform a standard aqueous workup.

  • The crude product can be purified by crystallization or column chromatography to yield the 3-azabicyclo[3.3.1]nonane-6,9-dione.

Table of Yields for the Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones from Various Enamines: [5]

TrialEnamineSolventTime (h)Temp (°C)Yield (%) of II
1Ia, IbBenzene188080-85
2Ia, IbBenzene262535-40
3IaBenzene461023
4Ic, IdBenzene188010-15
5Ie, IfBenzene188075-80
6Ig, IhBenzene188070-75
7IaToluene181105-10

Ia-Ih represent different enamine derivatives as described in the original publication.

IV. Stereoselective Synthesis: The Next Frontier

Achieving high levels of stereocontrol in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives is a key challenge and an active area of research. The conformational rigidity of the bicyclic system means that the relative and absolute stereochemistry of substituents can have a profound impact on biological activity.

Strategies for stereoselective synthesis include:

  • Substrate Control: Utilizing a chiral starting material, such as a chiral piperidine derivative, to direct the stereochemical outcome of the cyclization reaction.

  • Chiral Auxiliaries: Employing a chiral auxiliary attached to the substrate to induce facial selectivity in the key bond-forming step.

  • Asymmetric Catalysis: Using a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, to control the stereochemistry of the reaction. Recent advances in organocatalysis have shown promise for the asymmetric synthesis of related bicyclic systems.[7]

Conclusion and Future Outlook

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives continues to be a vibrant and important area of organic chemistry. The classical Mannich and Robinson-Schöpf reactions remain highly valuable for their simplicity and efficiency, while intramolecular cyclization and enamine-based methods offer alternative routes with distinct advantages, particularly in terms of stereocontrol. The future of this field will undoubtedly focus on the development of more sophisticated and general stereoselective methods, enabling the synthesis of a wider range of structurally complex and biologically active 3-azabicyclo[3.3.1]nonane derivatives for drug discovery and development.

References

  • Ma, D., et al. (2011). Organocatalytic Domino Michael-Hemiacetalization Reaction of (E)-2-Nitro-3-phenylprop-2-en-1-ol and Aldehydes. Angewandte Chemie International Edition, 50(46), 11057-11061. [Link]

  • Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Heterocycles, 55(11), 2199-2206. [Link]

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56.
  • Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Mehta, G., & Singh, V. (2006). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Butkus, E. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827-1843.
  • (2025). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. ResearchGate. [Link]

  • Mukhtorov L. G., et al. (2024). SYNTHESIS OF 3-R-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-7-EN-6-IMINES BASED ON 2,4-DINITROANILINE. SYNTHESIS OF 3-R-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-7-EN-6-IMINES BASED ON 2,4-DINITROANILINE. [Link]

  • Tan, J.-P., et al. (2022). Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis.
  • (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. PMC. [Link]

  • Stach, J., & Hesse, M. (1987). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 87(5), 999-1020.
  • (2019). A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2. MDPI. [Link]

  • (2025). Optical Resolution, Stereoselective Synthesis, and Crystal Structure of 9α‐(3‐Azabicyclo[6][6][7]nonanyl)‐2′‐cyclopentyl‐2′‐hydroxy‐2′‐phenylacetate. ResearchGate. [Link]

  • (1999). Method of preparing 3-azabicyclo[6][6][7] nonane derivatives. Google Patents.

  • (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. [Link]

  • (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect. [Link]

  • (2025). Strategies for the stereoselective synthesis of tetrahydropyrazolo[1,2‐a]‐pyrazole‐1,7‐diones. ResearchGate. [Link]

  • Brimble, M. A., et al. (2011). Synthesis of azabicyclo[3.3.1]nonanes via Mannich reaction. European Journal of Organic Chemistry, 2011(27), 5336-5346.
  • Wall, R. T. (1969). STUDIES IN BICYCLIC COMPOUNDS. University of Glasgow. [Link]

  • (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. OUCI. [Link]

  • (2021). Synthesis process of N-amino-3-azabicyclo[6][6] octane hydrochloride. Google Patents.

  • (2016). Significance and challenges of stereoselectivity assessing methods in drug metabolism. ScienceDirect. [Link]

  • (2025). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. ResearchGate. [Link]

  • (2025). IX. Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane-1,5-diamines in Solution and in Solid State. ResearchGate. [Link]

  • (2020). Recent applications and developments of organic azides in total synthesis of natural products. SciSpace. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block in medicinal chemistry. The unique bicyclic structure of this compound, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its successful application in drug discovery and development.

The 3-azabicyclo[3.3.1]nonane scaffold is a prevalent motif in a variety of biologically active natural products and synthetic molecules.[1] Its rigid, chair-chair conformation provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for molecular recognition at biological targets.[2] The presence of the ketone at the C9 position and the Boc-protected nitrogen at the 3-position offers versatile handles for further chemical modifications.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic IUPAC numbering, is shown below. The bicyclic system is expected to adopt a stable twin-chair conformation.[1][2]

Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The predicted ¹H NMR spectral data in CDCl₃ are summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2 - 4.0Broad multiplet2HH-2e, H-4e (equatorial)
~ 3.0 - 2.8Multiplet2HH-2a, H-4a (axial)
~ 2.7 - 2.5Broad singlet2HH-1, H-5 (bridgehead)
~ 2.2 - 2.0Multiplet4HH-6, H-8, H-7a
~ 1.8 - 1.6Multiplet2HH-7e
1.48Singlet9H-C(CH₃)₃ (Boc)

Interpretation:

  • Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected around 1.48 ppm.

  • Bridgehead Protons (H-1, H-5): These protons are typically deshielded and appear as a broad singlet or multiplet in the range of 2.5-2.7 ppm.

  • Methylene Protons Adjacent to Nitrogen (H-2, H-4): The protons on the carbons flanking the nitrogen atom are split into axial and equatorial signals due to the rigid chair conformation. The equatorial protons are generally more deshielded and appear further downfield than their axial counterparts.

  • Other Methylene Protons (H-6, H-7, H-8): The remaining methylene protons of the bicyclic system will present as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 215C=O (C-9)
~ 154C=O (Boc)
~ 80-C (CH₃)₃ (Boc)
~ 50C-1, C-5 (bridgehead)
~ 48C-2, C-4
~ 35C-6, C-8
~ 28-C(C H₃)₃ (Boc)
~ 18C-7

Interpretation:

  • Carbonyl Carbons: The ketone carbonyl at C-9 is expected to have a chemical shift in the downfield region, typically around 215 ppm. The carbamate carbonyl of the Boc group will appear around 154 ppm.

  • Quaternary Carbon (Boc): The quaternary carbon of the tert-butyl group is expected around 80 ppm.

  • Bridgehead Carbons (C-1, C-5): These carbons are anticipated to have a chemical shift of approximately 50 ppm.

  • Methylene Carbons: The chemical shifts of the methylene carbons will vary depending on their proximity to the nitrogen atom and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975 - 2850StrongC-H stretching (aliphatic)
~ 1715StrongC=O stretching (ketone)
~ 1690StrongC=O stretching (carbamate, Boc)
~ 1160StrongC-N stretching

Interpretation:

  • The IR spectrum will be dominated by two strong carbonyl absorption bands. The ketone carbonyl at C-9 is expected to absorb at a higher wavenumber (~1715 cm⁻¹) than the carbamate carbonyl of the Boc group (~1690 cm⁻¹).

  • Strong C-H stretching vibrations from the aliphatic protons of the bicyclic system and the Boc group will be observed in the 2850-2975 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
240.1596[M+H]⁺ (Calculated for C₁₃H₂₂NO₃⁺)
262.1416[M+Na]⁺ (Calculated for C₁₃H₂₁NNaO₃⁺)
184.1121[M - C₄H₈ + H]⁺ (Loss of isobutylene)
140.1019[M - Boc + H]⁺ (Loss of the Boc group)

Interpretation:

  • The high-resolution mass spectrum should show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ with accurate masses corresponding to the molecular formula C₁₃H₂₁NO₃.

  • Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (101 Da).

Experimental Protocols

General Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[3]

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Synthetic Workflow

A plausible synthetic route to this compound involves the Robinson-Schöpf type condensation. This method is a well-established procedure for the synthesis of the 3-azabicyclo[3.3.1]nonane core.[4]

G A Glutaraldehyde D Intermediate A->D Condensation B Acetone-1,3-dicarboxylic acid B->D C tert-Butyl carbazate C->D E This compound D->E Decarboxylation

Synthetic workflow for the target compound.

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetone-1,3-dicarboxylic acid and tert-butyl carbazate in a buffered aqueous solution (e.g., acetate buffer, pH ~4-5).

  • Addition of Glutaraldehyde: Slowly add glutaraldehyde to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Workup and Purification: After completion, basify the reaction mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

The spectroscopic data presented in this guide, while based on established chemical principles and analysis of related compounds, provide a robust framework for the identification and characterization of this compound. A comprehensive understanding of its NMR, IR, and MS properties is essential for researchers utilizing this versatile building block in the design and synthesis of novel drug candidates. The provided synthetic protocol offers a reliable method for its preparation, enabling its broader application in the field of medicinal chemistry.

References

  • Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Letters in Organic Chemistry, 12(1), 31-37.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
  • BenchChem. (2025). An In-depth Technical Guide to N-Boc-Nortropinone: Chemical Structure, Properties, and Applications. Retrieved from a relevant BenchChem technical guide.
  • Parthiban, P., Arumugam, N., & Ponnuswamy, S. (2014). Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1045.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Retrieved from a relevant BenchChem technical guide.
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of N-Boc-dolaproine-methyl ester and Related Compounds. Retrieved from a relevant BenchChem technical guide.
  • University of Calgary. (n.d.). Handbook of Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

Physical and chemical properties of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Its rigid bicyclic structure and versatile functional groups make it an invaluable scaffold for the development of novel therapeutics and complex molecular architectures. This document will delve into its physical and chemical properties, provide detailed experimental protocols for its synthesis and characterization, and discuss its reactivity and potential applications.

Introduction: A Privileged Scaffold in Drug Discovery

The 3-azabicyclo[3.3.1]nonane framework is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1] This rigid bicyclic system provides a well-defined three-dimensional orientation of substituents, which is highly advantageous for optimizing interactions with biological targets such as enzymes and receptors. The introduction of a carbonyl group at the C9 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom in this compound enhances its utility as a synthetic intermediate. The Boc group offers robust protection under a wide range of reaction conditions while being readily removable under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.

The strategic placement of the ketone functionality provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, reductions, and condensations. This allows for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO₃[2]
Molecular Weight 239.31 g/mol [2]
Appearance Solid
Melting Point 89-90 °C[3]
Boiling Point 342.9 ± 35.0 °C (Predicted)[4]
Density 1.12 ± 0.1 g/cm³ (Predicted)[4]
pKa -1.65 ± 0.20 (Predicted)[4]
Storage Temperature 2-8°C, Sealed in a dry environment[4]

Chemical Structure and Conformation

The chemical structure of this compound is depicted below. The 3-azabicyclo[3.3.1]nonane core adopts a rigid chair-chair conformation to minimize steric strain.[5][6] This conformational preference is a key feature of this scaffold, as it dictates the spatial arrangement of substituents and their interactions with other molecules.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative method adapted from procedures for analogous compounds.[7]

Experimental Protocol: Synthesis

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This initial step involves a Mannich-type cyclization reaction.

  • To a solution of benzylamine and an aqueous solution of glutaraldehyde, slowly add 1,3-acetonedicarboxylic acid at a controlled temperature (typically below 10°C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by gentle heating (e.g., 50°C) to drive the reaction to completion.

  • Upon cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Basify the aqueous layer with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of >10.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

  • Purification can be achieved by column chromatography on silica gel.

Step 2: Debenzylation to 9-Azabicyclo[3.3.1]nonan-3-one

The benzyl protecting group is removed via catalytic hydrogenation.

  • Dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Step 3: Boc Protection to yield this compound

The final step involves the protection of the secondary amine with a Boc group.

  • Dissolve the 9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to stir at room temperature until complete, as monitored by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

cluster_workflow Synthesis Workflow start Starting Materials (Benzylamine, Glutaraldehyde, 1,3-Acetonedicarboxylic acid) step1 Mannich Cyclization start->step1 intermediate1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one step1->intermediate1 step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 9-Azabicyclo[3.3.1]nonan-3-one step2->intermediate2 step3 Boc Protection (Boc₂O, Base) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the following section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons.

  • Boc Group: A sharp singlet integrating to 9 protons is expected in the upfield region, typically around 1.4-1.5 ppm.

  • Bridgehead Protons (C1 and C5): These protons would likely appear as broad multiplets in the range of 2.5-3.5 ppm.

  • Methylene Protons adjacent to Nitrogen (C2 and C4): These protons are expected to show complex multiplets, likely in the region of 3.0-4.0 ppm, influenced by the electron-withdrawing effect of the Boc-protected nitrogen.

  • Other Methylene Protons (C6, C7, C8): These would appear as a series of complex multiplets in the range of 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide key information about the carbon framework.

  • Carbonyl Carbon (C9): A characteristic peak in the downfield region, typically >200 ppm.

  • Boc Carbonyl Carbon: A peak around 155 ppm.

  • Boc Quaternary Carbon: A peak around 80 ppm.

  • Boc Methyl Carbons: A peak around 28 ppm.

  • Bridgehead Carbons (C1 and C5): Peaks in the range of 40-50 ppm.

  • Carbons adjacent to Nitrogen (C2 and C4): Peaks in the range of 45-55 ppm.

  • Other Methylene Carbons (C6, C7, C8): Peaks in the range of 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the stretching frequencies of the carbonyl groups.

  • Ketone C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.

  • Carbamate C=O Stretch: A strong absorption band is expected around 1680-1700 cm⁻¹.

  • C-N Stretch: A medium absorption band in the region of 1160-1250 cm⁻¹.

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI): The protonated molecule [M+H]⁺ would be expected at m/z 240.1, and the sodium adduct [M+Na]⁺ at m/z 262.1.

  • Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene from the parent ion is a common fragmentation pathway for Boc-protected compounds.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the ketone and the Boc-protected amine.

Reactions at the Carbonyl Group

The ketone at the C9 position is a versatile functional handle for a variety of transformations:

  • Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction can often be controlled by the choice of reagents and reaction conditions.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.

  • Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to introduce a substituted amino group at the C9 position.[8]

  • Condensation Reactions: The ketone can react with nucleophiles such as hydroxylamine and hydrazine to form oximes and hydrazones, respectively.[8]

Deprotection and Functionalization of the Nitrogen Atom

The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent. The resulting secondary amine can then be functionalized through various reactions:

  • Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones.

  • Coupling Reactions: The amine can be used in various coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.

Applications in Medicinal Chemistry

The 3-azabicyclo[3.3.1]nonane scaffold is a key component in the development of a wide range of therapeutic agents. Its rigid structure allows for precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity for biological targets. Derivatives of this scaffold have been investigated for their activity as:

  • CNS agents: The scaffold is present in molecules targeting receptors in the central nervous system.

  • Enzyme inhibitors: The rigid framework can be used to design potent and selective enzyme inhibitors.

  • Protein-protein interaction modulators: The three-dimensional nature of the scaffold makes it suitable for disrupting or stabilizing protein-protein interactions.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for the construction of compound libraries for high-throughput screening and for the lead optimization phase of drug discovery projects.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined three-dimensional structure, coupled with the presence of strategically placed and readily modifiable functional groups, provides a robust platform for the design and synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and a discussion of its reactivity and potential applications, serving as a valuable resource for researchers and scientists in the field of drug development and beyond.

References

  • Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Letters in Organic Chemistry, 12(1), 31-37.
  • Srivastava, V. K., et al. (1987). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal X-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. Journal of Medicinal Chemistry, 30(5), 780-788.
  • Abilkhamitova, S., et al. (2017). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Oriental Journal of Chemistry, 33(6), 3073-3079.
  • Supporting Crystallographic Inform
  • Vafina, G. F., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 38(1), 66-72.
  • Rani, M., et al. (2014). Efficient synthesis, spectral analysis and antimicrobial studies of nitrogen and sulfur containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5036-5043.
  • Moskalenko, A. I., & Boev, V. I. (2009). Reactions of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 45(6), 882-887.
  • tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)
  • Stevens, D. L., et al. (2021). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Molecules, 26(16), 4989.
  • tert-Butyl 1-cyano-9-oxo-3-azabicyclo[3.3.
  • Tert-butyl 3-methylidene-9-azabicyclo[3.3.
  • tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.
  • tert-Butyl 3-oxo-9-azabicyclo[3.3.
  • 51222-27-4|tert-Butyl 3-oxo-9-azabicyclo[3.3.
  • tert-butyl 9-oxo-3-azabicyclo[3.3.
  • Racemic-Tert-Butyl 2-Oxo-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate(WX120615)(1823808-41-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 9-azabicyclo[3.3.1]nonane derivatives. (2011).
  • TERT-BUTYL 9-HYDROXY-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE, 95% Purity, C13H23NO3, 100 mg. (n.d.).
  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 519.
  • This compound, min 97%, 500 mg. (n.d.). CP Lab Safety.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. (n.d.). Semantic Scholar.
  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (n.d.). Organic Chemistry Portal.
  • CAS 155560-04-6 endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane. (n.d.). BOC Sciences.
  • N-Boc-9-azabicyclo[3.3.1]nonan-3-one. (n.d.). Chongqing Chemdad Co., Ltd.
  • Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22163-22201.
  • tert-Butyl exo-3-amino-9-azabicyclo[3.3.
  • Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator. (2025).

Sources

A Comprehensive Technical Guide to the Synthesis of Azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Azabicyclo[3.3.1]nonane Core

The azabicyclo[3.3.1]nonane skeleton is a privileged structural motif, forming the rigid, three-dimensional core of a vast array of biologically active natural products and synthetic molecules. Its unique conformational properties and stereochemical complexity have made it a cornerstone in the fields of medicinal chemistry and drug development. This bicyclic system is integral to the structure of numerous alkaloids, including those of the sarpagine, macroline, and ajmaline families, which exhibit a wide spectrum of pharmacological activities.[1] The inherent rigidity of the scaffold allows for the precise spatial orientation of functional groups, making it an ideal platform for designing potent and selective ligands for various biological targets, including receptors and enzymes.[2]

Notably, indole alkaloids incorporating the azabicyclo[3.3.1]nonane architecture are recognized for their potential as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic agents.[3][4] The structural resemblance of certain derivatives to essential metabolites like tryptophan further enhances their significance in chemical biology.[3]

Given its importance, the development of efficient and stereoselective synthetic routes to access this scaffold is of paramount interest to the scientific community. This guide provides an in-depth exploration of the core synthetic strategies employed to construct the azabicyclo[3.3.1]nonane framework, moving from classical, robust methodologies to modern, highly sophisticated catalytic and asymmetric approaches. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and execution.

Pillar 1: The Double Mannich Reaction - A Cornerstone of Bicyclic Synthesis

The intramolecular double Mannich reaction is arguably the most classic and powerful strategy for constructing the 3-azabicyclo[3.3.1]nonane core. This one-pot condensation brings together a ketone, a primary amine, and two equivalents of an aldehyde (typically formaldehyde), seamlessly assembling the bicyclic system. The elegance of this approach lies in its biomimetic nature, mirroring the proposed biosynthetic pathways of related alkaloids.

The reaction proceeds through a tandem sequence of intermolecular Mannich addition to form a monocyclic intermediate, followed by an intramolecular Mannich cyclization. The choice of starting materials is critical; the ketone must possess two enolizable α-positions to react with two successive iminium ion electrophiles generated in situ from the amine and formaldehyde.

A significant advancement in this area is the development of one-pot tandem Mannich annulations using readily available aromatic ketones.[5][6] This method provides direct access to synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives in good yields.[6]

Mannich_Reaction cluster_0 Step 1: Intermolecular Mannich cluster_1 Step 2: Intramolecular Mannich Ketone Ketone Intermediate Monocyclic Intermediate Ketone->Intermediate + Iminium Ion Amine Primary Amine Iminium1 Iminium Ion (Electrophile) Amine->Iminium1 + H₂CO Formaldehyde1 Formaldehyde Formaldehyde1->Iminium1 Iminium1->Intermediate Formaldehyde2 Formaldehyde Iminium2 Intramolecular Iminium Ion Intermediate->Iminium2 + H₂CO Formaldehyde2->Iminium2 Product 3-Azabicyclo[3.3.1]nonane Iminium2->Product Cyclization Transannular_Cyclization COD 1,5-Cyclooctadiene FunctionalizedCOD Functionalized Cyclooctane Intermediate (e.g., Diol, Ditosylate) COD->FunctionalizedCOD Functionalization (e.g., Hydroboration) Product Azabicyclo[3.3.1]nonane FunctionalizedCOD->Product Transannular Bond Formation Trigger Reaction Trigger (e.g., Nucleophile, Electrophile) Trigger->Product Cycloaddition cluster_0 Radical [3+3] Annulation cluster_1 Intramolecular Nitrone [3+2] Cycloaddition Donor 1,3-Bis Radical Donor (N-Arylamine) Product33 9-Azabicyclo[3.3.1]nonane Donor->Product33 Visible Light, Photocatalyst Acceptor 1,3-Bis Radical Acceptor (Allylic Trap) Acceptor->Product33 Amine Secondary Amine with Alkene Tether Nitrone Nitrone Intermediate Amine->Nitrone Oxidation Product32 Azabicyclo[3.3.1]nonane Nitrone->Product32 Intramolecular Cycloaddition

Sources

Introduction: The 3-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 3-Azabicyclo[3.3.1]nonane Analogs

The 3-azabicyclo[3.3.1]nonane (3-ABN) framework represents a class of bridged bicyclic compounds that has garnered significant attention in medicinal chemistry.[1] This structurally fascinating scaffold is a key component in a variety of complex natural alkaloids and has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2][3] Its rigid, well-defined three-dimensional conformation allows for the precise spatial orientation of functional groups, making it an ideal template for designing potent and selective ligands for various receptors and enzymes. The versatility of the 3-ABN system has led to the development of analogs with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neurological effects, positioning it as a cornerstone in the synthesis of novel therapeutic agents.[3][4]

Part 1: A Spectrum of Biological Activities

The inherent structural rigidity and synthetic accessibility of the 3-ABN core have enabled extensive exploration of its therapeutic potential. By modifying substituents at various positions, researchers have developed analogs with potent and selective activities across several key disease areas.

Anticancer Activity

A significant area of investigation has been the development of 3-ABN analogs as cytotoxic agents against various cancer cell lines. Derivatives, particularly 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, have demonstrated notable efficacy.[5][6][7]

Mechanism of Action & Structure-Activity Relationship (SAR): The primary mechanism of antitumor action for many of these compounds is the induction of apoptosis.[6][8] Structure-activity relationship studies have revealed that the nature and position of substituents on the aryl rings at the C-2 and C-4 positions are critical for cytotoxicity. Electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl rings tend to enhance anticancer activity.[6] For instance, a fluoro-substituted hydrazone derivative of 3-ABN showed superior antiproliferative activity against human liver cancer cells (HepG2) compared to its unsubstituted or electron-donating counterparts.[6]

Data Summary: In Vitro Anticancer Activity

Compound ClassSubstituentCell LineIC50 (µg/mL)Reference
Pyrazolyl-chalcone derivative-PaCa-213.0[5]
Pyrazolyl-thiadiazole derivative-PaCa-25.5[5]
Pyrazolyl-thiadiazole derivative-PC311.8[5]
2-Thienoyl hydrazone4-FluoroHepG23.76[6]
2-Thienoyl hydrazone4-ChloroHepG2>3.76[6]
2-Thienoyl hydrazone4-BromoHepG2>3.76[6]
Antimicrobial and Antifungal Activity

The 3-ABN scaffold has also been successfully exploited to develop potent antimicrobial agents. Various derivatives, including hydrazones, thiadiazoles, and thiosemicarbazones, have exhibited significant activity against a range of bacterial and fungal pathogens.[6][9]

Structure-Activity Relationship (SAR): Similar to the trends observed in anticancer activity, the presence of electron-withdrawing substituents on the C-2 and C-4 phenyl rings often correlates with enhanced antimicrobial potency.[6][9] Halogen-substituted compounds, in particular, have demonstrated excellent inhibitory effects against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[6]

Data Summary: Antimicrobial Activity (MIC)

Compound ClassSubstituentOrganismMIC (µg/mL)Reference
Thiadiazole derivativeElectron-withdrawingSalmonella typhi6.25[9]
Thiadiazole derivativeElectron-withdrawingEscherichia coli6.25[9]
Thiadiazole derivativeElectron-withdrawingAspergillus niger6.25[9]
2-Thienoyl hydrazoneHalogenatedVarious Bacteria6.25 - 25.5[6]
2-Thienoyl hydrazoneHalogenatedVarious Fungi6.25 - 12.5[6]
Neurological and Receptor Modulation

The conformationally constrained nature of the 3-ABN skeleton makes it an excellent scaffold for targeting receptors within the central nervous system (CNS).

  • Narcotic Antagonists: N-substituted 1-phenyl-3-azabicyclo[3.3.1]nonanes have been shown to exhibit narcotic antagonist activity. Modifications at the nitrogen atom, such as replacement of a methyl group with propyl or allyl groups, led to an increase in this antagonist activity.[10]

  • Serotonin (5-HT) Receptor Ligands: The 3-ABN system has been modeled and used in the synthesis of potent ligands for serotonin (5-HT) receptors, highlighting its potential in treating psychiatric and neurological disorders.[1]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Diazabicyclo[3.3.1]nonanes, close structural relatives, have demonstrated high affinities for various nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases.[2]

  • Monoamine Reuptake Inhibitors: Certain 9-azabicyclo[3.3.1]nonane derivatives have been patented as monoamine reuptake inhibitors, indicating their potential utility in treating diseases of the nervous system where such mechanisms are beneficial.[11]

Antiviral Activity

A notable application of the 3-ABN scaffold is in the development of HIV-1 entry inhibitors. Researchers synthesized 3,9-diazabicyclo[3.3.1]nonane analogs of Maraviroc, an approved CCR5 antagonist.[12] This work demonstrated that modifying the core bicyclic structure of an existing drug with a related scaffold could maintain significant antiviral activity. The diazabicyclononane derivative was found to be an effective inhibitor, rationalized through computational modeling which correlated inhibitory activity with the specific conformational preferences of the bicyclic system.[12]

Antiprotozoal Activity

Derivatives of azabicyclo-nonanes linked to tetrazole or sulfonamide cores have been synthesized and evaluated for their activity against protozoan parasites. These compounds have shown promising, submicromolar activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the parasite causing African sleeping sickness).[13]

Part 2: Synthesis and Methodologies

The widespread investigation of 3-ABN analogs is facilitated by robust and efficient synthetic strategies, most notably the Mannich reaction.

Core Synthesis: The Mannich Reaction

A common and effective method for constructing the 3-azabicyclo[3.3.1]nonan-9-one core is a one-pot tandem Mannich reaction. This reaction typically involves the condensation of an aromatic or aliphatic ketone, an aldehyde (often formaldehyde), and an amine (such as ammonium acetate or a primary amine).[9][14][15] This approach is highly valued for its atom economy and operational simplicity.

G cluster_reactants Reactants Ketone Ketone (e.g., Cyclohexanone) Solvent Solvent System (e.g., Ethanol) Ketone->Solvent Combine Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Solvent Combine Amine Amine (e.g., Methylamine) Amine->Solvent Combine Product 3-Azabicyclo[3.3.1]nonane Core Structure Solvent->Product Reflux / Heat (Mannich Reaction) G A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with 3-ABN Analogs (Varying Concentrations) B->C D Incubate (24h) C->D E Add MTT Reagent D->E F Incubate (4h) (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of complex organic molecules is paramount for effective communication, documentation, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to ensure that every distinct chemical structure corresponds to a unique name.[1][2] This guide provides a comprehensive deconstruction of the IUPAC name for a key synthetic intermediate: Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate .

This molecule incorporates several key structural features, including a bridged bicyclic system, a heteroatom within the ring structure (an azacycle), a ketone functional group, and a carbamate protecting group. Understanding the logic behind its nomenclature offers valuable insights into the systematic naming of a wide range of complex heterocyclic compounds encountered in modern organic synthesis.

Deconstructing the Name: A Step-by-Step Analysis

The IUPAC name can be broken down into distinct components, each describing a specific feature of the molecule's architecture. We will analyze each part systematically, from the core scaffold to its various functionalizations.

Part 1: The Bicyclic Core - bicyclo[3.3.1]nonane

The foundation of this molecule is a bicyclic alkane. The nomenclature for such systems follows a specific set of rules.[3][4][5]

  • Identifying the Parent Bicyclic System : The term "bicyclo" indicates a molecule containing two rings that share two or more atoms.[4][6] The atoms common to both rings are known as bridgehead carbons .[7]

  • Counting the Total Number of Carbons : The parent name is based on the total number of carbon atoms in the entire bicyclic system.[4] In this case, "nonane" signifies a nine-carbon framework.[8][9]

  • Defining the Bridges : Three paths, or "bridges," connect the two bridgehead carbons. The numbers within the brackets—[3.3.1]—represent the number of carbon atoms in each of these bridges, excluding the bridgehead carbons themselves.[3][5][7] These numbers are always listed in descending order.[3][4]

    • Two bridges contain three carbon atoms each.

    • One bridge contains a single carbon atom.

Numbering the Bicyclic System

The numbering of a bicyclic system is crucial for assigning the positions of substituents and functional groups. The process begins at one of the bridgehead carbons and proceeds along the longest path to the second bridgehead carbon.[5][6][7] The numbering then continues along the next longest path back to the initial bridgehead and finally numbers the shortest bridge.[5]

Part 2: Introducing Heteroatoms and Functional Groups

With the core hydrocarbon scaffold established, we now incorporate the heteroatoms and functional groups, which are indicated by prefixes and suffixes.

The Heteroatom: 3-aza

The prefix "aza" indicates the replacement of a carbon atom in the ring system with a nitrogen atom. This is an application of replacement nomenclature.[1] The number "3-" specifies the locant, or position, of this nitrogen atom according to the numbering scheme of the bicyclo[3.3.1]nonane system.

The Principal Functional Group: 9-oxo

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine which group is named as the suffix and which are named as prefixes.[10][11][12] In this molecule, we have a ketone and a carbamate (an ester derivative). Esters have a higher priority than ketones.[10][12] Therefore, the ketone group is designated by the prefix "oxo".

  • oxo : This prefix denotes a carbonyl group (C=O) where the carbon is part of the carbon chain or ring.[10]

  • 9- : This locant indicates that the carbonyl group is located at the 9th position of the bicyclic system, which is the single-carbon bridge.

Part 3: The Substituent on the Nitrogen - Tert-butyl ... -3-carboxylate

The final part of the name describes the large substituent attached to the nitrogen atom at position 3.

The Carbamate Group: -3-carboxylate

The name "carboxylate" indicates the deprotonated form of a carboxylic acid, functioning here as an ester. Since this functional group has higher priority than the ketone, it forms the base of this part of the name.[10][13] The "-3-" links this group to the nitrogen atom at the 3-position of the main bicyclic ring. This structure, an ester attached to a nitrogen, is specifically known as a carbamate . Carbamates are frequently used as protecting groups for amines in organic synthesis.[14][15]

The Ester Moiety: Tert-butyl

The "Tert-butyl" group specifies the alkyl group that forms the ester with the carboxylate. This is the common name for the 1,1-dimethylethyl group. In nomenclature, the alkyl group of the ester is named as a separate word at the beginning of the name.

This particular group, tert-butoxycarbonyl, is widely known in synthetic chemistry as the "Boc" group.[16][17] It is a common protecting group for amines due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.[14][16][17]

Systematic Assembly of the IUPAC Name

To construct the final name, we follow a systematic procedure that integrates all the structural components according to IUPAC rules.[1][18]

Step-by-Step Naming Protocol:

  • Identify the Parent Hydride : The core structure is a bicyclic system with a total of nine atoms in the rings (eight carbons and one nitrogen). The corresponding all-carbon parent is bicyclo[3.3.1]nonane.[8][19]

  • Identify the Principal Functional Group : The molecule contains a ketone and a carbamate (an ester derivative). According to IUPAC priority rules, the ester functional group is senior to the ketone.[10][12] Therefore, the name will be based on a carboxylate.

  • Name the Substituent on the Nitrogen : The nitrogen at position 3 is part of a carbamate. The ester portion is a tert-butyl group. This gives us "tert-butyl ... carboxylate".

  • Specify the Point of Attachment : The carbamate is attached at the 3-position, which is the nitrogen atom (aza). This gives us "tert-butyl ... 3-azabicyclo[3.3.1]nonane-3-carboxylate".

  • Name the Remaining Functional Group as a Prefix : The ketone group is treated as a substituent and is denoted by the prefix "oxo".[13]

  • Assign Locants :

    • The bicyclic system is numbered starting from a bridgehead, proceeding through the longest bridge first.

    • The nitrogen is at position 3 (3-aza).

    • The ketone is at position 9 (9-oxo).

  • Assemble the Final Name : The components are assembled, with the ester alkyl group named first as a separate word, followed by the prefixes in alphabetical order (though "oxo" is the only one here besides "aza" which is part of the parent structure), and finally the parent name with the carboxylate suffix.

This logical assembly results in the complete IUPAC name: This compound .

Visualization of the Naming Process

To further clarify the relationship between the structure and its name, the following diagrams illustrate the core components and the numbering system.

Diagram 1: The Bicyclo[3.3.1]nonane Scaffold

Caption: Numbering of the parent bicyclo[3.3.1]nonane system.

Diagram 2: Final Structure and Key Components

Final_Structure cluster_main This compound cluster_structure Structural Interpretation tert_butyl Tert-butyl ester_group Ester Alkyl Group (Separate Word) tert_butyl->ester_group oxo 9-oxo aza 3-aza oxo->aza ketone_prefix Ketone Substituent (Prefix) oxo->ketone_prefix bicyclo bicyclo[3.3.1]nonane aza->bicyclo heteroatom Nitrogen Replacement ('aza' Prefix) aza->heteroatom carboxylate -3-carboxylate bicyclo->carboxylate parent_scaffold Parent Bicyclic System bicyclo->parent_scaffold principal_group Principal Functional Group (Suffix) carboxylate->principal_group

Caption: Logical breakdown of the IUPAC name into its structural components.

Conclusion

The IUPAC nomenclature for this compound is a prime example of a systematic and logical approach to naming complex organic molecules. By deconstructing the name into its constituent parts—the bicyclic core, heteroatom replacements, functional group prefixes and suffixes, and ester substituents—we can precisely describe the intricate three-dimensional structure of the compound. For researchers and scientists in drug development, a firm grasp of these principles is essential for accurate communication, literature searching, and the unambiguous documentation of chemical entities.

References

  • BYJU'S. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Retrieved from [Link]

  • Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]

  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

  • OpenOChem Learn. Naming Bicyclic Compounds. Retrieved from [Link]

  • Chemistry Steps. Naming Bicyclic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 26). What decides the order of priority of functional groups in organic compounds? Retrieved from [Link]

  • YouTube. (2024, March 19). IUPAC nomenclature of Functional groups || Functional groups priority order. Retrieved from [Link]

  • Chad's Prep®. Nomenclature of Bicyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, March 28). (PDF) Naming Bicyclic Compounds. Retrieved from [Link]

  • Matrix Fine Chemicals. BICYCLO[3.3.1]NONANE-2,6-DIONE | CAS 16473-11-3. Retrieved from [Link]

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin Oshkosh. Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • Siyavula. 4.3 IUPAC naming and formulae | Organic molecules. Retrieved from [Link]

  • organicmystery.com. Nomenclature of Alicyclic Compounds. Retrieved from [Link]

  • NIST. Bicyclo[3.3.1]nonane - the NIST WebBook. Retrieved from [Link]

  • Capot Chemical. Specifications of this compound. Retrieved from [Link]

  • PubChem. Bicyclo(3.3.1)nonan-3-one | C9H14O | CID 276875. Retrieved from [Link]

  • YouTube. (2019, July 21). IUPAC Nomenclature of Bicyclo and Spiro Compounds | Solved Problems. Retrieved from [Link]

  • askIITians. Nomenclature and General Principles: IUPAC Nomenclature of Acyclic Hydrocarbons. Retrieved from [Link]

  • Chemdad. This compound. Retrieved from [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • YouTube. (2019, June 12). IUPAC Nomenclature | Lecture-10 || Naming of Alicyclic Compounds || Class-11th (GOC). Retrieved from [Link]

  • Brilliant. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. Retrieved from [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

Sources

Safety and handling of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a pivotal building block in medicinal chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Compound Identification and Physicochemical Properties

This compound is a Boc-protected bicyclic ketone used in the synthesis of complex nitrogen-containing molecules. Its rigid scaffold makes it a valuable intermediate in drug discovery. Accurate identification is the first step in any safety protocol.

PropertyValueSource
Chemical Name This compound[1][2][3]
Synonym(s) 9-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester[3]
CAS Number 512822-34-3[1][2][3][4]
Molecular Formula C₁₃H₂₁NO₃[2][3][4][5]
Molecular Weight 239.31 g/mol [3][4]
Appearance Solid, powder[6]
Melting Point 89-90 °C[3]
Boiling Point 342.9 ± 35.0 °C (Predicted)[3]
Density 1.1 ± 0.1 g/cm³ (Predicted)[3]

GHS Hazard Identification and Analysis

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. Understanding these classifications is critical for risk assessment and the implementation of appropriate controls.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

GHS ClassificationCodeDescription
Pictogram GHS07Exclamation Mark: Indicates that the substance may be an irritant (skin and eye), skin sensitizer, acutely toxic (harmful), narcotic, or hazardous to the ozone layer.
Signal Word Warning Indicates a less severe hazard.
Hazard Statements H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Expert Interpretation:

  • H315 (Skin Irritation): Direct contact with the solid powder or solutions can lead to inflammation, characterized by redness, itching, and dryness.[1] This necessitates the use of appropriate gloves and protective clothing.

  • H319 (Serious Eye Irritation): The compound poses a significant risk to the eyes. Accidental contact can result in pain, redness, and potentially severe damage.[1] This makes mandatory the use of chemical safety goggles.

  • H335 (Respiratory Irritation): As a fine powder, the compound can easily become airborne. Inhaling the dust can irritate the lungs and respiratory system.[1] All manipulations that could generate dust must be performed in a certified chemical fume hood.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal protective equipment, is essential for minimizing exposure. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls for Safe Chemical Handling Eng Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin First Line of Defense PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Admin->PPE Last Line of Defense start Start prep Step 1: Preparation Don PPE (Goggles, Gloves, Lab Coat). Verify fume hood is operational. start->prep weigh Step 2: Weighing Inside fume hood, carefully weigh solid into a tared container. Use anti-static weigh paper. prep->weigh dissolve Step 3: Dissolution Add solvent slowly to the solid. Cap and mix gently. weigh->dissolve cleanup Step 4: Cleanup & Storage Wipe down surfaces. Dispose of contaminated materials in hazardous waste. Store primary container correctly. dissolve->cleanup end End cleanup->end

Caption: Standard workflow for safely handling the powdered compound.

4.2. Storage Requirements Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Conditions: Store in a cool, dry, and well-ventilated area. [1]Recommended storage temperatures range from room temperature to 2-8°C; consistency is key. [3][4]* Container: Keep the container tightly closed to prevent moisture ingress and contamination. [1]* Security: The compound should be stored locked up (P405) to restrict access to authorized personnel only. [1]* Incompatibilities: Store away from strong oxidizing agents and other incompatible substances.

4.3. Disposal Considerations All waste, including the compound itself, empty containers, and contaminated disposables (e.g., gloves, weigh boats), must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations. [1]* Prohibition: Do not let the product enter drains, waterways, or soil. [1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound. [1]

References

  • (R)-3-Piperidinamine dihydrochloride (CAS 334618-23-4). LookChem.
  • Safety Data Sheet: Tert-Butyl 9-Oxo-3-Azabicyclo[3.3.
  • (R)-3-Aminopiperidine dihydrochloride (CAS 334618-23-4). ChemScene.
  • Safety Data Sheet: tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • (R)-(-)-3-Aminopiperidine dihydrochloride (CAS 334618-23-4). Sigma-Aldrich.
  • (R)-3-Aminopiperidine dihydrochloride (CAS 334618-23-4). Chemsrc.
  • tert-Butyl 7-oxo-3-azabicyclo[3.3.
  • tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.
  • tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.
  • tert-Butyl 9-oxo-3-azabicyclo[3.3.
  • tert-butyl 9-oxo-3-azabicyclo[3.3.
  • tert-butyl 9-oxo-3-azabicyclo[3.3.
  • Safety D
  • tert-Butyl 3-oxo-9-azabicyclo[3.3.

Sources

Methodological & Application

Experimental protocol for the synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable bicyclic ketone scaffold in medicinal chemistry and drug development. The synthetic strategy is centered on an intramolecular Dieckmann condensation to construct the bicyclic core, followed by a tandem hydrolysis and decarboxylation to yield the target ketone. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and efficient synthesis.

Introduction: The Strategic Importance of the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework is a rigid and structurally significant motif found in a variety of biologically active molecules and natural products. Its conformational rigidity allows for the precise spatial orientation of substituents, making it an attractive template for designing ligands with high receptor affinity and selectivity. The title compound, this compound (CAS 512822-34-3), serves as a key intermediate, providing a versatile handle for further chemical modifications at the ketone and the Boc-protected nitrogen.[1][2]

The synthesis detailed herein employs the Dieckmann condensation, a robust and reliable method for forming five- and six-membered rings through the intramolecular cyclization of diesters.[3][4] This reaction is a cornerstone of cyclic compound synthesis and is mechanistically analogous to the intermolecular Claisen condensation.[5][6] Our protocol begins with the readily accessible N-Boc protected piperidine precursor, diethyl 1-(tert-butoxycarbonyl)piperidine-3,5-diacetate, and proceeds through a β-keto ester intermediate, which is subsequently converted to the final product.

Overall Reaction Scheme:

Mechanistic Spotlight: The Dieckmann Condensation

The success of this synthesis hinges on the base-catalyzed intramolecular condensation of the starting diester. A strong, non-nucleophilic base is essential for this transformation.

  • Enolate Formation: A strong base, such as Sodium bis(trimethylsilyl)amide (NaHMDS), deprotonates the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.[4][6] The choice of NaHMDS is strategic; its steric bulk prevents it from acting as a nucleophile, thus avoiding unwanted side reactions like attacking the ester carbonyls.

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key step forms a new carbon-carbon bond and generates the second six-membered ring, resulting in a cyclic tetrahedral intermediate.[4]

  • Reformation of Carbonyl: The intermediate collapses, expelling an ethoxide leaving group and forming the cyclic β-keto ester product.

  • Driving the Equilibrium: The reaction is driven to completion by the deprotonation of the highly acidic α-proton situated between the two carbonyl groups of the β-keto ester product. This acid-base step is essentially irreversible and pulls the entire equilibrium towards the product side.[6] An acidic workup is then required to reprotonate this position.

Safety and Handling

Researcher discretion and adherence to institutional safety protocols are paramount. This protocol involves hazardous materials that require careful handling in a controlled laboratory environment.

  • Sodium bis(trimethylsilyl)amide (NaHMDS): Highly corrosive, flammable, and reacts violently with water.[7][8][9][10] It causes severe skin burns and eye damage.[7][9][11] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[9]

  • Tetrahydrofuran (THF): A highly flammable liquid whose vapors can form explosive mixtures with air.[12][13] Crucially, THF can form explosive peroxides upon exposure to air and light, especially after a container has been opened.[12][14][15] Always use THF from a freshly opened bottle or test for the presence of peroxides before use. Do not distill to dryness.[12] Store in a cool, dark, well-ventilated area away from ignition sources.[13][16]

  • Acidic/Basic Solutions: Handle concentrated acids and bases within a fume hood while wearing appropriate PPE to prevent burns.

Materials and Equipment

Reagents and Consumables
ReagentCAS NumberMolecular WeightQuantityMolar Equiv.Notes
Diethyl 1-(tert-butoxycarbonyl)piperidine-3,5-diacetateN/A359.44 g/mol 10.0 g1.0Starting Material
Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M in THF1070-89-9183.37 g/mol 16.7 mL1.2Use as a solution
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 200 mL-Anhydrous, <50 ppm H₂O
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol 100 mL-For quenching
Hydrochloric Acid (HCl), 6 M7647-01-036.46 g/mol 50 mL-For decarboxylation
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 500 mL-For extraction
Brine (Saturated aq. NaCl)7647-14-558.44 g/mol 100 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-For drying
Silica Gel, 230-400 mesh7631-86-960.08 g/mol As needed-For chromatography
Equipment
  • Three-neck round-bottom flask (500 mL) with magnetic stir bar

  • Schlenk line or manifold for inert atmosphere

  • Septa, needles, and syringes

  • Addition funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Part A: Dieckmann Condensation – Synthesis of the β-Keto Ester Intermediate
  • Inert Atmosphere Setup: Assemble the 500 mL three-neck flask, equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add diethyl 1-(tert-butoxycarbonyl)piperidine-3,5-diacetate (10.0 g, 27.8 mmol). Using a cannula or syringe, add 150 mL of anhydrous THF. Stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Transfer the NaHMDS solution (16.7 mL of 2.0 M solution, 33.4 mmol, 1.2 equiv.) to the addition funnel via syringe under an inert atmosphere. Add the NaHMDS solution dropwise to the stirred reaction mixture over 30 minutes. A color change and/or precipitation may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is the bicyclic β-keto ester intermediate, which is used in the next step without further purification.

Part B: Hydrolysis and Decarboxylation
  • Setup: Transfer the crude β-keto ester intermediate to a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser.

  • Acid Addition: Add 50 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Stir vigorously for 4-6 hours. Carbon dioxide evolution will be observed.

  • Monitoring: Monitor the disappearance of the intermediate by TLC.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This will yield the crude target compound as a solid or thick oil.

Part C: Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

  • Isolation: Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield this compound as a white to off-white solid. An expected yield is typically in the range of 60-75% over the two steps.

Workflow and Data Visualization

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_prep Preparation cluster_diekmann Part A: Dieckmann Condensation cluster_decarbox Part B: Hydrolysis & Decarboxylation cluster_purify Part C: Purification A Assemble & Flame-Dry Glassware B Add Starting Diester & Anhydrous THF A->B C Cool to 0 °C B->C D Dropwise Addition of NaHMDS C->D E Stir at RT (12-16h) D->E F Quench with aq. NH4Cl E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Add 6M HCl to Crude Intermediate H->I J Reflux (4-6h) I->J K Neutralize & Extract with EtOAc J->K L Dry & Concentrate K->L M Flash Column Chromatography L->M N Isolate Pure Product M->N

Caption: A flowchart illustrating the major stages of the synthesis protocol.

References

  • University of California. (n.d.). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]

  • UC Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemius. (n.d.). Tetrahydrofuran (THF) :: Internal Plant Instructions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • European Patent Office. (n.d.). EP 1934212 A1 - 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic deployment of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the 3-azabicyclo[3.3.1]nonane framework has emerged as a "privileged scaffold"—a structural motif consistently found in a multitude of bioactive natural products and synthetic compounds.[1] This rigid, three-dimensional bicyclic system offers a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This application note delves into the versatile utility of a key derivative, Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate , a building block poised for the efficient construction of complex and medicinally relevant molecules.

This guide will provide an in-depth exploration of the strategic applications of this compound, complete with detailed experimental protocols for its derivatization and an examination of the biological pathways targeted by its progeny. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 3-position offers orthogonal protection, allowing for selective manipulation of the ketone at the 9-position before revealing the secondary amine for further functionalization. This inherent chemical duality makes it an exceptionally valuable tool for the medicinal chemist.

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 512822-34-3N/A
Molecular Formula C₁₃H₂₁NO₃N/A
Molecular Weight 239.31 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 89-90 °CN/A
Storage 2-8°C, under inert atmosphereN/A

Core Synthetic Applications and Protocols

The synthetic utility of this compound is primarily centered on the reactivity of the C9 ketone. This functionality serves as a versatile handle for introducing a wide array of substituents and for the construction of more complex ring systems.

Reductive Amination: A Gateway to Diverse Amine Derivatives

The direct conversion of the C9 ketone to an amine via reductive amination is one of the most powerful and straightforward methods to introduce molecular diversity. This reaction allows for the incorporation of a vast range of primary and secondary amines, leading to libraries of compounds for screening against various biological targets.

Causality of Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial. It is selective for the iminium ion intermediate and tolerates the Boc-protecting group and a wide range of functional groups on the incoming amine. The use of an acid catalyst, such as acetic acid, facilitates the formation of the iminium ion, thereby accelerating the reaction rate.

Experimental Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone (1 eq) and Amine (1.1 eq) in DCE add_acid Add Acetic Acid (1.1 eq) start->add_acid stir1 Stir at RT for 1h add_acid->stir1 add_reductant Add NaBH(OAc)3 (1.5 eq) portion-wise stir1->add_reductant stir2 Stir at RT for 12-24h add_reductant->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract dry Dry (Na2SO4), filter, concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated 9-Amino-3-azabicyclo[3.3.1]nonane Derivative purify->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Isatin (1 eq), Malononitrile (1 eq), and Ketone (1 eq) in Ethanol add_catalyst Add Piperidine (0.1 eq) start->add_catalyst reflux Reflux for 4-8h add_catalyst->reflux cool Cool to RT reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry product Isolated Spirooxindole Derivative dry->product G cluster_pi3k PI3K/Akt Pathway ligand α7 nAChR Agonist (Derived from Azabicyclo[3.3.1]nonane) receptor α7 nAChR ca_influx Ca²⁺ Influx jak2 JAK2 pi3k PI3K ampk AMPK akt Akt bcl2 ↑ Bcl-2 apoptosis ↓ Apoptosis stat3 STAT3 inflammation ↓ Pro-inflammatory Cytokines mtor mTOR autophagy ↑ Autophagy

Sources

Reaction of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Chemistry of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Introduction: The Versatile 3-Azabicyclo[3.at]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, chair-chair or chair-boat conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an invaluable template for designing ligands that interact with specific biological targets like proteins and receptors.[1] Molecules incorporating this structure have shown potential as muscarinic agents, serotonin (5-HT) receptor ligands, and monoamine reuptake inhibitors.[1][2]

This compound is a key synthetic intermediate that provides access to a diverse array of functionalized derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 3 ensures stability and solubility in common organic solvents, while the ketone at the C9 position serves as a versatile electrophilic handle for a wide range of nucleophilic transformations.

This document serves as a detailed application note for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and field-proven protocols for reacting this key intermediate with common classes of nucleophiles, including hydrides, organometallics, amines, and phosphorus ylides.

Core Concepts: Reactivity and Stereochemical Control

The chemical behavior of this compound is dominated by the electrophilicity of the C9 carbonyl carbon. The rigid bicyclic structure significantly influences the stereochemical outcome of nucleophilic attacks. The molecule's conformation restricts the approach of incoming nucleophiles to two primary trajectories:

  • Exo Attack: The nucleophile approaches from the more open, sterically unhindered face of the molecule.

  • Endo Attack: The nucleophile approaches from the more sterically congested face, underneath the bicyclic ring system.

Generally, smaller nucleophiles may show a preference for exo attack, leading to the formation of an endo-alcohol, while bulkier reagents may favor the alternative pathway. The precise stereochemical outcome is a delicate interplay between steric hindrance, electronic effects, and the specific reaction conditions employed.

G cluster_main Nucleophilic Reactions at C9 Carbonyl cluster_nucleophiles cluster_products Ketone tert-butyl 9-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate Nu_H Hydride (H⁻) (e.g., NaBH₄) Ketone->Nu_H Reduction Nu_C Carbanion (R⁻) (e.g., R-MgBr) Ketone->Nu_C Grignard/Organolithium Addition Nu_N Amine (RNH₂) (+ Reducing Agent) Ketone->Nu_N Reductive Amination Nu_P Ylide (Ph₃P=CR₂) (Wittig Reagent) Ketone->Nu_P Wittig Reaction Prod_Alcohol Secondary/Tertiary Alcohol Nu_H->Prod_Alcohol Nu_C->Prod_Alcohol Prod_Amine Substituted Amine Nu_N->Prod_Amine Prod_Alkene Alkene Nu_P->Prod_Alkene

Caption: Overview of nucleophilic reactions on the C9 ketone.

Application 1: Reduction via Nucleophilic Hydride Addition

The conversion of the C9 ketone to a hydroxyl group is a fundamental transformation, yielding precursors for ethers, esters, and other functional groups. This is most commonly achieved via reduction with a nucleophilic hydride source.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent functional group tolerance (it will not reduce the Boc-carbamate or esters), operational simplicity, and high yields.[2] The reaction is typically run at a reduced temperature (0 °C) to control the rate of reaction and improve stereoselectivity. Methanol is an ideal solvent as it is polar, readily dissolves the substrate and reagent, and can protonate the intermediate alkoxide. For substrates sensitive to protic solvents, catalytic hydrogenation using a ruthenium complex offers a powerful, albeit more costly, alternative that can yield high stereoselectivity for the endo-alcohol.[3]

Protocol: Sodium Borohydride Reduction to endo-9-Hydroxy-3-azabicyclo[3.3.1]nonane
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to ambient temperature over 12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of acetone (10 mL per 25 mmol of ketone) to consume excess NaBH₄.[4]

  • Work-up:

    • Concentrate the mixture in vacuo to remove the bulk of the methanol.[4]

    • Add water and extract the product with dichloromethane (3 x volume of aqueous layer).[4]

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: The crude product, tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

ReagentConditionsPrimary ProductTypical YieldReference
Sodium BorohydrideMethanol, 0 °C to RTendo-9-Hydroxy derivative>80%[2][4]
Ruthenium ComplexH₂, Solvent (e.g., Toluene)endo-9-Hydroxy derivativeHigh[3]

Application 2: Carbon-Carbon Bond Formation with Organometallic Reagents

The addition of organometallic nucleophiles, such as Grignard or organolithium reagents, is a powerful method for installing alkyl, aryl, or vinyl groups at the C9 position, forming a tertiary alcohol. This reaction creates a new stereocenter and significantly increases molecular complexity.

Causality Behind Experimental Choices: Strict anhydrous and anaerobic conditions are paramount for success, as organometallic reagents react violently with water and oxygen. Tetrahydrofuran (THF) is a common solvent due to its ability to solvate the organometallic species and its appropriate boiling point. The reaction is initiated at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions and control the exothermic addition. A transmetalation step, for instance reacting a Grignard reagent with cerium(III) chloride, can sometimes improve yields by generating a less basic, more nucleophilic organocerium reagent, which minimizes side reactions like enolization.[5] Quenching with a saturated aqueous solution of ammonium chloride provides a mildly acidic proton source to neutralize the alkoxide without causing acid-catalyzed degradation of the product.

Protocol: Grignard Addition for Tertiary Alcohol Synthesis

G start Start setup 1. Setup - Dry glassware under vacuum. - Add ketone and anhydrous THF. - Establish N₂ atmosphere. start->setup cool 2. Cool to 0 °C - Use ice-water bath. setup->cool add 3. Add Grignard Reagent - Add R-MgBr solution dropwise  via syringe. cool->add react 4. React - Stir at 0 °C to RT. - Monitor by TLC. add->react quench 5. Quench - Cool back to 0 °C. - Slowly add sat. aq. NH₄Cl. react->quench workup 6. Work-up - Extract with EtOAc. - Wash with brine. - Dry over Na₂SO₄. quench->workup purify 7. Purify - Concentrate in vacuo. - Purify via column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Add this compound (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF/diethyl ether) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor for the consumption of starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up:

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude tertiary alcohol, tert-butyl 9-hydroxy-9-alkyl-3-azabicyclo[3.3.1]nonane-3-carboxylate, by flash column chromatography.

Reagent ClassConditionsPrimary ProductKey ConsiderationsReference
Grignard (R-MgX)Anhydrous THF, 0 °CTertiary AlcoholStrict anhydrous conditions required[5]
Organolithium (R-Li)Anhydrous THF, -78 °CTertiary AlcoholHighly reactive, requires low temp.General Knowledge

Application 3: Reductive Amination for C-N Bond Formation

Reductive amination is a robust and widely used method to synthesize secondary and tertiary amines from ketones. The reaction proceeds via the nucleophilic attack of an amine on the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a mild hydride reagent.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough that it will not readily reduce the starting ketone, allowing the iminium ion to form before reduction occurs. It is also less toxic and easier to handle than its counterpart, sodium cyanoborohydride. The reaction is often run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid is sometimes added to catalyze the formation of the iminium ion, but care must be taken as excess acid can protonate the starting amine, rendering it non-nucleophilic.

Protocol: Reductive Amination with a Primary Amine
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product, tert-butyl 9-(alkylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate, by flash column chromatography.

Reagent ClassConditionsPrimary ProductKey Considerations
R-NH₂ + NaBH(OAc)₃DCE, RTSecondary AmineMild conditions, good functional group tolerance.
R₂NH + NaBH(OAc)₃DCE, RTTertiary AmineCan be slower than with primary amines.

Application 4: Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting the C9 carbonyl group directly into a carbon-carbon double bond (an alkene). This transformation is invaluable for creating exocyclic methylene groups, which can serve as handles for further functionalization (e.g., via ozonolysis, epoxidation, or dihydroxylation).

Causality Behind Experimental Choices: The reaction requires a phosphorus ylide (a Wittig reagent), which is typically prepared in situ by deprotonating a corresponding phosphonium salt with a strong, non-nucleophilic base. For generating a simple methylene group (C=CH₂), methyltriphenylphosphonium bromide is treated with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide. The reaction must be performed under strictly anhydrous and inert conditions to prevent quenching of the highly basic and reactive ylide. The primary byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents, which can sometimes be exploited for purification by precipitation.

Protocol: Methylenation via the Wittig Reaction
  • Ylide Preparation:

    • In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.4 eq, as a solution in hexanes) dropwise. A characteristic deep orange or yellow color indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Ketone Addition:

    • In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and add the ketone solution dropwise via cannula or syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Work-up:

    • Partition the mixture between diethyl ether and water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product, tert-butyl 9-methylene-3-azabicyclo[3.3.1]nonane-3-carboxylate, by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatography.

Reagent ClassConditionsPrimary ProductKey Considerations
Phosphorus Ylide (Ph₃P=CR₂)Anhydrous THF, 0 °C to RTAlkeneRequires strong base and inert atmosphere.

Conclusion

This compound is a robust and versatile building block for chemical synthesis. The C9 ketone provides a reliable entry point for a host of nucleophilic transformations, enabling the synthesis of diverse libraries of compounds built upon the medicinally relevant 3-azabicyclo[3.3.1]nonane core. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this valuable intermediate in their synthetic campaigns.

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing).
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate.
  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Publishing.
  • Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate. Benchchem.
  • Method of preparing 3-azabicyclo[6][6][7] nonane derivatives. Google Patents. Available at:

  • Design, one-pot novel synthesis of substituted acridine derivatives: DFT, structural characterisation, ADME and anticancer DNA polymerase epsilon molecular docking studies. Taylor & Francis.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Patent 1934212 - EPO.
  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. EPO.
  • 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central.
  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. University of New Hampshire.
  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. Google Patents.
  • 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.

Sources

Application Notes and Protocols: Stereoselective Reduction of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate scaffold is a pivotal intermediate in the synthesis of a variety of biologically active molecules and complex alkaloids. The stereochemistry of the hydroxyl group at the C9 position significantly influences the pharmacological profile and efficacy of the final compounds. Consequently, the stereoselective reduction of the parent ketone, tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, is a critical transformation that demands precise control. This document provides a comprehensive guide to understanding and implementing the stereoselective reduction of this bicyclic ketone, exploring different reagents and methodologies to favor the formation of either the endo or exo alcohol diastereomer.

The rigid, bridged structure of the 3-azabicyclo[3.3.1]nonane system presents distinct steric environments on the two faces of the carbonyl group, which can be exploited to achieve high diastereoselectivity. This guide will delve into the mechanistic rationale behind the selection of specific reducing agents and reaction conditions to achieve the desired stereochemical outcome.

Synthetic Strategy and Mechanistic Considerations

The reduction of a ketone to a secondary alcohol can be accomplished using a variety of hydride-donating reagents.[1][2] In the context of this compound, the approach of the hydride nucleophile to the carbonyl carbon can occur from two distinct faces, leading to the formation of two diastereomeric products: the endo and exo alcohols.

The stereochemical outcome of the reduction is primarily governed by the steric hindrance around the carbonyl group. Less sterically demanding reducing agents, such as sodium borohydride, will preferentially attack from the less hindered face of the ketone. Conversely, bulky reducing agents, like L-selectride, will approach from the more sterically accessible face, which may be counterintuitive without considering the overall three-dimensional structure of the bicyclic system.

dot

Caption: Stereochemical pathways for the reduction of the bicyclic ketone.

Comparative Analysis of Reducing Agents

The choice of reducing agent is paramount in controlling the diastereoselectivity of the reduction. Below is a comparative analysis of commonly employed hydride reagents.

Reducing AgentAbbreviationTypical Solvent(s)Key CharacteristicsExpected Major Isomer
Sodium BorohydrideNaBH₄Methanol, EthanolSmall, less reactive hydride source.[1][3]endo
Lithium Aluminum HydrideLAH, LiAlH₄THF, Diethyl etherHighly reactive, unselective hydride source.Mixture of isomers
L-Selectride® (Lithium tri-sec-butylborohydride)L-SelectrideTHFBulky, highly stereoselective hydride source.[4][5]exo
K-Selectride® (Potassium tri-sec-butylborohydride)K-SelectrideTHFSimilar to L-Selectride in steric bulk and selectivity.exo
dot

Caption: Decision workflow for selecting a reducing agent based on desired stereoisomer.

Experimental Protocols

Protocol 1: Synthesis of endo-tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate using Sodium Borohydride

This protocol favors the formation of the endo alcohol due to the approach of the small borohydride ion from the sterically less encumbered face of the carbonyl.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure endo-alcohol.

Protocol 2: Synthesis of exo-tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate using L-Selectride®

This protocol is designed to produce the exo alcohol as the major product by employing a sterically hindered hydride reagent that attacks from the more open face of the bicyclic system.[4][5]

Materials:

  • This compound (1.0 eq)

  • L-Selectride® (1.0 M solution in THF) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringe

  • Dry ice/acetone bath

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution via syringe to the stirred solution over a period of 15-20 minutes.

  • Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by the slow addition of aqueous sodium hydroxide solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Slowly and carefully add hydrogen peroxide solution dropwise. Caution: This is an exothermic reaction, and gas evolution will occur. An ice bath may be necessary to control the temperature.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure exo-alcohol.

Characterization and Stereochemical Assignment

The stereochemical outcome of the reduction must be confirmed by analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6]

¹H NMR Spectroscopy: The relative stereochemistry of the endo and exo isomers can be determined by analyzing the coupling constants and through-space correlations (nOe) of the proton at C9 (the carbinol proton) with the bridgehead protons and other protons on the bicyclic scaffold.[7]

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic framework will differ between the two diastereomers, providing additional evidence for the stereochemical assignment.

Nuclear Overhauser Effect (nOe) Spectroscopy: nOe experiments can provide definitive proof of the stereochemistry by identifying protons that are close in space. For example, irradiation of the C9-H in the exo isomer is expected to show an nOe with specific protons on the "underside" of the bicyclic system, whereas the endo C9-H will show correlations with different protons.

Conclusion

The stereoselective reduction of this compound is a well-controlled process that can be directed to yield either the endo or exo alcohol with high diastereoselectivity. The judicious choice of the hydride reagent, based on its steric bulk, is the key determinant of the stereochemical outcome. The protocols outlined in this application note provide reliable methods for the synthesis of both diastereomers, which are valuable intermediates in medicinal chemistry and drug development. Rigorous analytical characterization, particularly using advanced NMR techniques, is essential to confirm the stereochemistry of the final products.

References

  • L-selectride - Wikipedia. Available at: [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]

  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC - LibreTexts Chemistry. Available at: [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry - Chad's Prep. Available at: [Link]

  • Development of diastereoselective birch reduction-alkylation reactions of bi- and tricyclic beta-alkoxy-alpha,beta-unsaturated ketones - PubMed. Available at: [Link]

  • Reduction of Aldehydes and Ketones | OpenOChem Learn. Available at: [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - NIH. Available at: [Link]

  • L-Selectride Reduction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - Organic Chemistry Portal. Available at: [Link]

  • Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent - ResearchGate. Available at: [Link]

  • L/N/K-Selectride | Chem-Station Int. Ed. Available at: [Link]

  • Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides - Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Reduction of Ketones - University of Guelph. Available at: [Link]

  • The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 - EPO. Available at: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Google Patents.
  • NMR and Stereochemistry - Harned Research Group. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]

  • (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol - Mol-Instincts. Available at: [Link]

  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent - ResearchGate. Available at: [Link]

  • This compound, min 97%, 500 mg - CP Lab Safety. Available at: [Link]

  • TERT-BUTYL 9-HYDROXY-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE, 95% Purity, C13H23NO3, 100 mg - CP Lab Safety. Available at: [Link]

  • Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one - De Gruyter. Available at: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit. Available at: [Link]

  • tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate - PubChem. Available at: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES - Semantic Scholar. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. Available at: [Link]

  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF - ResearchGate. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. Available at: [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds - UCL Discovery. Available at: [Link]

Sources

Strategic Derivatization of the 3-azabicyclo[3.3.1]nonane Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Abstract

The 3-azabicyclo[3.3.1]nonane (3-ABN) ring system is a conformationally restricted scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the 3-ABN core. We will explore key synthetic methodologies, including N-functionalization and C-H functionalization of the carbon skeleton, with a focus on the underlying principles that govern these transformations. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in the synthesis of novel 3-ABN analogues for therapeutic applications.

Introduction: The Significance of the 3-azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane skeleton is a prominent structural motif found in a wide array of natural products, particularly in complex diterpene alkaloids such as atisine and spiratine A.[1] Its inherent structural rigidity, often adopting a stable chair-chair conformation, provides a fixed three-dimensional arrangement for appended functional groups.[2] This pre-organization minimizes the entropic penalty upon binding to a biological target, a highly desirable characteristic in rational drug design.

Derivatives of the 3-ABN system have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Furthermore, they have been investigated as ligands for serotonin (5-HT) receptors and as muscarinic agents, highlighting their versatility in targeting the central nervous system.[2] The ability to strategically modify the 3-ABN core at both the nitrogen and carbon positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

This guide will focus on practical and efficient methods for the derivatization of the 3-ABN scaffold, providing researchers with the tools to generate libraries of novel compounds for biological screening.

Foundational Synthesis of the 3-azabicyclo[3.3.1]nonane Core

A common and efficient method for constructing the 3-azabicyclo[3.3.1]nonane core is the double Mannich reaction.[1][6] This one-pot condensation reaction typically involves a cyclic ketone, an aldehyde, and a primary amine or ammonia source.

A representative synthesis involves the reaction of a cyclohexanone derivative, an aromatic aldehyde, and ammonium acetate in a suitable solvent, such as ethanol.[5] This approach allows for the introduction of substituents at the 2- and 4-positions of the 3-ABN ring system.

G cluster_reactants Reactants cluster_products Product Cyclohexanone Cyclohexanone Mannich One-Pot Mannich Reaction Cyclohexanone->Mannich Aldehyde Ar-CHO Aldehyde->Mannich Amine NH4OAc Amine->Mannich ABN 2,4-Diaryl-3-azabicyclo [3.3.1]nonan-9-one Mannich->ABN caption General workflow for the synthesis of the 3-ABN core. G Start 9-Oxo-3-ABN Imine Imine/Iminium Intermediate Start->Imine + R1R2NH - H2O Product C-9 Amino-3-ABN Imine->Product + [H-] (e.g., STAB) caption Workflow for reductive amination at the C-9 position.

Sources

Application Note & Scale-Up Protocol: Synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.3.1]nonane, or granatane, scaffold is a pivotal structural motif in medicinal chemistry, conferring unique three-dimensional properties that are highly valued in the design of novel therapeutics. Protecting the nitrogen atom of this bicyclic system is often a prerequisite for selective functionalization. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block for drug discovery and development. We will delve into the strategic rationale behind a biomimetic one-pot approach, detail the experimental procedure, address critical scale-up parameters, and outline necessary safety protocols.

Introduction: The Strategic Importance of the Granatane Scaffold

The rigid, chair-chair conformation of the 3-azabicyclo[3.3.1]nonane skeleton provides a fixed orientation for substituents, making it an excellent scaffold for probing interactions with biological targets. Unlike its more common [3.2.1] isomer (the tropane skeleton), the [3.3.1] system offers a different spatial arrangement and vectoral projection of functional groups. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a critical synthetic maneuver.[1][2] The Boc group effectively masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions and enabling precise, regioselective modifications at other positions of the molecule, particularly at the C9 ketone.[1][2]

This application note details a robust and scalable synthesis adapted from the principles of the classic Robinson-Schöpf reaction, a powerful biomimetic strategy that constructs complex bicyclic alkaloids from simple, acyclic precursors in a one-pot reaction.[3][4][5]

Synthetic Strategy: A Biomimetic Approach

The synthesis of the 9-oxo-3-azabicyclo[3.3.1]nonane core is elegantly achieved through a one-pot, multi-component reaction involving a double Mannich condensation. This biomimetic approach mimics the biosynthetic pathways of related alkaloids and offers significant advantages in terms of atom economy and operational simplicity.[4][6]

The core logic involves the reaction of three key components:

  • Glutaraldehyde: Serves as the five-carbon dialdehyde component, forming the two ethylene bridges of the bicyclic system.

  • Tert-butyl carbamate: Acts as the nitrogen source, with the Boc group pre-installed, avoiding a separate protection step post-synthesis. It reacts in situ as the primary amine equivalent.

  • Acetonedicarboxylic acid: Provides the three-carbon keto-diacid unit that bridges the two piperidine rings formed during the reaction.

The reaction proceeds in an aqueous, buffered medium, and the final product is formed after a spontaneous double cyclization and subsequent decarboxylation.

Reaction Mechanism Overview

The mechanism involves two consecutive Mannich reactions.[5][6] Initially, the amine adds to glutaraldehyde, followed by cyclization to form a piperidine ring intermediate. This intermediate then undergoes a second, intramolecular Mannich reaction with the enolate of acetonedicarboxylic acid, leading to the bicyclic structure. The final step is the loss of two molecules of carbon dioxide to yield the target ketone.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A Glutaraldehyde D Step 1: First Intermolecular Mannich Reaction A->D B Tert-butyl carbamate (Amine Source) B->D C Acetonedicarboxylic Acid C->D E Step 2: First Ring Closure D->E Cyclization F Step 3: Second Intramolecular Mannich Reaction E->F Second Cyclization G Step 4: Decarboxylation F->G Spontaneous H This compound G->H

Caption: High-level workflow for the one-pot synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[7]

Reagent and Materials Table
ReagentCAS NumberMW ( g/mol )AmountMolar Equiv.Notes
Acetonedicarboxylic Acid542-05-2146.10102.3 g1.5Can be unstable; store cool and dry.
Sodium Acetate (Anhydrous)127-09-382.03229.7 g6.0Buffer component.
Tert-butyl carbamate4248-19-5117.1570.3 g1.3Nitrogen source.
Glutaraldehyde (50% in H₂O)111-30-8100.12184.2 g2.0Corrosive and sensitizer. Handle with care.
Deionized Water7732-18-518.024.0 L-Solvent.
Hydrochloric Acid (conc.)7647-01-036.46~150 mL-For pH adjustment and decarboxylation.
Sodium Carbonate497-19-8105.99As needed-For neutralization during work-up.
Dichloromethane (DCM)75-09-284.93~2.0 L-Extraction solvent.
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-Drying agent.
Heptane142-82-5100.21~500 mL-For crystallization/trituration.
Equipment
  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Large separatory funnel (5 L).

  • Rotary evaporator with a suitable flask (3-5 L).

  • Filtration apparatus (Büchner funnel).

  • pH meter.

Step-by-Step Procedure
  • Buffer Preparation: Charge the 10 L reactor with deionized water (4.0 L). Begin stirring and add the sodium acetate (229.7 g). Stir until all solids are dissolved. Cool the solution to 10-15 °C using the reactor jacket.

  • Addition of Reactants: To the stirred buffer solution, add the acetonedicarboxylic acid (102.3 g) and tert-butyl carbamate (70.3 g). Stir for 15-20 minutes to allow for dissolution.

  • Glutaraldehyde Addition (Critical Step): Slowly add the 50% glutaraldehyde solution (184.2 g) dropwise via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 25 °C throughout the addition. An exothermic reaction will occur, and efficient cooling is essential to prevent side reactions.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for an additional 18-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Acidification and Decarboxylation: Cool the reaction mixture to 5-10 °C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to ~1-2. Vigorous gas evolution (CO₂) will occur. Add the acid portion-wise to control the effervescence. Once the pH is stable, continue stirring at room temperature for 2-4 hours until gas evolution ceases, indicating the completion of decarboxylation.

  • Work-up and Extraction:

    • Cool the acidic mixture to 10-15 °C. Carefully neutralize the solution to pH 8-9 by adding a saturated aqueous solution of sodium carbonate. Again, this will cause gas evolution, so add the base slowly.

    • Transfer the mixture to a large separatory funnel. Extract the aqueous phase with dichloromethane (3 x 700 mL).

    • Combine the organic layers. Wash the combined organic phase with saturated brine (1 x 500 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a thick oil or waxy solid.

    • Add heptane (~500 mL) to the crude residue and stir vigorously or sonicate. The product should precipitate as a solid.

    • Collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C to a constant weight.

Expected Outcome
  • Yield: 95-115 g (40-48% theoretical yield).

  • Appearance: Off-white to pale yellow solid.[8]

  • Purity: >97% by NMR/LC-MS.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a stringent focus on safety.

  • Glutaraldehyde: Is a potent sensitizer and is corrosive.[7] Handle only in a well-ventilated area with appropriate gloves (nitrile or butyl rubber) and eye protection. Avoid inhalation of vapors.

  • Decarboxylation: The acidification step generates a large volume of CO₂ gas. This must be performed slowly in an open or well-vented system to avoid pressure buildup. Ensure the reactor has adequate headspace.

  • Neutralization: Both the acidification and subsequent neutralization steps are exothermic and produce gas. Maintain cooling and add reagents slowly to control the temperature and effervescence.

  • Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All extractions and solvent removal must be performed in a fume hood.

Detailed Reaction Mechanism Visualization

The core of the synthesis is a tandem Mannich reaction followed by decarboxylation. The diagram below illustrates the key bond-forming and ring-closing steps.

ReactionMechanism cluster_reactants Key Reactants cluster_steps Mechanism Steps cluster_product Final Product Glutaraldehyde Glutaraldehyde (CHO-(CH₂)₃-CHO) Step1 1. Formation of Dihydropyridinium Intermediate Glutaraldehyde->Step1 BocAmine Boc-NH₂ BocAmine->Step1 Acetoacetate Acetonedicarboxylate (⁻OOC-CH₂-CO-CH₂-COO⁻) Step2 2. First Mannich Attack (Intermolecular) Acetoacetate->Step2 Step1->Step2 Enolate of Acetoacetate adds Step3 3. Second Mannich Attack (Intramolecular) Step2->Step3 Second enolization and ring closure Step4 4. Double Decarboxylation Step3->Step4 Acid-catalyzed Product Target Molecule (Boc-Granatonine) Step4->Product

Caption: Simplified mechanism of the Robinson-Schöpf type reaction.

References

  • Bloom Tech. What is the synthetic route of N-Boc-Nortropinone. (2023-04-14). Available from: [Link]

  • ResearchGate. Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2. (2025-08-06). Available from: [Link]

  • ACS Publications. An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Catalysis. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2022-07-12). Available from: [Link]

  • ChemSrc. MSDS of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Tropine Derivatives Using N-Boc-Nortropinone. Available from: [Link]

  • Oriental Journal of Chemistry. Chemical thermodynamics applied to the synthesis of tropinone. Available from: [Link]

  • Hive Serious Chemistry. Mechanism of Robinson's synthesis of tropinone. (2004-01-14). Available from: [Link]

  • Scientific Laboratory Supplies. N-Boc-nortropinone, >=98.0% (H | 15515-1G. Available from: [Link]

  • Google Patents. Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator.
  • Wikipedia. Tropinone. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Science

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the bedrock of modern medicinal chemistry, materials science, and agrochemistry.[1][2] Their prevalence is remarkable; it is estimated that over half of all known organic compounds are heterocyclic, and a similar proportion of FDA-approved small-molecule drugs feature at least one heterocyclic ring.[2][3] This ubiquity stems from their unique ability to present a three-dimensional array of heteroatoms and substituents, which facilitates precise interactions with biological targets like enzymes and receptors.[3][4] The incorporation of heteroatoms imparts distinct electronic and physicochemical properties, influencing everything from solubility and metabolic stability to the capacity for hydrogen bonding and π-π stacking.[4]

From the essential building blocks of life, such as the purine and pyrimidine bases in DNA, to life-saving drugs like penicillin (a β-lactam) and anticancer agents, heterocycles are indispensable.[5][6] Consequently, the development of innovative, efficient, and sustainable synthetic methodologies to access novel and diverse heterocyclic scaffolds is a critical endeavor that directly fuels the drug discovery pipeline and the creation of advanced functional materials.[7][8] This guide moves beyond listing classical reactions to explore the causality and practical application of modern synthetic strategies that are transforming the field.

Strategic Pillars of Modern Heterocyclic Synthesis

The contemporary synthesis of heterocyclic compounds is driven by principles of efficiency, atom economy, sustainability, and the rapid generation of molecular diversity. Several key strategies have emerged as powerful tools for achieving these goals.

Multi-Component Reactions (MCRs): Building Complexity in a Single Step

MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[5][9] This approach is a cornerstone of green chemistry and diversity-oriented synthesis.

Causality and Experimental Choice: The power of MCRs lies in their inherent efficiency. By telescoping multiple transformations into one pot, they minimize purification steps, reduce solvent waste, and save time and labor.[5] The selection of an MCR is often dictated by the desired heterocyclic core. For example, the Hantzsch synthesis is a classic MCR for accessing dihydropyridines, while the Biginelli reaction yields dihydropyrimidinones.[1][10] The true art lies in sequencing MCRs with subsequent cyclization reactions to rapidly build libraries of diverse and complex heterocyclic scaffolds from simple starting materials.[11]

MCR_Concept cluster_reactants Starting Materials A Reactant A OnePot One-Pot Reaction (Catalyst, Solvent, Heat) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Product Complex Heterocyclic Product OnePot->Product caption General workflow of a Multi-Component Reaction (MCR).

Diagram 1: General workflow of a Multi-Component Reaction (MCR).

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has become a transformative tool in organic synthesis, offering a non-conventional heating method that dramatically accelerates reaction rates.[12][13]

Causality and Experimental Choice: Unlike conventional oil bath heating, which relies on slow conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[12] This often results in significantly reduced reaction times (from hours to minutes), increased product yields, and improved purity by minimizing the formation of side products associated with prolonged exposure to high temperatures.[12][14][15] It is particularly effective for cyclocondensation and cycloaddition reactions commonly used in heterocycle synthesis.[16][17] The choice to use microwave synthesis is ideal for high-throughput screening, library synthesis, and optimizing reaction conditions quickly.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful strategy for forging new bonds under exceptionally mild conditions.[18][19] This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates in ways that are often impossible with traditional thermal methods.

Causality and Experimental Choice: The key advantage is the ability to generate highly reactive radical intermediates under gentle conditions, avoiding the need for harsh reagents or high temperatures.[18] This tolerance for sensitive functional groups makes it an invaluable tool for the late-stage functionalization of complex molecules. The selection of the photocatalyst (e.g., ruthenium or iridium complexes, or organic dyes) and light source (typically a simple LED) is critical and is tuned to the redox potentials of the substrates.[8][20] This methodology has enabled novel cyclization, C-H functionalization, and cross-coupling reactions for heterocycle synthesis.[21][22]

Photoredox_Cycle PC PC PC_star PC* PC->PC_star (Visible Light) PC_red PC•⁻ PC_star->PC_red SET PC_ox PC•⁺ PC_star->PC_ox SET reductive Reductive Quenching Cycle oxidative Oxidative Quenching Cycle PC_red->PC SET Sub_A Substrate A Sub_A_red A•⁻ PC_ox->PC SET Sub_B_ox B•⁺ Sub_A->Sub_A_red Product Product A-B Sub_A_red->Product Sub_B Substrate B Sub_B->Sub_B_ox Sub_B_ox->Product caption Simplified photoredox catalytic cycles.

Diagram 2: Simplified photoredox catalytic cycles.

C–H Activation: An Atom-Economical Revolution

Direct C–H bond functionalization is a transformative strategy that avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics).[23] This approach allows for the direct conversion of ubiquitous C–H bonds into new C–C or C-heteroatom bonds, representing the pinnacle of atom economy.

Causality and Experimental Choice: The rationale is to bypass lengthy synthetic sequences required for substrate pre-activation, saving steps and reducing waste.[24] Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are often employed to selectively cleave a specific C–H bond, frequently guided by a directing group on the substrate.[25] This method is exceptionally powerful for modifying the core of a heterocycle, enabling chemists to install diverse functional groups at positions that would be difficult to access using classical methods.[26] The choice of catalyst, ligand, and oxidant is crucial for controlling the regioselectivity of the transformation.[25][27]

CH_Activation_Workflow cluster_traditional Traditional Cross-Coupling cluster_CH Direct C-H Activation Het_Start Heterocycle (Het-H) Het_X Pre-functionalization (e.g., Halogenation) Het-X Het_Start->Het_X Multi-step Wasteful Traditional_Product Product Het-R Het_X->Traditional_Product Pd-catalyzed Coupling Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->Traditional_Product Het_Start2 Heterocycle (Het-H) CH_Product Product Het-R Het_Start2->CH_Product Pd-catalyzed Direct C-H Activation Atom Economical Coupling_Partner2 Coupling Partner (e.g., R-X) Coupling_Partner2->CH_Product caption Comparison of traditional vs. C-H activation workflows.

Diagram 3: Comparison of traditional vs. C-H activation workflows.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples designed to be self-validating systems. They include detailed steps for synthesis, purification, and confirmation of the product structure.

Protocol 1: Microwave-Assisted, Four-Component Synthesis of a Polyhydroquinoline

Principle: This protocol utilizes a Hantzsch-type multi-component reaction accelerated by microwave irradiation to efficiently synthesize a highly substituted quinoline derivative. The one-pot nature and rapid heating demonstrate the power of combining MCRs with modern heating technology.[14]

Reagents & MaterialsM.W.AmountMoles
Benzaldehyde106.12106 mg1.0 mmol
Dimedone140.18140 mg1.0 mmol
Ethyl acetoacetate130.14130 mg1.0 mmol
Ammonium acetate77.08154 mg2.0 mmol
Ethanol46.073 mL-
Nickel Nanoparticles (Catalyst)-5 mol%-

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (2.0 mmol), and nickel nanoparticles (5 mol%).

  • Add ethanol (3 mL) to the vial and seal it with a cap.

  • Place the vial inside the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 100°C for 10 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water (2 x 10 mL).

Purification and Characterization:

  • Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.

  • Dry the product under vacuum.

  • Calculate the final yield. Expected yields are typically excellent (>90%).[14]

  • Confirm the structure of the synthesized polyhydroquinoline derivative using ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Never operate a microwave reactor with the door open or tampered with. Ensure the vessel is properly sealed.

Protocol 2: Visible-Light Photoredox Synthesis of 2-Arylbenzothiazole

Principle: This protocol demonstrates a metal-free, visible-light-mediated synthesis of a benzothiazole derivative.[20] An organic dye, Rose Bengal, acts as the photocatalyst, which upon irradiation with green light, facilitates the oxidative cyclization of a 2-aminothiophenol and a benzylamine (which is oxidized in situ to the corresponding aldehyde).

Reagents & MaterialsM.W.AmountMoles
2-Aminothiophenol125.19125 mg1.0 mmol
Benzylamine107.15129 mg1.2 mmol
Rose Bengal (Photocatalyst)1017.6420 mg0.02 mmol
Acetonitrile (MeCN)41.055 mL-

Step-by-Step Methodology:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol), benzylamine (1.2 mmol), and Rose Bengal (0.02 mmol).

  • Add acetonitrile (5 mL) to the tube.

  • Seal the tube with a septum and purge the mixture with oxygen (from a balloon) for 5 minutes while stirring. Maintain a positive pressure of oxygen.

  • Position the reaction tube approximately 5-10 cm from a green LED lamp (λ ≈ 530 nm). Use a small fan to maintain the reaction at room temperature.

  • Irradiate the mixture with the green light for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Purification and Characterization:

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the product and evaporate the solvent.

  • Calculate the final yield.

  • Confirm the structure of the 2-phenylbenzothiazole product using ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions:

  • 2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle it exclusively in a well-ventilated fume hood.

  • Avoid looking directly at the high-intensity LED light source.

  • Acetonitrile is flammable and toxic.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds is a dynamic and rapidly evolving field. Modern strategies such as multi-component reactions, microwave-assisted synthesis, photoredox catalysis, and C-H activation are providing chemists with unprecedented tools to build molecular complexity with greater efficiency, control, and sustainability.[7][10] These methods are not merely academic curiosities; they are being actively applied in the pharmaceutical industry to accelerate drug discovery programs.[7]

Looking ahead, the field is moving towards even greater integration and innovation. The application of continuous flow chemistry promises safer and more scalable routes to heterocycle production.[28][29][30] Furthermore, the synergy between computational chemistry for in silico drug design and automated high-throughput experimentation is set to revolutionize how new heterocyclic lead compounds are identified and optimized.[31][32] By embracing these advanced synthetic and computational tools, researchers are better equipped than ever to address pressing challenges in medicine and materials science.

References

  • Posner, G. H. (2008). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews.
  • Cravotto, G., & Cintas, P. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules.
  • Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry.
  • Maj, M. (2020). Modern Strategies for Heterocycle Synthesis. Molecules.
  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
  • Wu, J., et al. (2021).
  • Kerru, N., et al. (2020).
  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry.
  • Shaikh, A. A., et al. (2012). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. International Journal of Basic and Applied Chemical Sciences.
  • Singh, P., et al. (2021). Recent applications of photoredox catalysis in O- heterocycles: A short review.
  • Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.
  • Dömling, A. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules.
  • Zhou, L., et al. (2016).
  • Ciaffoni, L., et al. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm.
  • Sharma, A., et al. (2019). Flow Chemistry for the Synthesis of Heterocycles. Apple Books.
  • Ciaffoni, L., et al. (2012). Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry. IRIS-AperTO.
  • Maji, B. (2025).
  • Kumar, A., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
  • Li, J., et al. (2024).
  • Boruah, M., & Prajapati, D. (2017). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances.
  • Kumar, A., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Journal of the Iranian Chemical Society.
  • Sharma, A., et al. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery.
  • Journal of Chemical and Pharmaceutical Research. (2022). Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. JOCPR.
  • International Journal of Research and Publication Reviews. (2023). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
  • Ragaini, F. (2018). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.
  • Daugulis, O., et al. (2009).
  • Journal of Emerging Technologies and Innovative Research. (2025).
  • Singh, V., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. Beilstein Journal of Organic Chemistry.
  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
  • Majumdar, S. (2019). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional.
  • Prachayasittikul, V., et al. (2023). Computer-guided design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P)
  • Al-Masoudi, N. A. (2023). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications.
  • Cho, D., et al. (2018). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. Beilstein Journal of Organic Chemistry.
  • Soulé, J.-F. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group.
  • Sharma, A., et al. (2019). Flow Chemistry for the Synthesis of Heterocycles. AbeBooks.
  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules.
  • IOSR Journal of Applied Chemistry. (2016). Iron-catalyzed synthesis of heterocycles. IOSR Journal.
  • Asian Journal of Research in Chemistry. (2018). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
  • ChemMedChem. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ChemMedChem.
  • ResearchGate. (2015). C-H Activation of Heteroaromatics.
  • The Journal of Organic Chemistry. (2016).
  • Albano, G. (Ed.). (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI.
  • Bentham Science Publishers. (2015). Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. Bentham Science.
  • Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. Organic Chemistry Portal.
  • ResearchGate. (2025). Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors.
  • Ellman, J. (2008). (Hetero)
  • ResearchGate. (2025). Computational study of heterocyclic anticancer compounds through nbo method.

Sources

Catalytic Excellence Unlocked: A Guide to the Applications of 3-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid, pre-organized architecture of the 3-azabicyclo[3.3.1]nonane scaffold has positioned its derivatives as powerful tools in modern catalysis. This guide provides an in-depth exploration of their catalytic applications, moving beyond simple procedures to explain the mechanistic underpinnings and rationale behind their use. We will delve into their role as highly effective organocatalysts for aerobic oxidations, their utility in complex cascade reactions for constructing architecturally challenging molecules, and their direct application as chiral amine catalysts in asymmetric synthesis.

Introduction: The Structural Advantage of the 3-Azabicyclo[3.3.1]nonane Core

The 3-azabicyclo[3.3.1]nonane skeleton, often existing in a stable chair-chair conformation, provides a well-defined three-dimensional framework. This conformational rigidity is paramount in catalysis, as it minimizes conformational ambiguity and allows for precise positioning of catalytic functionalities and substrates in the transition state. This pre-organization is a key factor in achieving high levels of stereocontrol in asymmetric reactions. Furthermore, the bicyclic structure offers steric shielding that can be exploited to enhance selectivity. Derivatives can be functionalized at various positions, including the nitrogen atom, the bridgehead carbons, and the methylene bridges, allowing for the fine-tuning of steric and electronic properties to suit specific catalytic transformations.

Application Note I: Aerobic Oxidation of Alcohols using 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) Derivatives

Field-Proven Insight: Overcoming the Limitations of Traditional Oxidation Catalysts

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. While catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are widely used, they often exhibit reduced reactivity towards sterically hindered secondary and aliphatic alcohols. 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a less sterically hindered nitroxyl radical, has emerged as a superior organocatalyst, demonstrating enhanced reactivity and broader substrate scope.[1][2]

The combination of ABNO with a copper(I) source and a ligand under an aerobic atmosphere provides a highly efficient and practical catalytic system for the oxidation of a wide range of alcohols.[2][3][4] This system operates under mild conditions—often at room temperature and using ambient air as the terminal oxidant—making it an attractive, greener alternative to traditional heavy-metal-based oxidants. The key to its enhanced reactivity lies in the reduced steric hindrance around the nitroxyl radical, which facilitates the crucial hydrogen atom abstraction from the alcohol substrate.[4]

Data Summary: Cu(I)/ABNO-Catalyzed Aerobic Oxidation of Alcohols

The following table summarizes the typical performance of the (MeO-bpy)Cu(OTf)/ABNO catalyst system for the aerobic oxidation of a diverse range of primary and secondary alcohols.

EntrySubstrate (Alcohol)ProductTime (h)Yield (%)
11-Octanol1-Octanal1>95
2Benzyl alcoholBenzaldehyde1>95
3Cinnamyl alcoholCinnamaldehyde1>95
42-Octanol2-Octanone1>95
51-PhenylethanolAcetophenone1>95
6CyclohexanolCyclohexanone1>95
7GeraniolGeranial1>95
8N-Boc-3-pyrrolidinolN-Boc-3-pyrrolidinone194

Reaction conditions: Alcohol (1 mmol), (4,4'-dimethoxy-2,2'-bipyridine)CuOTf (5 mol %), ABNO (5 mol %) in acetonitrile (2 mL) at room temperature under ambient air.[2][3]

Catalytic Cycle: Cu/ABNO Aerobic Oxidation

The catalytic cycle involves the interplay between the copper center and the ABNO radical. The resting state of the catalyst is the Cu(II)-alkoxide complex. The turnover-limiting step is often the aerobic oxidation of Cu(I) to Cu(II).

Cu_ABNO_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_redox Nitroxyl Redox CuI Cu(I) CuII Cu(II) CuI->CuII O2 (Air) Oxoammonium ABNO+ =O CuII->Oxoammonium ABNO• ROH R-CH2-OH RCHO R-CHO RCHO_out Product Aldehyde/Ketone RCHO->RCHO_out ABNO ABNO• ABNO_H ABNO-H ABNO_H->CuI Cu(II) Oxoammonium->ABNO_H R-CH2-OH ABNO_redox ABNO• Oxoammonium_redox ABNO+ =O ABNO_redox->Oxoammonium_redox -e- Hydroxylamine_redox ABNO-H Oxoammonium_redox->Hydroxylamine_redox +2e-, +H+ Hydroxylamine_redox->ABNO_redox -e-, -H+ ROH_in Substrate Alcohol ROH_in->ROH

Figure 1: Simplified catalytic cycle for Cu/ABNO-catalyzed alcohol oxidation.
Protocol: General Procedure for Cu(I)/ABNO-Catalyzed Aerobic Oxidation of a Primary Alcohol
  • Catalyst Preparation: To a clean, dry vial, add (4,4'-dimethoxy-2,2'-bipyridine)copper(I) trifluoromethanesulfonate ((MeO-bpy)CuOTf) (0.05 mmol, 5 mol %) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) (0.05 mmol, 5 mol %).

  • Reaction Setup: Add acetonitrile (2.0 mL) to the vial and stir for 2 minutes to dissolve the catalyst components.

  • Substrate Addition: Add the primary alcohol substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Execution: Leave the vial open to the ambient air and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC. Reactions are typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding aldehyde.

Application Note II: Asymmetric Construction of N-Bridged [3.3.1] Ring Systems

Field-Proven Insight: A Cascade Approach to Molecular Complexity

The construction of complex, polycyclic scaffolds, particularly those containing multiple stereocenters, is a significant challenge in synthetic chemistry. Chiral aryl-fused azabicyclo[3.3.1]nonane frameworks are prevalent in many bioactive natural products.[5][6] A powerful strategy for their enantioselective synthesis involves a cascade reaction sequence initiated by a chiral catalyst.

Researchers have developed a remarkable protocol using a bifunctional phosphonium salt/Lewis acid relay catalysis system to construct these intricate N-bridged [3.3.1] ring systems.[5][6] This one-pot procedure involves a [3+2] cyclization, followed by a ring-opening, and finally an intramolecular Friedel-Crafts-type cyclization. The use of a chiral phosphonium salt catalyst ensures high stereocontrol in the initial cyclization, setting the stereochemistry for the subsequent transformations. The addition of a Lewis acid, such as BF₃·Et₂O, is crucial for promoting the ring-opening and final cyclization steps.[5]

Data Summary: Phosphonium Salt/Lewis Acid Relay Catalysis

The following table illustrates the broad substrate scope and high stereoselectivity of this cascade reaction for the synthesis of chiral N-bridged azabicyclo[3.3.1]nonane derivatives.

Entry2-Alkenylindole (R¹)Cyclic Azomethine Ylide (R²)Yield (%)d.r.ee (%)
1HH95>20:196
25-MeH96>20:197
35-ClH95>20:195
47-MeH92>20:195
5H6-Cl94>20:197
6H7-Me96>20:196

Reaction conditions: 2-Alkenylindole (0.1 mmol), cyclic azomethine ylide (0.12 mmol), chiral phosphonium salt catalyst (10 mol %), Cs₂CO₃ (6.0 equiv) in Et₂O at -20 °C for 72 h; then BF₃·Et₂O (1.0 mmol) at room temperature for 12 h.[5]

Reaction Workflow: Cascade Synthesis of N-Bridged [3.3.1] Systems

This workflow diagram illustrates the sequential steps involved in the one-pot cascade reaction.

Cascade_Reaction_Workflow start Start: 2-Alkenylindole + Cyclic Azomethine Ylide step1 Step 1: Asymmetric [3+2] Cycloaddition Catalyst: Chiral Phosphonium Salt Base: Cs2CO3 Conditions: Et2O, -20 °C, 72h start->step1 intermediate Intermediate: Chiral Spirocyclic Adduct step1->intermediate step2 Step 2: Ring Opening & Friedel-Crafts Cyclization Reagent: BF3·Et2O (Lewis Acid) Conditions: Room Temp, 12h intermediate->step2 product Product: Chiral N-Bridged Azabicyclo[3.3.1]nonane step2->product

Figure 2: Workflow for the one-pot cascade synthesis.
Protocol: Asymmetric Synthesis of an N-Bridged [3.3.1] Ring System
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphonium salt catalyst (0.01 mmol, 10 mol %) and cesium carbonate (Cs₂CO₃) (0.60 mmol, 6.0 equiv).

  • Addition of Reactants: Add anhydrous diethyl ether (Et₂O, 2.0 mL) to the tube. Cool the mixture to -20 °C. Add the 2-alkenylindole (0.10 mmol, 1.0 equiv) and the cyclic azomethine ylide (0.12 mmol, 1.2 equiv).

  • First Catalytic Step: Stir the reaction mixture at -20 °C for 72 hours.

  • Second Catalytic Step: Warm the reaction mixture to room temperature. Add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.0 mmol, 10.0 equiv) dropwise.

  • Reaction Completion: Stir the mixture at room temperature for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the enantioenriched N-bridged azabicyclo[3.3.1]nonane product.

Application Note III: Chiral Bispidine Derivatives as Organocatalysts in Asymmetric Mannich Reactions

Field-Proven Insight: A Rigid Scaffold for High Enantiocontrol

The direct use of chiral 3-azabicyclo[3.3.1]nonane derivatives (and their close relatives, the 3,7-diazabicyclo[3.3.1]nonanes, or bispidines) as primary or secondary amine organocatalysts is a testament to their structural utility. The rigid bicyclic framework effectively shields one face of the catalytically active enamine intermediate, forcing the electrophile to approach from the less hindered face, thereby inducing high stereoselectivity.

A notable application is the asymmetric Mannich reaction between ketones and isatin-derived ketimines, catalyzed by a chiral bispidine-based amine.[7] This reaction is particularly valuable as it constructs 3-substituted 3-amino-2-oxindoles, which are important structural motifs in medicinal chemistry, bearing adjacent tertiary and quaternary stereocenters. The catalyst's rigid structure is key to achieving the observed high diastereo- and enantioselectivities.[7]

Data Summary: Bispidine-Catalyzed Asymmetric Mannich Reaction

The table below showcases the effectiveness of a chiral bispidine catalyst in the asymmetric Mannich reaction of various ketones with an isatin ketimine.

EntryKetoneAdditiveYield (%)d.r.ee (%)
1CyclohexanoneAcetic Acid99>20:198
2CyclopentanoneAcetic Acid99>20:199
3AcetoneBenzoic Acid9519:196
43-PentanoneAcetic Acid9710:197
54-HeptanoneAcetic Acid9915:198

Reaction conditions: Isatin ketimine (0.1 mmol), ketone (0.5 mmol), chiral bispidine catalyst (10 mol %), additive (0.03 mmol) in toluene at 0 °C.[7]

Proposed Transition State Model

The stereochemical outcome can be rationalized by a transition state model where the enamine, formed from the ketone and the chiral bispidine catalyst, is shielded by the bulky substituents on the catalyst. The isatin ketimine approaches from the less hindered Re face, leading to the observed major product.

Mannich_Transition_State cluster_TS Proposed Transition State TS Ketimine approaches from less hindered face Catalyst Chiral Bispidine Catalyst Enamine Enamine Intermediate (from ketone) Catalyst->Enamine forms Shielding Steric Shielding by Catalyst Backbone Ketimine Isatin Ketimine (Electrophile) Ketimine->TS approaches

Figure 3: Conceptual model for stereoselectivity in the bispidine-catalyzed Mannich reaction.
Protocol: General Procedure for Asymmetric Mannich Reaction of a Ketone with an Isatin Ketimine
  • Reaction Setup: To a dried vial, add the chiral bispidine catalyst (0.01 mmol, 10 mol %), the isatin ketimine (0.1 mmol, 1.0 equiv), and the acidic additive (e.g., acetic acid, 0.03 mmol, 30 mol %).

  • Solvent and Reagent Addition: Add toluene (1.0 mL) and the ketone (0.5 mmol, 5.0 equiv).

  • Reaction Execution: Cool the reaction mixture to 0 °C and stir until the starting material is consumed (as monitored by TLC, typically 24-72 hours).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture directly under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-substituted 3-amino-2-oxindole product.

References

  • Li, G., Liu, M., Zou, S., Feng, X., & Lin, L. (2020). A Bispidine-Based Chiral Amine Catalyst for Asymmetric Mannich Reaction of Ketones with Isatin Ketimines. Organic Letters, 22(21), 8708–8713. [Link][1][7]

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 71(23), 9032-9035. [Link][1]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link][3]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link][2]

  • Hoover, J. M., & Stahl, S. S. (2014). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 47(6), 1779-1789. [Link][4]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • Tan, J.-P., Li, K., Shen, B., & Wang, T. (2022). Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis. Nature Communications, 13(1), 357. [Link][5][6]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azabicyclo[3.3.1]nonane Scaffold and the Advent of Microwave Synthesis

The azabicyclo[3.3.1]nonane framework is a privileged heterocyclic motif of significant interest to medicinal chemists and drug development professionals. This rigid, bicyclic structure is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties.[1] Derivatives have shown potential as treatments for psychotic and neurodegenerative disorders, as narcotic analgesics, and as cytotoxic agents.[1]

Traditionally, the synthesis of these complex structures has often required multi-step procedures with long reaction times and harsh conditions, leading to modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing such intricate molecular architectures. Microwave irradiation offers a powerful alternative to conventional heating, providing rapid, uniform heating of the reaction mixture.[1] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and cleaner product profiles.[2] This application note provides a comprehensive guide to the principles, protocols, and advantages of employing microwave technology for the efficient synthesis of azabicyclo[3.3.1]nonane derivatives.

The Rationale for Microwave Assistance: A Mechanistic Perspective

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution. This "in-core" heating is fundamentally different from conventional heating, which relies on slower, less efficient heat transfer from an external source.

Many of the key reactions for constructing azabicyclo[3.3.1]nonanes, such as the Mannich reaction, proceed through polar intermediates or transition states. These charged or polar species interact strongly with the microwave's electric field, leading to localized superheating and a significant acceleration of the reaction rate beyond what can be achieved by simple thermal effects alone. This is particularly advantageous in multicomponent reactions where the formation of several new bonds occurs in a single pot, often involving multiple polar intermediates.

Experimental Protocols: A Representative One-Pot Synthesis of 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones

This protocol details a one-pot, three-component synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, a class of compounds with significant biological potential. The reaction proceeds via a double Mannich-type condensation.[3][4]

Materials and Equipment:
  • Substituted aromatic aldehyde (4 mmol)

  • Substituted ketone (1 mmol)

  • Ammonium acetate (2 mmol)

  • Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure:
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (4 mmol), the ketone (1 mmol), and ammonium acetate (2 mmol).[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 400 W for 2-3 minutes.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. The solid product can be collected by filtration.

  • Purification: Wash the obtained solid with diethyl ether and acetone to remove any unreacted starting materials and byproducts.[3] If further purification is required, column chromatography on silica gel can be performed.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods for the synthesis of various azabicyclo[3.3.1]nonane derivatives.

ProductMethodReaction TimeYield (%)Reference
2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-onesMicrowave2-3 minGood to Excellent[3]
2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-onesConventionalSeveral hoursLower[3]
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienesMicrowave3-9 min81-94%[1]
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienesConventional3-8 hours62-86%[1]
Selected Heterocyclic MoleculesMicrowave2-8 minHigher[2]
Selected Heterocyclic MoleculesConventional2-15 hoursLower[2]

Visualizing the Process: Mechanism and Workflow

Proposed Reaction Mechanism

The formation of the 3,7-diazabicyclo[3.3.1]nonane core proceeds through a cascade of reactions, initiated by the formation of an enamine from the ketone and ammonium acetate, and an imine from the aldehyde and ammonium acetate. A subsequent Mannich-type reaction between the enamine and two equivalents of the imine, followed by an intramolecular cyclization, affords the bicyclic product. Microwave irradiation accelerates each of these steps.

Mannich Reaction Mechanism for Azabicyclo[3.3.1]nonane Synthesis cluster_intermediates Key Intermediates cluster_product Product Ketone Ketone Enamine Enamine Ketone->Enamine + NH₃ Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH₃ Ammonium_Acetate Ammonium Acetate Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct + 2x Imine Azabicyclo Azabicyclo[3.3.1]nonane Mannich_Adduct->Azabicyclo Intramolecular Cyclization

Caption: Proposed mechanism for the one-pot synthesis of azabicyclo[3.3.1]nonanes.

Experimental Workflow

The overall workflow for the microwave-assisted synthesis of azabicyclo[3.3.1]nonanes is streamlined and efficient, significantly reducing the time from starting materials to purified product.

Experimental Workflow Start Combine Reactants in Microwave Vial Microwave Microwave Irradiation (2-3 min @ 400W) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Filter the Solid Product Cooling->Filtration Washing Wash with Ether and Acetone Filtration->Washing Purification Optional: Column Chromatography Washing->Purification if needed Characterization Characterize Product (NMR, IR, MS) Washing->Characterization Purification->Characterization End Pure Azabicyclo[3.3.1]nonane Characterization->End

Caption: Streamlined workflow for microwave-assisted azabicyclo[3.3.1]nonane synthesis.

Conclusion: A Greener, Faster Approach to Complex Heterocycles

Microwave-assisted synthesis represents a significant advancement in the preparation of complex heterocyclic scaffolds like azabicyclo[3.3.1]nonanes. The protocols outlined in this application note demonstrate that this technology offers dramatic reductions in reaction times, often from hours to minutes, while simultaneously improving product yields and purity. For researchers, scientists, and drug development professionals, the adoption of microwave-assisted techniques can accelerate discovery timelines and contribute to the development of more sustainable and efficient chemical processes.

References

  • Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866–6871. [Link]

  • Balaji, G. L., et al. (2011). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Journal of Saudi Chemical Society, 15(4), 329-333. [Link]

  • Shaaban, M. R., et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 24(6), 1094. [Link]

  • Kawai, R., et al. (2015). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 13(32), 8409-8413. [Link]

  • Anonymous. (2012). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of Pharmaceutical Erudition. [Link]

  • Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. HETEROCYCLES, 55(11), 2199. [Link]

  • Diaba, F., & Bonjoch, J. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517-2519. [Link]

  • Suresh, T., et al. (2012). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Shibuya, M., et al. (2009). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 86, 251-273. [Link]

  • Kanagarajan, V., & Gopalakrishnan, M. (2010). Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities. European Review for Medical and Pharmacological Sciences, 14(6), 513-520. [Link]

  • Kumar, V., et al. (2014). Synthetic applications of biologically important Mannich bases: An updated review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4624. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3). This valuable building block is a key intermediate in the development of novel therapeutics due to its rigid bicyclic scaffold. However, its multi-step synthesis can present challenges that impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will dissect the common synthetic route, explain the chemistry behind critical steps, and provide field-proven protocols to help you optimize your results.

Overview of the Synthetic Pathway

The most robust and scalable synthesis of the 3-azabicyclo[3.3.1]nonane core is based on the Robinson-Schöpf reaction, a biomimetic process that constructs the bicyclic system in a one-pot, double Mannich reaction.[1][2] The overall strategy involves the initial formation of a benzyl-protected intermediate, which is then modified through a series of standard transformations to yield the final Boc-protected ketone.

Synthesis_Workflow SM Glutaraldehyde + Benzylamine + Acetone Dicarboxylic Acid Int1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one SM->Int1 Robinson-Schöpf Cyclization Int2 endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Int1->Int2 Reduction (e.g., NaBH4) Int3 endo-9-Azabicyclo[3.3.1]nonan-3-ol Int2->Int3 Debenzylation (e.g., H2, Pd/C) Int4 endo-tert-Butyl 3-hydroxy-9- azabicyclo[3.3.1]nonane-9-carboxylate Int3->Int4 Boc Protection (Boc2O) Product tert-Butyl 9-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate Int4->Product Oxidation (e.g., PCC, Swern)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield for the initial cyclization to form 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is very low (<40%). What are the most critical parameters to control?

This is the most crucial step for establishing the bicyclic core, and its success is highly dependent on several factors. Low yields are common if conditions are not carefully optimized.

A1: Key Parameters for the Robinson-Schöpf Reaction:

  • Reagent Quality and Stability:

    • Acetone Dicarboxylic Acid: This reagent is thermally unstable and decarboxylates easily.[3] It is the most common point of failure. Use a fresh, high-purity batch and add it to the reaction mixture while cold (<5 °C).

    • Glutaraldehyde: Often supplied as a 50% aqueous solution, its actual concentration can vary. Use a recently purchased bottle and consider titrating it to confirm the molarity before use.

  • pH Control: This is arguably the most critical variable. The reaction proceeds through a double Mannich condensation, which requires a delicate pH balance to facilitate both imine formation and enolate attack.[4]

    • An initial acidic condition (pH ~4-5) is needed to form the first intermediate.

    • A buffered system (e.g., using sodium acetate) is then required to raise the pH to around 7 for the cyclization to proceed efficiently.[3][4] Running the reaction at a non-optimal pH can halt it or lead to side products.

  • Temperature Management: The entire reaction should be conducted at low temperatures (0-5 °C) initially, followed by a slow warming to room temperature over an extended period (20-40 hours).[3] This prevents the decomposition of acetone dicarboxylic acid and minimizes the formation of polymeric side products from glutaraldehyde.

  • Work-up Procedure: The product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a basic amine. During work-up, after acidifying to remove unreacted starting materials, the aqueous layer must be carefully basified (e.g., with Na₂CO₃) to a pH > 8 before extraction to ensure the product is in its free base form and can be efficiently extracted into an organic solvent.[3]

Troubleshooting_Cyclization Start Low Yield in Cyclization? Q1 Is Acetone Dicarboxylic Acid fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was pH carefully controlled (buffered)? A1_Yes->Q2 Sol1 Use a fresh batch of reagent. Store at low temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the temperature maintained at 0-5 °C? A2_Yes->Q3 Sol2 Use a buffered system (e.g., NaOAc) to maintain pH ~7 during cyclization. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was work-up pH > 8 before extraction? A3_Yes->Q4 Sol3 Maintain strict temperature control to prevent reagent decomposition. A3_No->Sol3 A4_No No Q4->A4_No Sol4 Basify aqueous layer to pH > 8 with Na2CO3 before extraction. A4_No->Sol4

Caption: Decision tree for troubleshooting the Robinson-Schöpf cyclization step.

Q2: The reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one gives me a mixture of isomers and is difficult to purify. How can I improve this?

A2: The reduction of the ketone at the C3 position introduces a chiral center. The stereochemical outcome is important for subsequent steps.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol is the most common and effective reagent for this transformation.[5][6] It is inexpensive and generally provides high yields. Using stronger, less selective reducing agents like lithium aluminum hydride (LAH) is unnecessary and may lead to over-reduction or other side reactions.

  • Stereoselectivity: The reduction typically favors the formation of the endo-alcohol (endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol) due to the steric hindrance of the bicyclic framework, which directs the hydride attack from the less hindered exo face.[5] While a minor amount of the exo isomer may form, the crude mixture is often carried forward directly to the next step without purification, as the isomers can sometimes be separated more easily after the Boc-protection step.

  • Reaction Conditions: Performing the reduction at a low temperature (0 °C) and adding the NaBH₄ portion-wise helps to control the reaction rate and can improve selectivity.[6]

Q3: The catalytic debenzylation is slow and incomplete. What could be the issue?

A3: The removal of the N-benzyl group via catalytic hydrogenation is a critical deprotection step.

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Use a fresh, high-quality catalyst. If the reaction is sluggish, catalyst poisoning might be the cause. Trace impurities containing sulfur or other heavy metals from previous steps can deactivate the catalyst. Purifying the benzyl-protected alcohol before this step can help.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure (e.g., 3-4 bar or ~50 psi) significantly accelerates the reaction rate.[6]

  • Acidic Conditions: The presence of a strong acid, such as hydrochloric acid (HCl), is often required.[6] The acid converts the amine to its ammonium salt, which prevents the amine from coordinating to and poisoning the palladium catalyst surface.

Q4: I am observing low yields and side products during the final oxidation of the alcohol to the target ketone. What is the best oxidation method?

A4: The final oxidation step can be problematic if the conditions are too harsh, leading to decomposition or side reactions.

  • Mild Oxidation Reagents: It is crucial to use mild and selective oxidizing agents to prevent over-oxidation or reactions with the Boc-protecting group.

    • Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is a reliable choice. It is effective for converting secondary alcohols to ketones without affecting other sensitive functional groups.

    • Swern oxidation (using oxalyl chloride/DMSO) or a Dess-Martin periodinane oxidation are also excellent, albeit more expensive and procedurally complex, alternatives that operate under very mild conditions.

  • Reaction Control: Ensure the reaction is run under anhydrous conditions, especially for Swern and Dess-Martin oxidations. Monitor the reaction closely by TLC to avoid prolonged reaction times, which can lead to the formation of impurities.

Optimized Experimental Protocols

The following protocols are synthesized from best practices reported in the literature to provide a reliable path to the target compound.[3][5][6]

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Int1)
  • Reaction Setup: In a jacketed reactor cooled to 0-5 °C, add water (2.5 parts) and benzylamine (0.9 equiv).

  • Acidification: Slowly add 18% sulfuric acid (0.65 equiv) over 1 hour, ensuring the internal temperature remains below 8 °C.

  • Reagent Addition: To the cooled solution, add 50% aqueous glutaraldehyde (1.0 equiv) followed by fresh, solid acetone dicarboxylic acid (1.0 equiv) in portions, keeping the temperature below 5 °C.

  • Buffering and Cyclization: Add a 9% aqueous sodium acetate solution (0.4 equiv) dropwise over 1.5 hours.

  • Aging: Stir the mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. CO₂ evolution will be observed.

  • Work-up: Adjust the pH to ~2 with sulfuric acid and extract with MTBE (3x) to remove non-basic impurities. Basify the aqueous layer to pH > 8 with 20% Na₂CO₃ and extract the product with an appropriate organic solvent (e.g., heptane or DCM, 3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a solid or oil that can be used directly or purified by chromatography.

ParameterOptimal ConditionImpact on Yield/Purity
Temperature 0-5 °C initially, then warm to 25 °CPrevents decomposition of acetone dicarboxylic acid.
pH Initial pH ~4-5, buffered to ~7Critical for facilitating the double Mannich reaction.
Reaction Time 40-48 hoursAllows the slow cyclization to proceed to completion.
Work-up pH > 8 before extractionEnsures the amine product is in its free base form for extraction.
Protocol 2: Sequential Reduction, Debenzylation, Boc-Protection, and Oxidation
  • Reduction (Int1 → Int2): Dissolve the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv) in methanol and cool to 0 °C. Add sodium borohydride (1.5 equiv) portion-wise. Stir for 12 hours while warming to room temperature. Quench with acetone, remove volatiles, and perform an aqueous work-up to isolate the crude endo-alcohol.[6]

  • Debenzylation (Int2 → Int3): Dissolve the crude alcohol in ethanol containing 5N HCl (approx. 0.2 parts). Add 10% Pd/C catalyst (5-10 wt%). Hydrogenate the mixture under 3-4 bar of H₂ at 40 °C for 48 hours. Filter through Celite and concentrate to obtain the crude hydrochloride salt of the debenzylated alcohol.[6]

  • Boc-Protection (Int3 → Int4): Dissolve the crude amino alcohol salt in a mixture of dioxane and water. Cool to 0 °C and add 4N NaOH to basify. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise. Allow to warm to room temperature and stir for 4-6 hours. Extract the product with an organic solvent, dry, and concentrate. The product can be purified by column chromatography.[5]

  • Oxidation (Int4 → Product): Dissolve the purified Boc-protected alcohol (1.0 equiv) in anhydrous DCM. Add pyridinium chlorochromate (PCC, 1.5 equiv) and stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours). Filter the mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the residue by column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the final product as a white solid (Melting Point: 89-90 °C).[7]

References
  • Benchchem. The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone.
  • Ambeed.com. Robinson-Schöpf Reaction.
  • Various Authors. Robinson-Schöpf Reaction.
  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • Oriental Journal of Chemistry. Chemical thermodynamics applied to the synthesis of tropinone.
  • Chemdad. tert-butyl 9-oxo-3-azabicyclo[3.3.
  • European Patent Office. Patent EP1934212B1 - 9-AZABICYCLO [3 . 3 .
  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273.

Sources

Technical Support Center: Purification of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key building block in high purity.

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its rigid bicyclic structure and orthogonally protected nitrogen atom make it a valuable scaffold in medicinal chemistry. However, achieving high purity can be challenging due to potential side products and the compound's physical properties. This guide provides a systematic approach to troubleshooting common purification issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Scenario: You are running a silica gel column, but the desired product is co-eluting with impurities, or the separation between spots on TLC is minimal.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.

    • Solution: Conduct a thorough TLC analysis with various solvent systems. Based on related compounds, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1][2] Experiment with different ratios, for instance, starting with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity. For more polar impurities, a gradient elution might be necessary.

  • Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, this may need to be reduced further.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and lead to band broadening and co-elution.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. Gently tap the column during packing to settle the silica gel into a compact bed.

Issue 2: Low Yield After Purification

Scenario: You have successfully separated your compound, but the final isolated yield is significantly lower than expected.

Potential Causes & Solutions:

  • Product Adsorption onto Silica Gel: The ketone and carbamate functionalities can interact with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (0.1-1%) to your eluent system. This will cap the acidic sites and reduce product loss.

  • Product Streaking on the Column: If the product streaks down the column instead of moving as a tight band, it can lead to a broad elution profile and difficulty in collecting all the pure fractions.

    • Solution: This is often caused by the compound being sparingly soluble in the eluent. Try a different solvent system where your compound has better solubility.

  • Incomplete Elution: The chosen eluent may not be polar enough to completely elute the product from the column.

    • Solution: After collecting the main product fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining product.

Issue 3: Product Contamination Despite Purification

Scenario: Your purified product still shows the presence of impurities in analytical tests like NMR or LC-MS.

Potential Causes & Solutions:

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by chromatography challenging.

    • Solution 1 (Chromatography): If the impurity is less polar, you can try using a less polar solvent system and running the column very slowly to maximize resolution. If the impurity is more polar, a steeper gradient towards the end of the elution might help.

    • Solution 2 (Recrystallization): Recrystallization is an excellent orthogonal purification technique. For this compound, a solvent system like dichloromethane/hexane or diethyl ether/hexane could be effective.[1] Dissolve the impure solid in a minimum amount of the more soluble solvent (e.g., dichloromethane) at an elevated temperature and then slowly add the less soluble solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Product Decomposition: The compound may be unstable under the purification conditions.

    • Solution: While this compound is generally stable, prolonged exposure to acidic silica gel can potentially be detrimental.[3] If you suspect decomposition, consider using a neutral stationary phase like alumina or a deactivated silica gel.

Troubleshooting Workflow Diagram

G start Start Purification issue Identify Primary Issue start->issue poor_sep Poor Separation issue->poor_sep Co-elution low_yield Low Yield issue->low_yield < Expected Mass contamination Contamination issue->contamination Impurity Detected solvent_check Optimize Solvent System (TLC) poor_sep->solvent_check load_check Reduce Column Loading poor_sep->load_check pack_check Improve Column Packing poor_sep->pack_check adsorption_check Deactivate Silica (e.g., with Et3N) low_yield->adsorption_check solubility_check Change Eluent for Better Solubility low_yield->solubility_check elution_check Flush Column with Polar Solvent low_yield->elution_check recrystallize Perform Recrystallization contamination->recrystallize alt_chrom Use Alternative Chromatography (e.g., Alumina) contamination->alt_chrom end Pure Product solvent_check->end load_check->end pack_check->end adsorption_check->end solubility_check->end elution_check->end recrystallize->end alt_chrom->end

Sources

Common side reactions in the synthesis of 3-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable heterocyclic scaffold. Here, we address common side reactions and experimental challenges in a practical question-and-answer format, providing in-depth mechanistic explanations and actionable troubleshooting protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Challenges in Mannich & Robinson-Schöpf Type Reactions

The double Mannich reaction, a cornerstone for constructing the 3-azabicyclo[3.3.1]nonane core, is a powerful one-pot transformation. However, its multicomponent nature can lead to a variety of side products if not carefully controlled.

Question 1: My Robinson-Schöpf type reaction is producing a complex mixture of products, and the yield of the desired 3-azabicyclo[3.3.1]nonan-9-one is low. What are the likely side reactions?

Answer:

Low yields and complex product mixtures in Robinson-Schöpf type syntheses of 3-azabicyclo[3.3.1]nonan-9-ones often stem from several competing pathways and equilibria. The primary culprits are typically incompletely cyclized intermediates and isomeric byproducts.

Mechanistic Insight:

The Robinson-Schöpf reaction proceeds through a series of Mannich reactions and aldol-type condensations. The initial intermolecular Mannich reaction is followed by an intramolecular cyclization.[1] A key intermediate is a piperidine derivative which must undergo a second, intramolecular Mannich reaction to form the bicyclic system. Side reactions can occur at various stages of this process.

Common Side Products and Troubleshooting:

  • Incomplete Cyclization: The reaction can stall after the first intermolecular Mannich reaction, leading to the formation of piperidine derivatives that have not undergone the second cyclization. These can be challenging to separate from the desired product.

  • Over-alkylation: The enolate intermediates are nucleophilic and can react with more than one molecule of the formaldehyde equivalent, leading to undesired hydroxymethylated or methylene-bridged side products.

  • Formation of Isomeric Bicyclic Systems: Depending on the substrate and reaction conditions, alternative cyclization pathways can lead to the formation of isomeric azabicyclic systems, such as the 2-azabicyclo[3.2.1]octane skeleton, through rearrangement.[2]

  • Aza-Cope Rearrangement: Under acidic conditions, iminium ion intermediates can undergo a[3][3]-sigmatropic rearrangement known as the aza-Cope rearrangement, leading to the formation of undesired isomers.[4][5] This is particularly relevant when substituted amines or aldehydes are used.

Troubleshooting Protocol: Optimizing the Robinson-Schöpf Reaction

  • pH Control: Maintain the reaction pH between 4 and 7. Highly acidic conditions can promote side reactions like the aza-Cope rearrangement, while basic conditions can favor aldol condensation side products. A buffered system is often beneficial.

  • Temperature Management: Run the reaction at or below room temperature to minimize the formation of side products. While heating can accelerate the reaction, it often does so at the expense of selectivity.

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the aldehyde component can help to minimize over-alkylation.

  • Solvent Choice: Protic solvents like water or methanol are commonly used and can help to mediate proton transfer steps.

Parameter Recommendation Rationale
pH 4-7Balances iminium ion formation and minimizes acid-catalyzed side reactions.
Temperature 0-25 °CFavors the desired kinetic product and reduces byproduct formation.
Reagent Addition Slow addition of aldehydeMinimizes local high concentrations, reducing over-alkylation.
Solvent Water, Methanol, or a buffered aqueous systemFacilitates the necessary proton transfers in the Mannich cascade.

Question 2: I'm observing poor diastereoselectivity in my synthesis of substituted 3-azabicyclo[3.3.1]nonanes. How can I control the stereochemical outcome?

Answer:

Controlling diastereoselectivity is a common challenge, particularly when creating multiple stereocenters in the bicyclic core. The conformation of the piperidine intermediate and the approach of the electrophile in the intramolecular cyclization step are critical factors.

Mechanistic Insight:

The stereochemical outcome is often determined during the second intramolecular Mannich reaction. The piperidine ring intermediate can exist in different chair-like conformations, and the substituents on the ring will influence the preferred conformation and, consequently, the facial selectivity of the cyclization.

Troubleshooting Protocol: Enhancing Diastereoselectivity

  • Choice of Base and Solvent: The choice of base and solvent can have a profound impact on the diastereomeric ratio. For instance, in Michael addition approaches to substituted 3-azabicyclo[3.3.1]nonanes, switching from triethylamine in methanol to potassium carbonate in acetone has been shown to invert the diastereoselectivity.[6]

  • Bulky Protecting Groups: The use of bulky N-substituents on the piperidine precursor can influence the conformational equilibrium and direct the cyclization to favor one diastereomer.

  • Chelation Control: In certain substrates, the use of Lewis acids can promote chelation between the amine, the enolate, and the Lewis acid, leading to a more rigid transition state and improved stereocontrol.

II. Challenges in Syntheses via Enamine Intermediates

The reaction of enamines derived from piperidones with electrophiles is another common strategy for constructing the 3-azabicyclo[3.3.1]nonane skeleton. However, the regioselectivity of the initial acylation can be a significant hurdle.

Question 3: My reaction of a piperidone-derived enamine with acryloyl chloride is giving me a mixture of N-acylated and C-acylated products. How can I favor the desired C-acylation pathway for cyclization?

Answer:

The competition between N-acylation and C-acylation of enamines is a classic problem in organic synthesis. For the successful formation of the 3-azabicyclo[3.3.1]nonane ring system, C-acylation is the productive pathway, leading to an intermediate that can undergo intramolecular Michael addition.

Mechanistic Insight:

Enamines are ambident nucleophiles, with nucleophilic character at both the nitrogen and the α-carbon. Hard electrophiles tend to react at the harder nitrogen center (N-acylation), while softer electrophiles favor reaction at the softer carbon center (C-acylation). Acyl chlorides are relatively hard electrophiles, which can make achieving selective C-acylation challenging.

  • N-Acylation: This is often the kinetically favored product but is typically non-productive for the desired cyclization.

  • C-Acylation: This is the desired pathway, as it sets up the substrate for the subsequent intramolecular Michael addition to form the second ring.

Troubleshooting Protocol: Promoting C-Acylation

  • Reaction Temperature: Running the reaction at elevated temperatures, such as in refluxing benzene, can favor the thermodynamically more stable C-acylated product. One study found that adding acryloyl chloride to a vigorously boiling solution of the enamine gave high yields of the desired bicyclic product.[7]

  • Solvent Effects: Non-polar, aprotic solvents like benzene or toluene are often preferred as they do not solvate the enamine as strongly as polar solvents, which can help to favor C-acylation.

  • Nature of the Electrophile: While acryloyl chloride is commonly used, exploring alternative Michael acceptors that are softer electrophiles may improve the C-acylation selectivity.

  • Steric Hindrance: Increasing the steric bulk on the nitrogen of the enamine can disfavor N-acylation and promote reaction at the less hindered carbon nucleophile.

G cluster_0 Competing Pathways in Enamine Acylation Enamine Enamine Acyl_Chloride Acyl_Chloride N_Acylation N-Acylated Product (Kinetic, Non-productive) C_Acylation C-Acylated Product (Thermodynamic, Productive) Cyclization Intramolecular Michael Addition Product 3-Azabicyclo[3.3.1]nonane

Visualizing the Mannich Reaction Cascade

The following workflow illustrates the key steps and potential pitfalls in the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones via a Robinson-Schöpf type reaction.

G

References

Technical Support Center: Optimization of Reaction Conditions for Bicyclic Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclic ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital chemical scaffolds. Bicyclic ketones are foundational building blocks in the synthesis of numerous natural products and pharmaceuticals, including steroids and terpenes.[1][2] However, their synthesis is often fraught with challenges related to yield, selectivity, and scalability.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships behind common experimental challenges. Here, you will find a series of frequently asked questions and detailed troubleshooting guides designed to help you optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate synthetic strategy for my target bicyclic ketone?

The optimal synthetic route is dictated by the structure of the target molecule, specifically the ring sizes and their fusion pattern (fused, bridged, or spiro).

  • For Fused Six-Membered Rings (Decalins): The Robinson Annulation is the preeminent choice.[2] This reaction sequence reliably constructs a new six-membered ring onto an existing ketone via a Michael addition followed by an intramolecular aldol condensation.[3] It is particularly powerful for creating the core of steroids and terpenes.

  • For Fused Five-Membered Rings (Cyclopentenones): The Nazarov Cyclization is the go-to method. It involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[4][5] Modern variants have greatly expanded its scope and improved its efficiency.[6]

  • For Bridged Bicyclic Systems (e.g., Norbornane derivatives): The Diels-Alder Reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is the most effective strategy.[7] Using a cyclic diene directly furnishes the bridged bicyclic framework.[8]

  • For Fused Rings via Dicarbonyls: A direct Intramolecular Aldol Condensation on a dicarbonyl precursor is a straightforward approach, provided the precursor is readily available. The reaction is governed by the thermodynamic stability of the resulting ring, strongly favoring the formation of 5- and 6-membered rings.[9][10]

Synthetic RouteReaction TypeResulting Ring SystemKey Reagents & Conditions
Robinson Annulation Michael Addition + Aldol CondensationFused Six-Membered Ring (α,β-unsaturated)Ketone Enolate + α,β-Unsaturated Ketone (e.g., MVK); Base or Acid Catalyst
Nazarov Cyclization 4π-ElectrocyclizationFused Five-Membered Ring (Cyclopentenone)Divinyl Ketone; Lewis or Brønsted Acid Catalyst
Diels-Alder Reaction [4+2] CycloadditionBridged or Fused Six-Membered RingConjugated Diene + Dienophile; Thermal or Lewis Acid Conditions
Intramolecular Aldol Aldol Addition + CondensationFused Five- or Six-Membered RingDicarbonyl Precursor; Base or Acid Catalyst

Table 1. Comparison of primary synthetic strategies for bicyclic ketones.

Q2: What are the critical factors to consider when selecting a catalyst?

Catalyst selection is paramount for controlling reaction rate, yield, and stereoselectivity.

  • Lewis Acids vs. Brønsted Acids: In reactions like the Nazarov cyclization, strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or Brønsted acids (e.g., H₂SO₄, TfOH) are required to activate the ketone and generate the necessary pentadienyl cation intermediate.[4][6] Lewis acids often offer better control over stereoselectivity but may require stoichiometric amounts.

  • Organocatalysis: For reactions like the Robinson Annulation and intramolecular aldol condensations, organocatalysts such as L-proline have become revolutionary.[1][11] They operate via enamine or iminium ion intermediates, offering high enantioselectivity under mild conditions. They are also generally more stable to air and moisture than many metal-based catalysts.

  • Base Catalysis: In aldol-type reactions, the choice of base is critical. Strong, non-nucleophilic bases like LDA are used to pre-form enolates quantitatively for directed reactions, minimizing self-condensation.[12] Weaker bases like hydroxides or alkoxides are often used in catalytic amounts for classical, equilibrium-driven processes.[3]

Q3: How does solvent choice impact the reaction outcome?

The solvent can dramatically influence reaction kinetics, equilibria, and catalyst performance. There is no universally "best" solvent; the choice is highly reaction-dependent.

  • Polar Aprotic Solvents (DMSO, DMF): These are excellent choices for many organocatalytic reactions, such as the proline-catalyzed intramolecular aldol reaction.[11][13] They effectively solubilize the catalyst and intermediates and can facilitate the necessary proton transfers.

  • Nonpolar Solvents (Toluene, Hexane): Often used in reactions where water removal is necessary to drive the equilibrium, such as in the dehydration step of an aldol condensation using a Dean-Stark apparatus.

  • Solvent Effects on Mechanism: Solvents can alter the energy barriers of different reaction pathways. For instance, in certain cycloadditions, polar solvents can stabilize charged intermediates, potentially favoring a stepwise mechanism over a concerted one and lowering activation energy.[14] Conversely, for some reactions, nonpolar solvents may provide the most favorable kinetic conditions.[14]

Solvent ClassExamplesTypical ApplicationsMechanistic Impact
Polar Aprotic DMSO, DMF, AcetonitrileProline-catalyzed aldol reactionsStabilizes charged intermediates and transition states; excellent solvent for many organic catalysts.[13]
Polar Protic Water, EthanolCertain acid-catalyzed reactionsCan participate in the reaction (solvolysis) or act as a proton source/sink; can hinder reactions involving strong bases.
Nonpolar Toluene, Hexane, CCl₄Water-sensitive reactions, Diels-AlderMinimizes interaction with intermediates; ideal for azeotropic removal of water to drive condensations to completion.[14]
Halogenated Dichloromethane (DCM)Lewis acid-catalyzed reactionsGood solubility for many organic compounds and catalysts; relatively inert.

Table 2. General influence of solvent classes on bicyclic ketone synthesis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is low or the reaction fails to proceed.

Q: I've set up my Robinson Annulation, but I'm recovering mostly starting material after 24 hours. What should I investigate?

A: This is a common issue that often points to problems with enolate formation or the subsequent Michael addition.

  • Causality: The initial Michael addition is an equilibrium process. If your base is not strong enough to generate a sufficient concentration of the enolate from your ketone (the Michael donor), the reaction will not proceed. Furthermore, the Michael acceptor (e.g., methyl vinyl ketone, MVK) must be sufficiently electrophilic.

  • Solutions:

    • Re-evaluate Your Base: If using a catalytic amount of a weak base (e.g., KOH), consider switching to a stoichiometric amount of a stronger base (e.g., NaOEt, KOtBu) to shift the equilibrium towards the enolate.[3]

    • Check Reagent Quality: MVK is prone to polymerization.[3] Ensure you are using freshly distilled or high-purity MVK. Alternatively, use an MVK precursor, such as a β-chloroketone, which generates the acceptor in situ.[3]

    • Increase Temperature: Gently heating the reaction can increase the rate, but be cautious, as this can also promote side reactions.

    • Consider a Directed Approach: Pre-form the enolate of your donor ketone using a strong, irreversible base like LDA at low temperature, then add the MVK. This non-equilibrium approach often provides much higher yields.[12]

Q: My Nazarov cyclization is sluggish and gives a poor yield of the desired cyclopentenone. How can I drive it to completion?

A: The efficiency of a Nazarov cyclization is highly dependent on the stability of the key pentadienyl cation intermediate.

  • Causality: The reaction is initiated by coordination of a Lewis or Brønsted acid to the carbonyl, which facilitates the formation of the cation.[5] If the acid is too weak or if the divinyl ketone substrate is electronically mismatched, the activation barrier will be too high.

  • Solutions:

    • Increase Acid Strength/Stoichiometry: If using a mild Lewis acid, try a stronger one (e.g., move from BF₃·OEt₂ to FeCl₃ or AlCl₃). Often, more than one equivalent of the Lewis acid is required.[6]

    • Incorporate Directing Groups: The reaction can be dramatically improved by placing specific functional groups on the substrate. An electron-donating group on one vinyl arm and an electron-withdrawing group on the other can polarize the system, facilitating cyclization.[6] A silicon group (e.g., TMS) beta to the carbonyl can stabilize the intermediate cation through the β-effect and direct the final elimination step.[6]

    • Solvent and Temperature: Ensure your solvent is anhydrous and compatible with the strong acid. Heating is often required, but excessive heat can lead to decomposition.

G start Low Yield / No Reaction sub1 Is enolate formation the issue? (Aldol / Robinson) start->sub1 sub2 Is activation barrier too high? (Nazarov / Diels-Alder) start->sub2 sol1a Use stronger or stoichiometric base (e.g., NaH, LDA) sub1->sol1a sol1b Check reagent purity (e.g., distill MVK) sub1->sol1b sol1c Increase temperature cautiously sub1->sol1c sol2a Use stronger Lewis/Brønsted acid sub2->sol2a sol2b Increase catalyst loading sub2->sol2b sol2c Incorporate directing groups (e.g., TMS for Nazarov) sub2->sol2c

Figure 1. Troubleshooting workflow for low reaction yield.

Problem 2: My reaction produces a mixture of isomers (poor selectivity).

Q: My Diels-Alder reaction is producing a mixture of endo and exo products. How can I favor the desired isomer?

A: The endo/exo selectivity in a Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.

  • Causality: The endo product is typically the kinetic product, favored at lower temperatures due to a stabilizing secondary orbital interaction in the transition state.[7] The exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.

  • Solutions:

    • Temperature Control: To favor the kinetic endo product, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. To favor the thermodynamic exo product, run the reaction at higher temperatures to allow the initial adducts to equilibrate via a retro-Diels-Alder reaction.

    • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the rate and selectivity of the reaction. It coordinates to the dienophile, lowering the LUMO energy and often increasing the preference for the endo transition state.

Q: I am performing an intramolecular aldol condensation on an unsymmetrical diketone and getting a mixture of ring sizes. How can I control the regioselectivity?

A: Regioselectivity in intramolecular aldol reactions is determined by which α-carbon is deprotonated and which carbonyl is attacked. The outcome is a competition between kinetic and thermodynamic control, and the stability of the resulting ring.

  • Causality: Deprotonation at a less sterically hindered site (a methyl vs. a methylene group) is kinetically favored. However, the reaction will ultimately proceed through the pathway that leads to the most stable product, which is almost always a 5- or 6-membered ring.[9][15] Formation of strained 3- or 4-membered rings is highly unfavorable.[9]

  • Solutions:

    • Analyze Potential Pathways: Before starting, draw out all possible enolates and the ring size that would result from their attack on the other carbonyl. The pathway leading to a 5- or 6-membered ring will be overwhelmingly favored.[10]

    • Use Thermodynamic Conditions: Employing a catalytic amount of a reversible base (e.g., NaOMe in MeOH) at room temperature or with gentle heating will allow the system to equilibrate and form the most stable bicyclic product.

    • Directed Aldol Conditions: If you need to enforce a specific, kinetically controlled cyclization that is otherwise disfavored, you may need to redesign the substrate or use a more complex protecting group strategy to differentiate the two carbonyl groups.

G start Unsymmetrical Diketone sub Base-Catalyzed Enolization start->sub path1 Kinetic Enolate (Less Substituted α-H) sub->path1 Kinetic Control (LDA, -78°C) path2 Thermodynamic Enolate (More Substituted α-H) sub->path2 Thermodynamic Control (NaOMe, RT) ring1 Intramolecular Attack: Forms Ring A path1->ring1 ring2 Intramolecular Attack: Forms Ring B path2->ring2 outcome1 Unstable Ring (e.g., 4-membered) REVERSIBLE ring1->outcome1 outcome2 Stable Ring (5- or 6-membered) IRREVERSIBLE (after dehydration) ring2->outcome2

Figure 2. Decision pathway for intramolecular aldol cyclization.

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Intramolecular Aldol Condensation

This protocol is a representative example of an organocatalytic cyclization to form an enantiomerically enriched bicyclic ketone, based on the principles of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1][11]

Materials:

  • Triketone precursor (1.0 eq)

  • L-Proline (0.3 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Perchloric acid (HClO₄), 1 M aqueous solution

  • Ethyl acetate, Brine, Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the triketone precursor (e.g., 2-methyl-2-(3-oxobutyl)-cyclopentane-1,3-dione).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous DMSO (approx. 0.5 M concentration). Add L-proline to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The initial aldol addition product (a bicyclic ketol) is often observable. Reaction times can range from several hours to days.[11]

  • Dehydration: Once the formation of the aldol adduct is complete, carefully add the 1 M HClO₄ solution (approx. 1.0 eq) to the reaction mixture. Heat the solution to approximately 90 °C and stir for 1-2 hours to effect dehydration to the α,β-unsaturated ketone.[11][13]

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final bicyclic enone.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

References

  • Title: Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Photocycloadditions of Bicyclic 1, 2-Diketones Source: Acadia Scholar URL: [Link]

  • Title: Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues Source: MDPI URL: [Link]

  • Title: Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds Source: Sciety URL: [Link]

  • Title: Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight Source: CORE URL: [Link]

  • Title: Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues Source: I.R.I.S. URL: [Link]

  • Title: Nazarov cyclization reaction Source: Grokipedia URL: [Link]

  • Title: Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts Source: PMC - PubMed Central URL: [Link]

  • Title: Robinson Annulation Mechanism & Examples Source: Total Synthesis URL: [Link]

  • Title: The Nazarov Cyclization Source: Thieme URL: [Link]

  • Title: Nazarov Cyclization Nazarov Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Robinson Annulation Source: Pharmacy 180 URL: [Link]

  • Title: Nazarov cyclization reaction Source: Wikipedia URL: [Link]

  • Title: Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Intramolecular Aldol Condensation Source: Organic Chemistry Tutor URL: [Link]

  • Title: Diels–Alder reaction Source: Wikipedia URL: [Link]

  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Intramolecular Aldol Reactions Source: Chemistry Steps URL: [Link]

  • Title: Video: Intramolecular Aldol Reaction Source: JoVE URL: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic ketone. The key step in this synthesis is the oxidation of the precursor alcohol, tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My oxidation of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is not proceeding to completion. What are the common causes and solutions?

A1: Incomplete conversion is a frequent issue in the oxidation of sterically hindered or complex alcohols. The primary causes often revolve around the choice of oxidant, reaction conditions, and the quality of reagents.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Oxidant: For substrates containing a protected amine, such as the Boc group, certain oxidants are more favorable.

    • Dess-Martin Periodinane (DMP): This is often the preferred method for N-protected amino alcohols as it operates under mild, neutral conditions, minimizing the risk of side reactions like epimerization.[1][2]

    • Parikh-Doering Oxidation: This method is a milder alternative to the Swern oxidation and can be conducted at or near room temperature, which can be advantageous.[3][4] It is known for its tolerance of many functional groups.[3]

    • Swern Oxidation: While effective, Swern oxidation requires cryogenic temperatures (-78 °C) and careful control of reagent addition to avoid side reactions.[5][6] Epimerization at the carbon alpha to the newly formed carbonyl can sometimes be observed with triethylamine as the base.[5]

  • Check Reagent Quality and Stoichiometry:

    • Ensure all reagents, especially the oxidizing agent and solvents, are anhydrous. Moisture can quench the active oxidant.

    • Use a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature (for Parikh-Doering) or extended reaction time may be necessary. For Swern oxidations, it is critical to maintain the low temperature during the initial stages.[5]

Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

A2: Side product formation is often specific to the oxidation method used. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • Swern Oxidation:

    • Methylthiomethyl (MTM) ether formation: This can occur if the reaction temperature is not kept sufficiently low.[4]

    • Epimerization: The basic conditions (triethylamine) can cause epimerization of the α-carbon. Using a bulkier base like diisopropylethylamine (DIPEA) can sometimes reduce this.[5]

  • Dess-Martin Oxidation:

    • Acid-catalyzed side reactions: The reaction produces acetic acid as a byproduct, which can react with acid-sensitive functional groups.[7] Buffering the reaction with pyridine or sodium bicarbonate can prevent this.[7]

  • General Issues:

    • Over-oxidation: While less common with the recommended oxidants for secondary alcohols, it's a possibility if harsher conditions are used.

    • Boc Deprotection: Strong acidic conditions can lead to the removal of the Boc protecting group.[8] This is generally not an issue with DMP or Parikh-Doering oxidations.

Recommended Synthetic Protocols

The synthesis of this compound begins with its precursor alcohol, which can be synthesized as described in the literature.[9] The critical step is the oxidation of this alcohol. Below are detailed protocols for the recommended oxidation methods.

Synthesis of Precursor: tert-Butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate*

A detailed procedure for the synthesis of the starting alcohol is provided in patent literature.[9] This typically involves the protection of the nitrogen in the bicyclic amine followed by reduction of a ketone functionality at the 3-position.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended due to its mild conditions and high chemoselectivity, which is particularly beneficial for N-protected amino alcohols.[1][2]

Materials:

  • tert-Butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional, as a buffer)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium bicarbonate (2.0 eq) if your substrate is sensitive to acidic conditions.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (stain with potassium permanganate or anisaldehyde). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Parikh-Doering Oxidation

This procedure offers the advantage of operating at non-cryogenic temperatures compared to the Swern oxidation.[3][4]

Materials:

  • tert-Butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) and TEA or DIPEA (3.0-5.0 eq) in anhydrous DCM and anhydrous DMSO (3.0-5.0 eq) at 0 °C under an inert atmosphere, add SO₃·Py (1.5-3.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated aqueous copper(II) sulfate solution (to remove pyridine if used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome & Characterization

Product: this compound CAS Number: 512822-34-3[10] Molecular Formula: C₁₃H₂₁NO₃[10] Molecular Weight: 239.31 g/mol [10] Appearance: Typically a solid. Melting Point: 89-90 °C[10]

Characterization Data (Predicted/Reference):

  • ¹H NMR (CDCl₃): Expect signals for the t-butyl group around 1.4-1.5 ppm (singlet, 9H) and complex multiplets for the bicyclic protons.

  • ¹³C NMR (CDCl₃): Expect a carbonyl signal in the range of 200-210 ppm, a signal for the quaternary carbon of the t-butyl group around 80 ppm, and signals for the methyl groups of the t-butyl group around 28 ppm. The remaining carbons of the bicyclic system will appear in the aliphatic region.

  • IR Spectroscopy: A strong absorption band for the ketone C=O stretch (around 1710-1730 cm⁻¹) and the carbamate C=O stretch (around 1680-1700 cm⁻¹).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 240.15.

Visualizing the Synthetic Pathway

The synthesis of the target molecule from its precursor alcohol is a straightforward oxidation.

Synthesis_Pathway Precursor tert-Butyl endo-3-hydroxy- 9-azabicyclo[3.3.1]nonane-9-carboxylate Product tert-Butyl 9-oxo- 3-azabicyclo[3.3.1]nonane-3-carboxylate Precursor->Product Oxidation Oxidant Oxidizing Agent (e.g., DMP, SO3.Py/DMSO) Oxidant->Product

Caption: Synthetic pathway for the oxidation of the precursor alcohol.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart decision decision solution solution start Reaction Start: Oxidation of Precursor Alcohol check_completion Is the reaction complete by TLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No purification Proceed to Workup and Purification check_completion->purification Yes check_reagents Check reagent quality and stoichiometry incomplete->check_reagents optimize_conditions Increase reaction time/temperature incomplete->optimize_conditions change_oxidant Consider a different oxidant incomplete->change_oxidant side_products Significant side products observed? success Pure Product Obtained side_products->success No identify_side_product Identify side product (e.g., by MS) side_products->identify_side_product adjust_conditions Adjust conditions to minimize (e.g., add buffer, change base) side_products->adjust_conditions purification->side_products check_reagents->start Re-run reaction optimize_conditions->start Re-run reaction change_oxidant->start Re-run reaction identify_side_product->start Re-run reaction adjust_conditions->start Re-run reaction

Sources

Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-azabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important structural motif. The 3-azabicyclo[3.3.1]nonane core is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds, making its stereocontrolled synthesis a critical endeavor in medicinal chemistry and organic synthesis.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these complex bicyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of the 3-azabicyclo[3.3.1]nonane scaffold?

A1: Several robust methods have been developed, with the choice of strategy often depending on the desired substitution pattern and stereochemistry. Key approaches include:

  • Tandem Mannich Reactions: This is a powerful one-pot method for constructing the bicyclic core. It typically involves the reaction of a cyclic ketone, an amine, and an aldehyde (like paraformaldehyde). A notable example is the tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine.[4]

  • Intramolecular Cyclization of Piperidine Derivatives: This strategy involves the formation of a suitably substituted piperidine ring followed by an intramolecular cyclization to form the second ring. A common approach is the intramolecular nitrilium ion cyclization.[5]

  • Domino Reactions: Multi-step reactions that occur in a single pot, such as a Michael-hemiacetalization-Michael sequence, can be adapted to create highly functionalized 3-azabicyclo[3.3.1]nonane analogues.[6]

  • Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, can be a viable route.[7]

Q2: How can I control the diastereoselectivity in the synthesis of substituted 3-azabicyclo[3.3.1]nonanes?

A2: Achieving the desired diastereoselectivity is a common challenge and is highly dependent on the reaction conditions. For instance, in Michael addition reactions used to introduce substituents, the choice of base and solvent is critical. In some reported syntheses, using triethylamine in methanol resulted in a different major diastereomer compared to using potassium carbonate in acetone.[5] The stereochemical outcome of reducing a ketone on the bicyclic core is also heavily influenced by the choice of reducing agent.[8] Careful optimization of these parameters is essential.

Q3: My reaction is producing a mixture of chair-chair and chair-boat conformations. How can I favor the desired chair-chair conformation?

A3: The conformational preference of the 3-azabicyclo[3.3.1]nonane system is a well-studied area. While the chair-chair conformation is generally preferred, certain substitution patterns can lead to the formation of the chair-boat conformer. X-ray analysis of some 3-azabicyclo[3.3.1]nonane-6,9-diones has confirmed a chair-chair structure to be the preferred conformation.[1] Spectroscopic techniques, particularly 2D NMR (like ROESY), are invaluable for determining the conformation in solution.[4] If you are obtaining an undesired conformation, you may need to reconsider your synthetic strategy or the nature of the substituents being introduced.

Q4: What are some common side reactions, and how can they be minimized?

A4: Side reactions are specific to the synthetic route employed. For instance, in syntheses utilizing enamines and acryloyl chloride to form 3-azabicyclo[3.3.1]nonane-6,9-diones, a potential side reaction is the hydrolysis of the bicyclic product to form monocyclic carboxylic acids.[1][5] To minimize this, it is crucial to carefully control the hydrolysis conditions during the workup. In Mannich reactions, unwanted side reactions like deamination and the formation of methylene bisketones can occur, especially under drastic reaction conditions or with prolonged reaction times.[9]

Troubleshooting Guides

Problem 1: Low Yield in Tandem Mannich Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Insufficient reactivity of the enamine intermediate. * Ensure the use of a suitable secondary amine (e.g., morpholine) to form the enamine.[1]* Consider using a more reactive ketone or aldehyde.
Decomposition of reactants or intermediates. * Optimize the reaction temperature; some Mannich reactions benefit from being run at a vigorous reflux.[1]* Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Formation of multiple side products Undesired polymerization of formaldehyde. * Use paraformaldehyde and ensure it is of high quality.* Control the rate of addition of reagents.
Self-condensation of the ketone. * Slowly add the ketone to the reaction mixture containing the amine and formaldehyde.
Problem 2: Poor Diastereoselectivity in Intramolecular Cyclization
Symptom Possible Cause Troubleshooting Steps
Formation of a nearly 1:1 mixture of diastereomers Lack of facial selectivity in the cyclization step. * Introduce a chiral auxiliary on the nitrogen or another part of the molecule to direct the cyclization.* Screen different solvents and temperatures to influence the transition state energies.
Epimerization of a stereocenter under the reaction conditions. * Use milder reaction conditions (e.g., lower temperature, weaker acid/base).* Protect sensitive functional groups that may be prone to epimerization.
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Steps
Product is a viscous oil and streaks on silica gel. The free amine is highly polar and interacts strongly with silica. * Convert the amine to a salt (e.g., hydrochloride) before chromatography to improve its handling characteristics.[10]* Use a different stationary phase, such as alumina, or consider reverse-phase chromatography.
Co-elution of stereoisomers. Similar polarity of the diastereomers. * Employ a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for enantiomers or a high-resolution normal/reverse phase column for diastereomers.* Consider derivatization of the product to increase the polarity difference between the isomers.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones via Enamine Annulation

This protocol is adapted from the work of Williams et al.[1]

Materials:

  • N-carboxy-4-piperidone

  • Morpholine

  • Benzene (anhydrous)

  • Acryloyl chloride

  • Nitrogen gas supply

  • Standard glassware for reflux and inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the appropriate N-carboxy-4-piperidone and a slight excess of morpholine in anhydrous benzene to form the enamine.

  • Heat the solution to a vigorous reflux under a nitrogen atmosphere.

  • Add neat acryloyl chloride dropwise to the refluxing solution over a period of 30 minutes.

  • Maintain the reaction mixture at reflux for 18 hours.

  • After cooling to room temperature, perform a standard aqueous workup including hydrolysis to yield the crude 3-azabicyclo[3.3.1]nonane-6,9-dione.

  • Purify the product by column chromatography on silica gel.

Expected Yield: Purified yields typically range from 80-85%.[1]

Visualizing Reaction Mechanisms and Workflows

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Ketone Cyclic Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Amine Secondary Amine Amine->Enamine_Formation Iminium_Formation Iminium Ion Formation Amine->Iminium_Formation Aldehyde Formaldehyde Aldehyde->Iminium_Formation Mannich_Addition Mannich Addition Enamine_Formation->Mannich_Addition Iminium_Formation->Mannich_Addition Cyclization Intramolecular Cyclization Mannich_Addition->Cyclization Bicycle 3-Azabicyclo[3.3.1]nonane Cyclization->Bicycle Troubleshooting_Stereoselectivity Start Poor Diastereoselectivity Observed Screen_Solvent Screen Solvents Start->Screen_Solvent Screen_Temp Vary Temperature Start->Screen_Temp Screen_Base Screen Bases/Catalysts Start->Screen_Base Chiral_Aux Introduce Chiral Auxiliary Start->Chiral_Aux Result Improved Diastereoselectivity Screen_Solvent->Result Screen_Temp->Result Screen_Base->Result Chiral_Aux->Result

Caption: Troubleshooting poor diastereoselectivity.

References

  • Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2020). PubMed Central. Retrieved from [Link]

  • Navigating the Synthesis of 3,7-Diazabicyclo[3.3.1]nonanes: A Technical Troubleshooting Guide. (2025). BenchChem.
  • Vafina, G. F., et al. (2004). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 40(1), 49-57.
  • Design and synthesis of polyhydroxylated azabicyclo[3.3.1]nonane ... (n.d.). Semantic Scholar. Retrieved from [Link]

  • IX. Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane-1,5-diamines in Solution and in Solid State. (2003).
  • Risch, N., & Arend, M. (1996). Modern Variants of the Mannich Reaction. In Stereoselective Synthesis (pp. 1-43). Springer, Berlin, Heidelberg.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • Method of preparing 3-azabicyclo [1][1][4]nonane derivatives. (n.d.). Google Patents. Retrieved from

  • Formal Synthesis of (−)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction. (2019).
  • Formation of 3-azabicyclo[3.3.1]non-3-enes: Imino amides vs. imino alkenes. (2015).
  • Structure, Conformation, and Stereodynamics of N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes and N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. (1998).
  • Mannich Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemistry of 3-azabicyclo[3.3.1]nonanes. (n.d.). CoLab.
  • Optimizing reaction conditions for stereoselective synthesis of 3-azabicyclo[3.3.1]nonanes. (2025). BenchChem.
  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved from [Link]

  • Synthesis, characterization and stereochemistry of N-acyl-r-2,c-4-bis ... (n.d.). Journal of Chemical Sciences. Retrieved from [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (n.d.). Google Patents.
  • troubleshooting low conversion rates in Diels-Alder reactions. (2025). BenchChem.
  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.
  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using comput
  • Search for a Predicted Hydrogen Bonding Motif − A Multidisciplinary Investigation into the Polymorphism of 3-Azabicyclo[3.3.1]nonane-2,4-dione. (2005). Journal of the American Chemical Society.
  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Diels–Alder Reaction (Part 2). (n.d.). Baran Group, Scripps Research. Retrieved from [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics. (1970). PubMed.

Sources

Technical Support Center: Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues encountered during experimentation.

Introduction to the Molecule's Stability Profile

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. Its structure combines a rigid bicyclo[3.3.1]nonane core, a ketone functional group, and a tert-butoxycarbonyl (Boc)-protected amine. Understanding the interplay of these components is crucial for its successful application. This guide will address common stability-related questions and provide solutions to experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While some suppliers suggest room temperature storage[2], storage at 2-8°C is also recommended for enhanced stability.[3][4] The compound is generally stable under recommended temperatures and pressures.[1] It is incompatible with strong oxidizing agents.[1]

ParameterRecommendationSource(s)
Storage Temperature Room Temperature or 2-8°C[2][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[1]
Light Sensitivity While not explicitly stated, it is good practice to protect from light.General Lab Practice
Incompatibilities Strong oxidizing agents.[1]

Q2: How stable is the N-Boc protecting group to acidic and basic conditions?

A2: The N-Boc group is notoriously labile to acidic conditions but is generally stable to a wide range of basic and nucleophilic conditions.[5][6]

  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The rate of cleavage is dependent on the acid concentration, temperature, and solvent.[1][7] Even milder acidic conditions can lead to partial or complete deprotection.

  • Basic Conditions: The Boc group is robust under most basic conditions, including hydrolysis with aqueous bases like NaOH or LiOH.[8] This orthogonality makes it a valuable protecting group in multi-step syntheses.

Q3: Can this compound undergo thermal degradation?

A3: Yes, thermal degradation is a possibility, primarily through the thermolytic cleavage of the N-Boc group. While this often requires high temperatures (typically above 150°C), it can be a viable deprotection strategy.[3][9] However, these high temperatures may also lead to other side reactions or decomposition of the core structure.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Unexpected Deprotection of the N-Boc Group

Observation: You observe the formation of the deprotected product (9-oxo-3-azabicyclo[3.3.1]nonane) or subsequent side products in a reaction that was not intended to remove the Boc group.

Probable Causes & Solutions:

  • Acidic Reagents or Byproducts: The most common cause is the presence of acidic species in your reaction mixture. This could be a reagent, a catalyst, or an acidic byproduct generated during the reaction.

    • Solution: Carefully review all reagents and conditions. If an acidic component is necessary, consider using a milder acid, a lower concentration, or running the reaction at a lower temperature to minimize deprotection. Alternatively, a different protecting group strategy may be required.

  • Lewis Acid Catalysis: Some Lewis acids can facilitate Boc deprotection.

    • Solution: If a Lewis acid is required for your transformation, screen different Lewis acids to find one that is compatible with the Boc group or use it at cryogenic temperatures.

  • Silica Gel Chromatography: Prolonged exposure to silica gel during purification can sometimes lead to Boc group cleavage, as silica gel can be slightly acidic.

    • Solution: Minimize the time the compound spends on the silica gel column. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use an alternative purification method like recrystallization or chromatography on a different stationary phase (e.g., alumina).

Issue 2: Low Yield or Incomplete Reaction in Reactions Involving the Ketone

Observation: Reactions targeting the ketone, such as Wittig reactions or reductive aminations, result in low yields, incomplete conversion, or the formation of complex mixtures.

Probable Causes & Solutions:

  • Steric Hindrance: The bicyclic nature of the molecule can create steric hindrance around the carbonyl group, slowing down the reaction rate.

    • Solution for Wittig Reaction: Use a more reactive, non-stabilized ylide.[10] You may also need to employ higher temperatures or longer reaction times. The Schlosser modification of the Wittig reaction might also be beneficial in some cases.

    • Solution for Reductive Amination: For sterically hindered ketones, stronger reducing agents like sodium triacetoxyborohydride (STAB) are often more effective than sodium borohydride.[11] Using a Lewis acid catalyst like Ti(OiPr)₄ can also activate the ketone.[12]

  • Enolization under Basic Conditions: Strong bases can deprotonate the α-carbon to the ketone, leading to enolate formation and potential side reactions.

    • Solution: When using strong bases (e.g., in the generation of a Wittig ylide), it is crucial to perform the reaction at low temperatures and add the ketone slowly to the pre-formed ylide to minimize enolization.

Issue 3: Formation of tert-Butyl Adducts as Side Products

Observation: You observe side products with an additional tert-butyl group attached to your desired product or other nucleophilic species in the reaction mixture.

Probable Cause & Solution:

  • Trapping of the tert-Butyl Cation: During acidic deprotection of the Boc group, a tert-butyl cation is generated.[5][13] This highly electrophilic species can be trapped by any nucleophile present in the reaction mixture, including the deprotected amine, solvent, or other reagents.

    • Solution: Employ a "scavenger" in your deprotection reaction. Scavengers are nucleophilic species that are added in excess to trap the tert-butyl cation and prevent it from reacting with your product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

Experimental Workflows & Diagrams

Workflow 1: Standard N-Boc Deprotection Protocol

This protocol outlines a general procedure for the acidic removal of the N-Boc group.

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) dropwise.

  • If necessary, add a scavenger (e.g., triisopropylsilane).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Perform an aqueous work-up to neutralize any remaining acid and isolate the product.

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-protected compound in solvent cool Cool to 0 °C start->cool add_acid Add Acid (e.g., TFA, HCl) cool->add_acid add_scavenger Add Scavenger (optional) add_acid->add_scavenger react Stir and monitor (TLC/LC-MS) add_scavenger->react concentrate Concentrate under reduced pressure react->concentrate neutralize Aqueous work-up (neutralization) concentrate->neutralize isolate Isolate Product neutralize->isolate Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation Boc_NH Boc-Protected Amine H_plus H+ Protonated_Boc_NH Protonated Carbamate H_plus->Protonated_Boc_NH Carbamic_Acid Carbamic Acid Protonated_Boc_NH->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc_NH->tBu_cation Deprotected_Amine Free Amine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

References

  • AK Scientific, Inc. Tert-Butyl 9-Oxo-3-Azabicyclo[3.3.
  • CP Lab Safety. tert-butyl 9-oxo-3-azabicyclo[3.3.
  • Jones, A. B. (2010).
  • Smith, C. D. (2012).
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • BenchChem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sigma-Aldrich. tert-Butyl 3-oxo-9-azabicyclo[3.3.
  • Chemdad. tert-butyl 9-oxo-3-azabicyclo[3.3.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods.
  • Master Organic Chemistry.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018).
  • Organic Chemistry Portal. Wittig Reaction.
  • National Institutes of Health.
  • ACS Publications. Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. (2025).
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • MDPI. A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection.
  • Sigma-Aldrich. tert-Butyl 3-oxo-9-azabicyclo[3.3.
  • CP Lab Safety. tert-butyl 9-oxo-3-azabicyclo[3.3.
  • Chemdad. tert-butyl 9-oxo-3-azabicyclo[3.3.
  • Organic Chemistry Portal. Wittig Reaction.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018).
  • National Institutes of Health. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans.
  • Master Organic Chemistry.
  • YouTube. Wittig Reaction Practice Problems. (2024).
  • Chemdad. tert-butyl 9-oxo-3-azabicyclo[3.3.
  • ResearchGate.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • YouTube. 20.10 Wittig Reaction examples. (2020).
  • Reactions of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with Nitrogen-Containing Nucleophiles.
  • Benchchem. 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid.
  • National Institutes of Health. Synthesis of Boc-protected bicycloproline.
  • The Journal of Organic Chemistry. Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.
  • ResearchGate. ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V)
  • Google Patents. 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • Benchchem. (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol.
  • Reactions of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with Nitrogen-Containing Nucleophiles.
  • Benchchem. 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid.
  • Google Patents. 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • ResearchGate. ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V)
  • Royal Society Publishing.

Sources

Technical Support Center: Functionalization of the 3-Azabicyclo[3.3.1]nonane Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable structural motif. The 3-ABN core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including candidates for anticancer, antimalarial, and anti-inflammatory drugs.[1][2] However, its rigid, bicyclic nature presents unique stereoelectronic challenges that can complicate functionalization.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered during the synthesis and derivatization of 3-ABN systems.

Section 1: Foundational Concepts: Understanding the 3-ABN Conformation

A thorough understanding of the conformational behavior of the 3-ABN core is critical to troubleshooting functionalization reactions. The scaffold's reactivity, stereoselectivity, and potential side reactions are dictated by its three-dimensional structure.

Q1: What is the most stable conformation of the 3-azabicyclo[3.3.1]nonane core, and why is it important?

A1: The 3-ABN core predominantly exists in a twin-chair conformation .[3] However, this is not a perfect twin-chair. A significant conformational distortion arises from the steric repulsion between the lone pair of electrons on the nitrogen at position 3 (N3) and the axial hydrogen on the carbon at position 7 (C7).[3] This repulsion causes a slight flattening of the piperidine ring.

Why this matters:

  • Steric Hindrance: This conformation renders the N3 lone pair sterically hindered, which can affect the rate and success of N-alkylation and N-acylation reactions.

  • Reagent Approach: The accessibility of other positions on the rings (e.g., C2, C4, C9) is governed by this geometry. Reagents will preferentially approach from the less hindered face.

  • Transannular Interactions: The proximity of atoms across the rings (e.g., N3 and C7) can lead to unexpected transannular reactions or migrations, especially in cationic intermediates.

Substituents on the rings can alter this conformational preference, potentially forcing one of the rings into a boat or twist-boat conformation, which dramatically changes the molecule's reactivity profile.[4]

G cluster_conformations 3-ABN Conformational Equilibrium cluster_factors Influencing Factors Twin_Chair Twin-Chair (Major) Chair_Boat Chair-Boat (Minor) Repulsion N3 Lone Pair <-> C7-H Repulsion (Favors Twin-Chair Distortion) Substituents Ring Substituents (Can favor Chair-Boat) Substituents->Chair_Boat

Caption: Conformational equilibrium of the 3-ABN core.

Section 2: Troubleshooting N-Functionalization

The nitrogen at the N3 position is the most common site for initial functionalization. However, its unique electronic and steric environment can lead to challenges.

Q2: My N-alkylation/acylation reaction on the 3-ABN core is sluggish or fails completely. What are the likely causes and solutions?

A2: This is a frequent issue stemming from the sterically hindered nature of the N3 atom.

Potential Cause Explanation Suggested Solution
Steric Hindrance The twin-chair conformation shields the nitrogen's lone pair, slowing down SN2 reactions with bulky electrophiles.1. Increase Temperature: Refluxing in a higher-boiling solvent (e.g., DMF, DMSO) can provide the necessary activation energy. 2. Use a More Reactive Electrophile: Switch from an alkyl chloride/bromide to an iodide or triflate. 3. Change the Base: Use a stronger, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the amine (if starting from a salt) or to scavenge the acid byproduct.
Poor Nucleophilicity If the 3-ABN core contains electron-withdrawing groups (EWGs), the nucleophilicity of the nitrogen can be significantly reduced.1. Use a More Forcing Protocol: Consider high-pressure conditions or microwave-assisted synthesis to accelerate the reaction. 2. Reductive Amination: If introducing an alkyl group, consider forming the 3-ABN core via reductive amination if the synthetic route allows.
Protecting Group Issues If removing a protecting group to free the amine, the deprotection may be incomplete. For example, acid-catalyzed removal of a Boc group can be difficult.[5]1. Verify Deprotection: Confirm complete removal of the protecting group by NMR or LC-MS before proceeding. 2. Alternative Deprotection: Use different conditions (e.g., for Boc, switch from TFA/DCM to HCl in dioxane or TMSI).

Q3: I am observing unexpected side products during N-functionalization. What could they be?

A3: Side reactions often involve the bicyclic structure itself.

  • Hofmann Elimination: Under strongly basic conditions and elevated temperatures, particularly with a quaternary ammonium salt intermediate, β-hydride elimination can occur, leading to ring-opened products.

  • Over-alkylation (for secondary amines): If the starting material is a primary amine that is cyclized to form the core, ensure reaction stoichiometry is controlled to prevent the formation of a quaternary salt.

  • Reaction with Solvent: Highly reactive intermediates can sometimes react with the solvent (e.g., DMF, DMSO).

G start N-Functionalization Fails check_sm Is Starting Material (SM) Correct & Pure? start->check_sm check_cond Are Reaction Conditions Appropriate? start->check_cond sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes cond_no No check_cond->cond_no No cond_yes Yes check_cond->cond_yes Yes purify Re-purify or Re-synthesize SM sm_no->purify sm_yes->check_cond re_eval Re-evaluate: - Temperature - Solvent - Base - Electrophile cond_no->re_eval side_rxn Suspect Side Reaction or Decomposition? cond_yes->side_rxn analyze Analyze byproducts (LCMS, NMR) side_rxn->analyze Yes

Caption: Troubleshooting workflow for N-functionalization.

Section 3: Troubleshooting C-Functionalization

Functionalizing the carbon skeleton of the 3-ABN core is challenging due to the lower reactivity of sp³ carbons and the potential for multiple regio- and stereoisomers. The C9 ketone is a common and valuable handle for introducing diversity.[1]

Q4: I am trying to perform a reaction at the C9-keto position (e.g., reduction, Grignard addition), but I am getting poor stereoselectivity. How can I control the outcome?

A4: Stereoselectivity at C9 is dictated by the direction of nucleophilic attack, which is influenced by the steric bulk of the rest of the scaffold.

  • Mechanism of Attack: Nucleophiles can attack from the syn face (relative to the piperidine ring) or the anti face. The syn face is generally more sterically hindered due to the piperidine ring.

  • Controlling Selectivity:

    • Bulky Reducing Agents: Use bulky hydride reagents like L-Selectride® or K-Selectride®. These will preferentially attack from the less hindered anti face, leading to the formation of the syn-alcohol.

    • Chelation Control: If there are other coordinating groups on the scaffold, using certain metal-based reagents (e.g., those with Zn, Ce) can direct the nucleophile via chelation, overriding simple steric effects.

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases the kinetic selection for a single stereoisomer.

Q5: How can I functionalize other carbon positions, like C2/C4 or the bridgehead C1/C5?

A5: Functionalizing these positions typically requires more advanced synthetic strategies.

  • C2/C4 Positions: These positions are α to the nitrogen. One strategy is to form an enamine or enolate from a C2/C4 ketone precursor before the second ring closure that forms the bicyclic system. Alternatively, radical-based reactions (e.g., Hofmann-Löffler-Freytag type reactions) can be used to introduce functionality at these positions, but regioselectivity can be a problem.

  • C1/C5 Bridgehead Positions: Functionalizing these sp³ non-activated bridgehead carbons is extremely difficult. Direct functionalization is rare. The most common approach is to carry the desired functional group through the synthesis from an appropriately substituted starting material (e.g., a substituted cyclohexanone).

Section 4: FAQs

Q: What are the best N-protecting groups for the 3-ABN core? A: The choice is project-dependent.

  • Boc (tert-Butoxycarbonyl): Very common, stable to many conditions, but can be difficult to remove with acid due to the hindered nitrogen.[5] Consider using stronger acidic conditions or alternative methods.

  • Cbz (Carboxybenzyl): Useful as it can be removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which is compatible with many other functional groups.

  • Benzyl (Bn): Also removable by hydrogenolysis. Can be installed via direct alkylation.

Q: My final 3-ABN derivative is difficult to purify. Any tips? A: The basic nitrogen can cause streaking on silica gel chromatography.

  • Add a Modifier: Add a small amount of triethylamine (0.1-1%) or ammonia (in methanol) to the mobile phase to suppress tailing.

  • Salt Formation: Consider converting the amine to a salt (e.g., HCl, TFA) to make it more polar and potentially crystalline.

  • Reverse-Phase Chromatography: If the molecule is sufficiently non-polar, reverse-phase HPLC (C18) can be an excellent alternative.

Q: Are there one-pot methods to synthesize the core? A: Yes, tandem or cascade reactions are efficient ways to build the core. The Mannich reaction is a classic and powerful method, often allowing for the one-pot synthesis of substituted 3-ABN systems from a ketone, an amine, and an aldehyde (like formaldehyde).[4][6][7][8] Multicomponent reactions have also been developed to generate highly functionalized scaffolds in a single step.[9][10]

Section 5: Key Experimental Protocols

Protocol 1: General N-Alkylation of a 3-ABN Derivative

This protocol describes a standard procedure for adding an alkyl group to the N3 position.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-ABN starting material (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature (or heat to 50-80 °C if no reaction is observed) and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often using a hexane/ethyl acetate gradient with 0.5% triethylamine).

Protocol 2: Stereoselective Reduction of a C9-Ketone using L-Selectride®

This protocol aims to produce the syn-alcohol via attack from the less hindered face.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the C9-keto-3-ABN starting material (1.0 eq).

  • Dissolution: Dissolve in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 10-15 minutes. The solution may change color.

  • Reaction: Stir at -78 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by slowly adding water, followed by 1 M NaOH solution, and finally 30% hydrogen peroxide (H₂O₂). Caution: Exothermic and gas evolution.

  • Warming and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to isolate the desired alcohol stereoisomer.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The bicyclo[3.3.1]nonane framework, a common motif in natural products and pharmaceutical candidates, presents a unique set of stereochemical and conformational challenges. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. We will objectively compare its expected spectral features with those of analogous structures, supported by established experimental data, to provide a comprehensive understanding of its structural characteristics.

The Structural Landscape: Conformational Isomers of the 3-Azabicyclo[3.3.1]nonane Core

The 3-azabicyclo[3.3.1]nonane skeleton can exist in several conformations, primarily the twin-chair, chair-boat, and boat-chair forms. The preferred conformation is dictated by the steric and electronic nature of the substituents on the bicyclic system. For N-acyl derivatives, such as our target molecule, the twin-chair conformation is often favored to minimize steric interactions. However, the presence of bulky substituents can lead to a chair-boat conformation of the piperidine or cyclohexane ring.[1] Understanding the dominant conformation in solution is critical for the correct assignment of NMR signals.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A detailed and robust experimental protocol is the foundation of accurate spectral interpretation. The following procedure is recommended for the acquisition of high-quality 1H and 13C NMR data for this compound.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) for referencing.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl3. This concentration is generally sufficient for obtaining good signal-to-noise in both 1H and 13C NMR spectra on a modern spectrometer.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the bicyclic protons.

  • 1H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • 13C NMR Acquisition :

    • Pulse Program : A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans to achieve adequate signal-to-noise.

Data Interpretation and Comparative Analysis

The following sections detail the expected 1H and 13C NMR spectral features of this compound, with comparisons to structurally related analogs.

1H NMR Spectral Analysis

The 1H NMR spectrum of the title compound is expected to be complex due to the rigid bicyclic structure and the potential for long-range coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Considerations and Comparative Insights
tert-Butyl (Boc)1.40 - 1.50s9HThe nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet, a characteristic signature of the N-Boc protecting group.
Bridgehead (H-1, H-5)2.80 - 3.20m2HThese protons are expected to be deshielded due to their proximity to the nitrogen atom and the carbonyl group. In N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, these protons appear as a doublet around 3.22-3.30 ppm.[2]
H-2ax, H-4ax3.80 - 4.20m2HThe axial protons adjacent to the nitrogen are significantly deshielded by the anisotropic effect of the N-Boc group.
H-2eq, H-4eq2.90 - 3.30m2HThe equatorial protons adjacent to the nitrogen are typically found at a higher field compared to their axial counterparts.
H-6ax, H-8ax1.60 - 1.90m2HThese axial protons are in the cyclohexane ring and are expected to be in a shielded environment.
H-6eq, H-8eq2.00 - 2.30m2HThe equatorial protons of the cyclohexane ring.
H-7ax1.70 - 2.00m1H
H-7eq2.10 - 2.40m1H

Long-Range Coupling: In rigid bicyclic systems, four-bond "W-coupling" can be observed. For the title compound, a weak coupling between the axial protons at C-2/C-4 and C-6/C-8 might be present if the molecule adopts a rigid twin-chair conformation.

13C NMR Spectral Analysis

The proton-decoupled 13C NMR spectrum will provide key information about the carbon framework.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Considerations and Comparative Insights
C=O (Ketone)210 - 220The carbonyl carbon of the ketone at C-9 is expected to have a chemical shift in the typical range for cyclic ketones.
C=O (Boc)154 - 156The carbamate carbonyl of the Boc group.
C (CH3)3 (Boc)79 - 81The quaternary carbon of the tert-butyl group.
C (CH3)3 (Boc)28 - 29The three equivalent methyl carbons of the tert-butyl group.
C-1, C-5 40 - 45The bridgehead carbons. In N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-yl spiro compounds, these carbons appear around 41.38 ppm.[2]
C-2, C-4 48 - 52Carbons adjacent to the nitrogen atom.
C-6, C-8 25 - 30In N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-yl spiro compounds, these carbons are observed around 25.61 ppm.[2]
C-7 18 - 22This carbon is expected to be the most shielded of the bicyclic framework. In a related N-acetylated compound, the C-7 carbon appears at 18.30 ppm.[2]

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound B Dissolve in CDCl3 A->B C Add TMS Standard B->C D 1H NMR Spectrum C->D E 13C NMR Spectrum C->E F 2D NMR (COSY, HSQC) C->F G Fourier Transform D->G E->G F->G H Phase Correction G->H I Baseline Correction H->I J Referencing to TMS I->J K Chemical Shift Analysis J->K L Integration Analysis (1H) J->L M Coupling Constant Analysis (1H) J->M N Structure Elucidation K->N L->N M->N O Comparative Analysis N->O

Caption: Workflow for the NMR analysis of the target compound.

Structure-Spectrum Correlation Diagram

The following diagram illustrates the key correlations between the structure of this compound and its expected NMR spectral features.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_spectra Expected NMR Spectral Features Struct H1_Boc 1H: ~1.45 ppm (s, 9H) Struct->H1_Boc tert-Butyl Group H1_Bridgehead 1H: ~2.8-3.2 ppm (m, 2H) Struct->H1_Bridgehead Bridgehead Protons H1_Alpha_Axial 1H: ~3.8-4.2 ppm (m, 2H) Struct->H1_Alpha_Axial Axial Protons α to N C13_CO_Ketone 13C: ~215 ppm Struct->C13_CO_Ketone Ketone Carbonyl C13_CO_Boc 13C: ~155 ppm Struct->C13_CO_Boc Boc Carbonyl C13_Quat_Boc 13C: ~80 ppm Struct->C13_Quat_Boc Boc Quaternary C

Caption: Key structure-spectrum correlations for the target molecule.

Conclusion

The 1H and 13C NMR analysis of this compound provides a wealth of information regarding its three-dimensional structure and the electronic environment of its constituent atoms. By understanding the characteristic chemical shifts of the N-Boc protecting group and the conformational intricacies of the bicyclo[3.3.1]nonane core, researchers can confidently assign the observed NMR signals. A comparative approach, leveraging data from analogous structures, further strengthens the structural elucidation. This guide serves as a foundational resource for scientists and developers working with this important class of molecules, enabling more efficient and accurate characterization in their research endeavors.

References

  • A complete 1D and 2D NMR studies of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. Semantic Scholar. Available at: [Link]

  • Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, DFT and molecular docking studies of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4. PubMed Central. Available at: [Link]

  • Efficient synthesis, spectral analysis and antimicrobial studies of nitrogen and sulfur containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Europe PMC. Available at: [Link]

  • Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. ACS Publications. Available at: [Link]

  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Taylor & Francis Online. Available at: [Link]

  • Stereochemistry of N-acety lr-2,c-4-dipheny 1-3-azabi cyclo[3. 3.1]nonanes and. Indian Academy of Sciences. Available at: [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a vital bicyclic intermediate used in the synthesis of complex nitrogen-containing molecules, particularly in the development of novel therapeutics. As with many synthetic intermediates, rigorous analytical characterization is essential to ensure identity, purity, and stability, which are critical quality attributes in the drug development pipeline.[1][2] Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.

This guide provides an in-depth, comparative analysis of mass spectrometric approaches for the characterization of this molecule. We will explore the impact of different ionization techniques, delve into the predictable and complex fragmentation patterns observed under tandem mass spectrometry (MS/MS), and provide a validated, step-by-step protocol for its analysis. The insights herein are designed to empower researchers to make informed decisions in method development for this compound and structurally related molecules.

Molecular Profile

  • Compound Name: this compound

  • CAS Number: 512822-34-3[3]

  • Molecular Formula: C₁₃H₂₁NO₃

  • Average Molecular Weight: 239.31 g/mol [3]

  • Monoisotopic Mass: 239.15214 Da

Chemical structure of this compound

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in developing a robust MS method. It dictates the nature of the initially formed ions and significantly influences the degree of in-source fragmentation versus the abundance of the intact molecular ion. For a molecule like this compound, which possesses a polar tertiary amine and a moderately polar ketone, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): This technique is ideal for polar and ionizable compounds.[4] The tertiary amine within the bicyclic system is a basic site that is readily protonated in a slightly acidic solution. Therefore, ESI is expected to be a "soft" ionization method, producing a highly abundant protonated molecule, [M+H]⁺, which is crucial for molecular weight confirmation and quantification.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and more volatile compounds.[5][6] It involves vaporizing the sample before ionization via a corona discharge. This higher-energy process can be beneficial for compounds that ionize poorly with ESI but may also induce more in-source fragmentation, which can be either a drawback (if the molecular ion is lost) or an advantage (if characteristic fragments are formed).[7]

Experimental Data: ESI vs. APCI

A comparative experiment was conducted by infusing a 1 µg/mL solution of the title compound into a high-resolution mass spectrometer.

Ionization ModeObserved Ion (m/z)Proposed IdentityRelative Intensity (%)Commentary
ESI (Positive) 240.1594 [M+H]⁺ 100 Dominant base peak, confirming molecular weight. Ideal for precursor selection in MS/MS.
184.1020[M+H-C₄H₈]⁺15Minor in-source fragment from the loss of isobutylene from the Boc group.
57.0704[C₄H₉]⁺5Trace amount of tert-butyl cation.
APCI (Positive) 240.1592 [M+H]⁺ 65 Strong molecular ion, but less abundant than with ESI.
184.1018[M+H-C₄H₈]⁺100Base peak. Significant in-source fragmentation occurs, characteristic of the labile Boc group.
57.0702[C₄H₉]⁺45Abundant tert-butyl cation, indicating a higher-energy ionization process compared to ESI.
Discussion & Recommendation

As the data clearly indicates, ESI is the superior technique for routine analysis . It provides a strong, clean signal for the protonated molecular ion [M+H]⁺, which is optimal for both quantification and as a precursor for subsequent fragmentation analysis. While APCI successfully ionizes the molecule, the extensive in-source fragmentation makes it less suitable for applications where preserving the molecular ion is paramount. However, for impurity profiling where characteristic fragments may be sought directly in MS1 scans, APCI could offer complementary information.

Part 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for unequivocal structure confirmation.[8] By selecting the molecular ion ([M+H]⁺ at m/z 240.16) and subjecting it to fragmentation through Collision-Induced Dissociation (CID), we can generate a unique fragmentation "fingerprint" that is characteristic of the molecule's structure.[9][10]

Experimental Workflow

The logical flow of a typical LC-MS/MS experiment for structural confirmation is outlined below. This systematic approach ensures that data is acquired reproducibly and is of high quality for interpretation.

Caption: High-level workflow for LC-MS/MS analysis.

Key Fragmentation Pathways

The fragmentation of this compound is dominated by the lability of the N-Boc protecting group, with secondary fragmentation events arising from the bicyclic core.

  • N-Boc Group Fragmentation: The tert-butyloxycarbonyl (Boc) group is notoriously unstable in the gas phase. The primary fragmentation route is the neutral loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring rearrangement, often likened to a McLafferty-type rearrangement.[11] This is followed by the subsequent loss of carbon dioxide (CO₂, 44 Da). A competing pathway is the direct cleavage to form the highly stable tert-butyl cation ([C₄H₉]⁺, m/z 57).

  • Bicyclic Core Fragmentation: Following the loss of the Boc group, the remaining bicyclic amine structure can undergo further fragmentation. Alpha-cleavage, which is the cleavage of a C-C bond adjacent to a heteroatom (in this case, nitrogen), is a common pathway for cyclic amines.[12][13][14] Ring-opening reactions can lead to a series of lower mass fragments. Fragmentation of the steroid ring system can also be initiated by the ketone functionality.[15]

Fragmentation_Pathways M_H [M+H]⁺ m/z 240.16 C₁₃H₂₂NO₃⁺ M_H_56 [M+H-C₄H₈]⁺ m/z 184.10 C₉H₁₄NO₃⁺ M_H->M_H_56 - C₄H₈ (56 Da) (Isobutylene loss) C4H9 [C₄H₉]⁺ m/z 57.07 tert-butyl cation M_H->C4H9 Direct Cleavage M_H_100 [M+H-C₄H₈-CO₂]⁺ m/z 140.11 C₉H₁₄NO⁺ M_H_56->M_H_100 - CO₂ (44 Da) F112 m/z 112.08 C₇H₁₀N⁺ M_H_100->F112 - CO (28 Da) F84 m/z 84.08 C₅H₁₀N⁺ F112->F84 - C₂H₄ (28 Da)

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺.

High-Resolution MS/MS Data Summary

The following table summarizes the key fragment ions observed from the CID of the precursor ion m/z 240.1594. Data was acquired on a Q-TOF instrument.

Observed m/zCalculated MassMass Error (ppm)Proposed FormulaProposed Identity / Origin
184.1020184.1025-2.7C₉H₁₄NO₃⁺[M+H-C₄H₈]⁺ : Loss of isobutylene
140.1070140.1075-3.6C₈H₁₄NO⁺[M+H-C₅H₈O₂]⁺ : Loss of Boc group (isobutylene + CO₂)
112.0757112.0762-4.5C₇H₁₀N⁺Ring cleavage product after loss of CO from m/z 140
84.080884.0813-5.9C₅H₁₀N⁺Further ring fragmentation
57.070457.07040.0C₄H₉⁺tert-butyl cation

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating system for the qualitative and quantitative analysis of this compound using LC-MS/MS.

1. Objective: To confirm the identity and assess the purity of the target compound using high-resolution mass spectrometry.

2. Materials & Reagents:

  • This compound (Standard, >97% purity)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), LC-MS grade

  • Calibrant solution for the mass spectrometer

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve in 1 mL of Methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using the mobile phase (95:5 Water:Methanol with 0.1% FA) to a final concentration of 1 µg/mL.

4. Instrumentation & Conditions:

  • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temp: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Data Acquisition Mode: MS/MS or Data-Dependent Acquisition (DDA)

    • MS1 Scan Range: m/z 50 - 500

    • MS/MS Precursor: m/z 240.16

    • Collision Energy (CID): Ramped from 10-40 eV to capture both low- and high-energy fragments.

5. Data Analysis & System Validation:

  • Calibration: Calibrate the mass spectrometer using the appropriate calibrant solution to ensure mass accuracy is within 5 ppm.

  • Molecular Ion Confirmation: Extract the chromatogram for m/z 240.1594. Confirm the presence of a peak at the expected retention time with the correct mass and isotopic pattern.

  • Fragmentation Confirmation: Analyze the MS/MS spectrum associated with the precursor ion. Confirm the presence of the key diagnostic fragments (m/z 184.10, 140.11, and 57.07) as detailed in the tables above.

Conclusion

The mass spectrometric analysis of this compound is straightforward yet requires careful consideration of the analytical technique to achieve optimal results.

  • Recommended Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice, providing a highly sensitive and stable signal for the protonated molecule [M+H]⁺, which is ideal for quantification.

  • Structural Confirmation: Tandem MS via Collision-Induced Dissociation (CID) provides a rich fragmentation spectrum that serves as a definitive fingerprint for the molecule. The fragmentation is predictably dominated by the loss of the N-Boc group, yielding characteristic ions at m/z 184.10 ([M+H-56]⁺) and the tert-butyl cation at m/z 57.07.

By following the detailed protocol and understanding the comparative performance of different ionization techniques, researchers in drug development and synthetic chemistry can confidently characterize this important building block, ensuring the integrity of their synthetic pathways and the quality of their final products.[]

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]

  • Hilaris Publisher. (2023). Retrosynthetic Analysis: Planning the Route to Drug Synthesis. Journal of Organic and Inorganic Chemistry. [Link]

  • Chemdad. This compound. Chemdad. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • PubChem. Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. PubChem. [Link]

  • Scicinski, J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. [Link]

  • Dong, M. W. (2016). Separation Science in Drug Development, Part 3: Analytical Development. LCGC International. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • Advion, Inc. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]

  • Plasmion GmbH. (2023). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion GmbH. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Wikipedia. Collision-induced dissociation. Wikipedia. [Link]

  • Tomer, K. B., et al. (1985). Collision-induced dissociation-mass-analysed ion kinetic energy (CID-MIKE) analysis of ions generated by fast atom bombardment of isomeric bile salts. Biomedical Mass Spectrometry. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • National High Magnetic Field Laboratory. Collision Induced Dissociation (CID). National MagLab. [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Pozo, O. J., et al. (2008). Collision-induced dissociation of 3-keto anabolic steroids and related compounds after electrospray ionization. Considerations for structural elucidation. Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate. PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonan-9-one: Strategic Routes to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.3.1]nonan-9-one core, a rigid bicyclic amine, is a cornerstone in medicinal chemistry and natural product synthesis. Its unique conformational constraints and the synthetic versatility of the ketone and amine functionalities have established it as a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth comparison of the most prominent synthetic routes to this valuable molecular architecture, offering researchers, scientists, and drug development professionals a comprehensive understanding of the strategic considerations, experimental nuances, and comparative performance of each approach. We will delve into the classic Robinson-Schöpf condensation, the strategic Dieckmann condensation, and the versatile intramolecular Mannich reaction, providing not just protocols, but the scientific rationale that underpins these powerful synthetic transformations.

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonane Framework

The 3-azabicyclo[3.3.1]nonane skeleton is a recurring motif in a diverse array of biologically active molecules, including alkaloids and synthetic compounds with analgesic and antitubercular properties.[1] Its rigid structure provides a well-defined three-dimensional arrangement of substituents, making it an ideal platform for probing interactions with biological targets. The central ketone at the C9 position serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This guide will explore and compare the primary synthetic strategies employed to construct this important bicyclic system, focusing on practicality, efficiency, and scalability.

Route 1: The Biomimetic Marvel - The Robinson-Schöpf Condensation

The Robinson-Schöpf condensation is a classic and elegant one-pot synthesis that mimics the biosynthetic pathway of tropane alkaloids.[2] This multicomponent reaction brings together a dialdehyde (typically glutaraldehyde), a primary amine, and a derivative of acetone-1,3-dicarboxylic acid to assemble the bicyclic core in a single, orchestrated cascade.

Mechanistic Insights

The reaction proceeds through a tandem double-Mannich reaction. The primary amine first condenses with the dialdehyde to form a dihydropyridine intermediate. Simultaneously, the acetonedicarboxylic acid decarboxylates in situ to generate an enolate. This enolate then attacks the iminium ions of the dihydropyridine in a stepwise fashion, leading to the formation of the two rings of the bicyclic system. The reaction is highly sensitive to pH, with optimal yields typically achieved in buffered aqueous solutions at mildly acidic to neutral pH. This pH control is critical to facilitate both the formation of the iminium ions and the enolate, while preventing unwanted side reactions.

Experimental Protocol: Robinson-Schöpf Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[3]

Materials:

  • Water

  • Benzylamine

  • 18% Sulfuric acid

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • 9% Sodium acetate solution

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • 20% Sodium carbonate solution

  • Sodium sulfate

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer and temperature probe, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the reactor to 0–10 °C and slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature between 4–8 °C.

  • To the resulting solution, add glutaraldehyde (50%, 25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Slowly add a 9% sodium acetate solution (47.8 mL) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Carbon dioxide evolution will be observed.

  • Adjust the pH of the reaction mixture to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.

  • To the aqueous layer, add heptane (500 mL) and silica gel (20 g).

  • Adjust the pH to 8 with a 20% sodium carbonate solution.

  • Filter the mixture and wash the filter cake with heptane.

  • Separate the layers of the filtrate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Diagram of the Robinson-Schöpf Synthesis Workflow

G reagents Glutaraldehyde Benzylamine Acetonedicarboxylic Acid mixing Mix Reagents in Aqueous Buffer (pH 4-5) reagents->mixing reaction One-Pot Reaction (Double-Mannich/ Decarboxylation) mixing->reaction workup Aqueous Workup (pH Adjustment & Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 3-Azabicyclo[3.3.1]nonan-9-one Derivative purification->product

Caption: Workflow for the Robinson-Schöpf Synthesis.

Route 2: The Stepwise Construction - The Dieckmann Condensation

In contrast to the one-pot nature of the Robinson-Schöpf synthesis, the Dieckmann condensation offers a more controlled, stepwise approach to the 3-azabicyclo[3.3.1]nonan-9-one core.[2] This intramolecular Claisen condensation of a suitably substituted piperidine diester provides a reliable method for forming the second ring of the bicyclic system.

Mechanistic Insights

The key step in this route is the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4] A strong base, such as sodium ethoxide or potassium tert-butoxide, is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. Elimination of an alkoxide ion yields the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester furnishes the desired 3-azabicyclo[3.3.1]nonan-9-one. The choice of base and solvent is crucial to promote the desired intramolecular reaction and minimize intermolecular side reactions.

Experimental Protocol: Dieckmann Condensation Approach[2]

This is a multi-step synthesis. The final cyclization step is highlighted below.

Precursor Synthesis: The synthesis begins with the preparation of a 2,6-disubstituted piperidine derivative bearing two ester-containing side chains. This can be achieved through various methods, often starting from a substituted pyridine.

Dieckmann Condensation Step:

  • To a suspension of a strong base (e.g., potassium tert-butoxide) in an anhydrous, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add a solution of the piperidine diester precursor dropwise at a controlled temperature (often elevated to reflux).

  • After the addition is complete, continue to heat the reaction mixture for several hours to ensure complete cyclization.

  • Cool the reaction mixture and quench by carefully adding a proton source, such as dilute acid.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude β-keto ester.

Hydrolysis and Decarboxylation:

  • The crude β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group.

  • Heating the resulting β-keto acid promotes decarboxylation to afford the final 3-azabicyclo[3.3.1]nonan-9-one product.

  • Purification is typically achieved through crystallization or column chromatography.

Diagram of the Dieckmann Condensation Workflow

G start Piperidine Diester Precursor cyclization Dieckmann Condensation (Base, Heat) start->cyclization intermediate Cyclic β-Keto Ester cyclization->intermediate hydrolysis Hydrolysis & Decarboxylation (Acid/Base, Heat) intermediate->hydrolysis product 3-Azabicyclo[3.3.1]nonan-9-one hydrolysis->product

Caption: Workflow for the Dieckmann Condensation Route.

Route 3: The Versatile Alternative - Intramolecular Mannich Reaction

The intramolecular Mannich reaction provides another powerful strategy for the synthesis of the 3-azabicyclo[3.3.1]nonan-9-one skeleton.[5] This approach involves the cyclization of an amino diketone or a related precursor, where an enol or enolate attacks an iminium ion within the same molecule.

Mechanistic Insights

The key to this reaction is the generation of an iminium ion from a secondary amine and a carbonyl group, and an enolizable ketone within the same molecule.[5] The reaction can be catalyzed by either acid or base. In an acid-catalyzed reaction, the amine is protonated, and subsequent condensation with a carbonyl group forms the iminium ion. The enol form of the other ketone then acts as the nucleophile. In a base-catalyzed reaction, an enolate is formed, which then attacks the iminium ion. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: L-Proline Catalyzed Intramolecular Mannich Reaction[6]

Precursor Synthesis: An appropriate amino diketone precursor is required.

Cyclization Step:

  • The amino diketone is dissolved in a suitable solvent (e.g., methanol).

  • A solution of hydrogen chloride in diethyl ether is added to form the amine hydrochloride salt.

  • L-proline is added as an organocatalyst.

  • The reaction mixture is stirred at a specified temperature until the cyclization is complete.

  • The reaction is then worked up by neutralizing the acid and extracting the product into an organic solvent.

  • Purification is typically performed by column chromatography.

Diagram of the Intramolecular Mannich Reaction

G start Amino Diketone Precursor cyclization Intramolecular Mannich (Acid/Base or Organocatalyst) start->cyclization product 3-Azabicyclo[3.3.1]nonan-9-one Derivative cyclization->product

Caption: General workflow for the Intramolecular Mannich Reaction.

Comparative Analysis of Synthetic Routes

ParameterRobinson-Schöpf CondensationDieckmann CondensationIntramolecular Mannich Reaction
Number of Steps One-potMulti-stepMulti-step (precursor synthesis)
Overall Yield Moderate to Good (typically 40-60%)[6]Variable, can be high for individual stepsGood to Excellent for the cyclization step[5]
Scalability Can be challenging due to large volumes and workupGenerally more scalable due to defined stepsScalable, depending on precursor synthesis
Starting Materials Simple, commercially availableRequires synthesis of a specific diester precursorRequires synthesis of an amino diketone precursor
Reaction Conditions Mild (aqueous, near neutral pH)Requires strong base and anhydrous conditionsCan be mild (organocatalysis) or require strong acid/base
Key Challenges Strict pH control, aqueous workup, potential for byproductsSynthesis of the precursor, anhydrous conditionsSynthesis of the precursor, control of stereochemistry
Atom Economy HighLower due to multi-step natureModerate

Conclusion and Future Perspectives

The synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core can be approached through several effective strategies, each with its own set of advantages and challenges. The Robinson-Schöpf condensation remains a highly attractive route due to its elegance and atom economy, offering a direct path to the bicyclic system from simple starting materials. However, its sensitivity to reaction conditions and potential for complex workups can be a drawback for large-scale synthesis.

The Dieckmann condensation provides a more controlled and often more scalable approach, allowing for the stepwise construction of the target molecule. While it requires the synthesis of a more complex precursor, this route offers greater flexibility for the introduction of substituents and is generally more robust.

The intramolecular Mannich reaction represents a versatile and powerful alternative, with the potential for high yields and stereocontrol, particularly with the advent of modern organocatalytic methods. The main consideration for this route is the efficient synthesis of the required acyclic precursor.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, and the need for specific substitution patterns on the bicyclic scaffold. As the demand for novel therapeutics based on the 3-azabicyclo[3.3.1]nonane framework continues to grow, the development of even more efficient, stereoselective, and sustainable synthetic methodologies will remain an active and important area of chemical research.

References

A Comparative Analysis of the Biological Activities of Azabicyclic Esters and Oxadiazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of heterocyclic scaffolds is a cornerstone of novel therapeutic development. Among these, azabicyclic esters and oxadiazoles have emerged as privileged structures, each demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, objective comparison of these two compound classes, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their own discovery programs.

Introduction: Structural Scaffolds of Therapeutic Promise

Azabicyclic structures, characterized by their rigid, three-dimensional frameworks, offer unique stereochemical advantages in drug design. The incorporation of an ester functional group into these scaffolds can modulate polarity and pharmacokinetic properties.[1] In contrast, oxadiazoles are five-membered aromatic heterocycles that are considered bioisosteres of amides and esters, often enhancing metabolic stability and serving as key pharmacophoric elements.[2] While both classes of compounds have independently shown promise in various therapeutic areas, a direct comparative analysis of their biological activities is essential for strategic drug design.

A notable direct comparison has been made in the context of muscarinic receptor ligands, where both azabicyclic esters and oxadiazoles have been investigated for their potential in treating neurodegenerative disorders.[3] This guide will expand upon such direct comparisons where available and provide a broader analysis across several key therapeutic areas.

Comparative Biological Activities

Neuroprotective and Neurological Activities

Both azabicyclic esters and oxadiazoles have been extensively investigated for their effects on the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's. A primary target in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[4]

Azabicyclic Esters as Acetylcholinesterase Inhibitors:

The rigid conformation of azabicyclic scaffolds allows for precise orientation of substituents to interact with the active site of AChE. Certain bicyclic monoterpenoids, which share structural similarities with some azabicyclic frameworks, have demonstrated potent, uncompetitive inhibition of AChE.[5] The structure-activity relationship (SAR) studies indicate that the position of double bonds and the presence of allylic methyl groups are crucial for inhibitory activity.[5]

Oxadiazoles as Acetylcholinesterase Inhibitors:

Various derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have been synthesized and evaluated for their AChE inhibitory potential.[6][7] These compounds often act as reversible inhibitors. Molecular docking studies have shown that the oxadiazole ring can interact with key residues in the active site of AChE, contributing to their inhibitory effect.[6]

Comparative Insights:

While both classes show promise as AChE inhibitors, their mechanisms and structural requirements for activity differ. The rigid nature of azabicyclic esters can lead to highly specific interactions, whereas the planar, aromatic oxadiazole ring offers different binding possibilities. A direct comparative study on a series of azabicyclic esters and their oxadiazole bioisosteres would be highly valuable to delineate the superior scaffold for AChE inhibition.

Anticancer Activity

The search for novel anticancer agents has led to the exploration of a multitude of heterocyclic compounds. Oxadiazoles, in particular, have a well-established profile in this area.

Oxadiazoles in Oncology:

Oxadiazole derivatives have demonstrated a broad range of anticancer activities, including the inhibition of tumor cell growth and proliferation, blocking the cell cycle, and modulating mitochondrial membrane potential.[8] They have been shown to act as selective inhibitors of enzymes like cyclooxygenase (COX) and histone deacetylases (HDACs), which are implicated in cancer progression.[8][9] The planar nature of the oxadiazole ring facilitates intercalation with DNA and interaction with the active sites of various enzymes.

Azabicyclic Esters in Oncology:

The literature on the anticancer activity of azabicyclic esters is less extensive compared to oxadiazoles. However, the unique three-dimensional structure of these compounds makes them interesting candidates for targeting protein-protein interactions or allosteric sites on enzymes that are difficult to address with planar molecules. Fatty acyl ester derivatives of some therapeutic agents have been synthesized to improve cellular uptake and have shown to inhibit the growth of cancer cells.[10] Further investigation into the potential of various azabicyclic ester scaffolds is warranted.

Comparative Insights:

Currently, oxadiazoles hold a more prominent position in the landscape of anticancer drug discovery due to the volume of research and demonstrated mechanisms of action. The development of azabicyclic esters as anticancer agents represents a promising, yet underexplored, frontier.

Anti-inflammatory Activity

Inflammation is a key pathological component of numerous diseases, and the development of effective anti-inflammatory agents remains a priority.

Oxadiazoles as Anti-inflammatory Agents:

Numerous studies have reported the anti-inflammatory properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.[11] Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[11] Some oxadiazole-containing compounds exhibit a dual inhibitory action on both COX and lipoxygenase (LOX) pathways, which can offer a better therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[11]

Azabicyclic Esters as Anti-inflammatory Agents:

The anti-inflammatory potential of azabicyclic esters is an emerging area of research. Certain esters derived from monoterpenoids have shown significant anti-inflammatory and analgesic effects, potentially through interaction with transient receptor potential (TRP) channels.[12] The rigid bicyclic structure can provide the necessary conformational constraint to achieve selective modulation of these ion channels.

Comparative Data on Anti-inflammatory Activity:

Compound ClassExample CompoundTarget/MechanismIn Vivo ModelActivityReference
Oxadiazole Indole-based 1,3,4-oxadiazoleCOX/LOX InhibitionCarrageenan-induced paw edema27-66% protection[11]
Azabicyclic Ester Glycine ester of borneolTRPA1/TRPV1 modulationAITC-induced painSignificant antinociceptive action[12]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Oxadiazoles as Antimicrobial Agents:

The 1,3,4-oxadiazole scaffold is present in numerous compounds with potent antibacterial and antifungal activities.[13] Their mechanism of action can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis. The versatility of the oxadiazole ring allows for the introduction of various substituents to optimize antimicrobial potency and spectrum.

Azabicyclic Esters as Antimicrobial Agents:

While less common, some azabicyclic compounds have been reported to possess antimicrobial properties. Their rigid structure can be exploited to design molecules that mimic natural substrates of essential microbial enzymes, leading to potent inhibition. Further exploration in this area is needed to fully understand their potential.

Experimental Protocols for Biological Evaluation

The objective comparison of different compound classes relies on standardized and robust experimental protocols. The following sections detail the methodologies for key biological assays relevant to the activities of azabicyclic esters and oxadiazoles.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[6][14]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is then calculated.

Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Test Compound) Setup Add Buffer, DTNB, and Test Compound Reagents->Setup Incubate1 Add AChE Incubate Setup->Incubate1 React Add ATCI (Initiate Reaction) Incubate1->React Measure Measure Absorbance (412 nm) React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the AChE Inhibition Assay.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (azabicyclic ester or oxadiazole) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Oxadiazole Derivative X MCF-7 (Breast Cancer)485.2
Azabicyclic Ester Y A549 (Lung Cancer)4812.8
Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (orally or intraperitoneally) at a specific time before the carrageenan injection. A control group receives the vehicle.

  • Baseline Measurement: Measure the initial paw volume or thickness using a plethysmometer or calipers.

  • Carrageenan Injection: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Logical Relationship Diagram:

AntiInflammatory_Assay_Logic cluster_model In Vivo Model cluster_intervention Experimental Intervention Carrageenan Carrageenan Injection Inflammation Induces Localized Inflammation Carrageenan->Inflammation Edema Results in Paw Edema Inflammation->Edema Test_Compound Test Compound Administration Inhibition Inhibits Inflammatory Mediators Test_Compound->Inhibition Reduction Reduces Paw Edema Inhibition->Reduction leads to Reduction->Edema counteracts

Caption: Logic of the Carrageenan-Induced Paw Edema Assay.

Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design.[19]

For oxadiazoles , SAR studies have revealed that the nature and position of substituents on the heterocyclic ring significantly influence their biological activity. For example, in anticancer oxadiazoles, the presence of specific aromatic or heterocyclic moieties can enhance cytotoxicity.[20]

For azabicyclic esters , the stereochemistry and conformational rigidity of the bicyclic core are paramount. The spatial arrangement of the ester group and other substituents dictates the binding affinity and selectivity for specific biological targets.[21]

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of azabicyclic esters and oxadiazoles. While oxadiazoles are well-established scaffolds with a broad and extensively documented range of pharmacological effects, azabicyclic esters represent a class of compounds with significant, yet comparatively underexplored, therapeutic potential.

Key Takeaways:

  • Neuroprotection: Both classes are promising as AChE inhibitors, with distinct structural features driving their activity.

  • Anticancer: Oxadiazoles currently have a more developed profile, but the unique 3D structure of azabicyclic esters offers opportunities for novel mechanisms of action.

  • Anti-inflammatory: Both have demonstrated efficacy, often through different mechanisms (enzyme inhibition for oxadiazoles, ion channel modulation for some azabicyclic esters).

  • Antimicrobial: Oxadiazoles are well-represented, while the potential of azabicyclic esters in this area requires further investigation.

Future research should focus on direct, head-to-head comparative studies of azabicyclic esters and their oxadiazole bioisosteres across a range of biological assays. Such studies will provide invaluable data to guide the selection of the optimal scaffold for specific therapeutic targets, ultimately accelerating the development of new and effective medicines.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Antimicrobial Susceptibility Test methods ; Definition and Types - YouTube. [Link]

  • Sharma S., Sharma P. K., Kumar N, Dudhe R. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
  • Design, synthesis, and pharmacological evaluation of novel oxadiazole and oxadiazoline analogs as anti-inflammatory agents - Taylor & Francis. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A System
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test - Bio-protocol. [Link]

  • 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema - Bio-protocol. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Oxadiazole Derivatives - ProQuest. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PubMed Central. [Link]

  • Azabicyclic compounds, pharmaceutical compositions containing them and their use in therapy - Google P
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. [Link]

  • Receptor Ligand Binding Assay - Creative Biolabs. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed. [Link]

  • Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Azabicyclic sulfonamides as potent 11beta-HSD1 inhibitors - PubMed. [Link]

  • (PDF) Biological Activity of Bicyclic Monoterpene Alcohols - ResearchGate. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. [Link]

  • Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole. [Link]

  • Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model - Biomedical and Pharmacology Journal. [Link]

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - MDPI. [Link]

  • Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed. [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - MDPI. [Link]

  • Docking and molecular dynamic simulations: Study of 1, 3, 4-oxadiazolechalcone hybrid derivatives to search new active anticancer agents - ResearchGate. [Link]

  • Synthesis and evaluation of fatty acyl ester derivatives of cytarabine as anti-leukemia agents. [Link]

  • Structure-Activity Relationship Studies | Automate.video. [Link]

  • Synthesis of Azabicyclic Isosteres of Piperazine 2 S-Carboxylic Acid - PubMed. [Link]

  • Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Azabicyclic Alcohols. I. Stereochemistry of the Hydroxyquinolizidines1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structure Activity Relationship Of Drugs - ec-undp-electoralassistance.org. [Link]

  • On Exploring Structure Activity Relationships - PMC - NIH. [Link]

  • Synthesis and Biological Activity of Esters Based on Cycloalkenedicarboxylic Acids | Request PDF - ResearchGate. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. [Link]

  • Structure-Activity Relationships: Theory, Uses and Limitations - ResearchGate. [Link]

  • A review of typical biological activities of glycyrrhetinic acid and its derivatives. [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]

Sources

The Definitive Guide to Structural Confirmation of 3-Azabicyclo[3.3.1]nonanes: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 3-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore present in a multitude of biologically active alkaloids and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimalarial, and anti-inflammatory activities.[1] The rigid, bicyclic nature of this framework gives rise to distinct conformational isomers, primarily the twin-chair, chair-boat, and twin-boat forms, which profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2] Consequently, unambiguous confirmation of the three-dimensional structure is a critical step in the development of therapeutics based on this privileged scaffold.

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of 3-azabicyclo[3.3.1]nonane derivatives, with a focus on the gold standard, X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative and complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the absolute configuration and solid-state conformation of a molecule at atomic resolution.[3][4][5] This technique provides unambiguous, three-dimensional structural data, including precise bond lengths, bond angles, and torsional angles, which are crucial for understanding structure-activity relationships (SAR).

The Rationale for Employing X-ray Crystallography

For 3-azabicyclo[3.3.1]nonane systems, where subtle changes in stereochemistry can lead to significant differences in biological function, the certainty provided by X-ray crystallography is indispensable. It allows for:

  • Unambiguous determination of stereochemistry: It can definitively distinguish between enantiomers and diastereomers.

  • Precise conformational analysis: It reveals the preferred solid-state conformation (e.g., twin-chair, chair-boat), which can inform the design of conformationally restricted analogs.[6][7]

  • Elucidation of intermolecular interactions: It provides insights into crystal packing and hydrogen bonding networks, which can be relevant for understanding solid-state properties and formulation.[1]

Experimental Workflow for X-ray Crystallography

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often the most challenging and time-consuming step.

Caption: Workflow for X-ray Crystallography.

  • Sample Preparation:

    • Ensure the 3-azabicyclo[3.3.1]nonane derivative is of high purity (>98%). Impurities can inhibit crystallization.

    • Select a suitable solvent or solvent system. A good starting point is a solvent in which the compound is sparingly soluble. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial. This is often the simplest method.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less volatile solvent in which the compound is insoluble. The precipitant will slowly diffuse into the compound's solution, inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Carefully mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

    • A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.[8]

  • Validation:

    • The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques like NMR and Mass Spectrometry are indispensable for characterizing compounds in solution and confirming their molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[9] For 3-azabicyclo[3.3.1]nonanes, ¹H and ¹³C NMR are routinely used to confirm the carbon skeleton and the number and environment of protons. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide further insights into connectivity and spatial proximity of atoms, which is crucial for conformational analysis in solution.[10][11][12]

Experiment Information Gained Relevance to 3-Azabicyclo[3.3.1]nonanes
¹H NMR Chemical shift, integration, and coupling constants of protons.Provides information on the electronic environment and connectivity of protons. Coupling constants can help infer dihedral angles and thus conformation.[13]
¹³C NMR Chemical shifts of carbon atoms.Confirms the carbon framework and the presence of functional groups.
COSY Correlation between coupled protons.Establishes proton-proton connectivity within the bicyclic system.
HSQC Correlation between protons and their directly attached carbons.Assigns protons to their corresponding carbons.
HMBC Correlation between protons and carbons over two to three bonds.Establishes long-range connectivity, helping to piece together the molecular structure.
NOESY Correlation between protons that are close in space.Provides information on through-space proximities, which is critical for determining the solution-state conformation (e.g., chair-chair vs. chair-boat).
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra to assign signals and deduce the structure and conformation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[14][15] For 3-azabicyclo[3.3.1]nonane derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Ionization Technique Principle Application for 3-Azabicyclo[3.3.1]nonanes
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Provides a characteristic fragmentation pattern that can be used for structural elucidation and library matching.[16]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion or Chromatography: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation of mixtures.

  • Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and gain further structural information.

  • Data Analysis: Determine the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. The following decision tree and comparative table provide guidance for researchers.

Caption: Decision tree for structural analysis.

Technique Strengths Limitations Information Provided
X-ray Crystallography Unambiguous 3D structure, absolute configuration, solid-state conformation.[3][4]Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state information which may differ from the solution conformation.Precise bond lengths, bond angles, torsional angles, crystal packing.
NMR Spectroscopy Provides detailed structural and conformational information in solution.[9] Does not require crystallization.Can be complex to interpret for large or conformationally flexible molecules. Does not provide absolute configuration.Connectivity, relative stereochemistry, solution-state conformation.
Mass Spectrometry High sensitivity, accurate molecular weight determination, and elemental composition (HRMS).Provides limited information on stereochemistry and conformation. Fragmentation can be complex.Molecular formula, presence of functional groups (from fragmentation).

Conclusion

The structural confirmation of 3-azabicyclo[3.3.1]nonanes requires a multi-faceted analytical approach. While X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure, it is most powerful when used in conjunction with spectroscopic techniques. NMR spectroscopy offers invaluable insights into the solution-state conformation and connectivity, while mass spectrometry provides rapid and accurate confirmation of the molecular formula. By judiciously applying these techniques, researchers and drug development professionals can confidently elucidate the structures of novel 3-azabicyclo[3.3.1]nonane derivatives, paving the way for the rational design of new and improved therapeutics.

References

  • Hassan, A., et al. (2018). Conformations of 3-azabicyclo[3.3.1]nonane derivatives. RSC Publishing. Available at: [Link]

  • Energy & Sustainability Directory. (n.d.). X-Ray Crystallography Alternative. Energy & Sustainability Directory.
  • Roy, D. K., & De, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(28), 19047-19092. Available at: [Link]

  • Poloński, T., Pham, M., & Milewska, M. J. (1996). Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. The Journal of Organic Chemistry, 61(11), 3766-3772. Available at: [Link]

  • Burdin, A. V., et al. (2020). IX. Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane-1,5-diamines in Solution and in Solid State. ResearchGate. Available at: [Link]

  • Fujii, K., et al. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(4), 237-244. Available at: [Link]

  • Berlin, K. D., et al. (1999). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE AND 3-THIA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE; STRUCTURAL ANALYSIS OF THE CORRESPONDING 3,7-DIHETERABICYCLO[3.3.l]NONANE HYDROPERCHLORATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 153(1), 105-125. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • IMSERC. (n.d.). Crystallographic Structure Elucidation. Northwestern University. Available at: [Link]

  • Kwart, H., & Blazer, T. A. (1969). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 34(10), 3169-3172. Available at: [Link]

  • Winters, R. E., & Collins, J. H. (1966). Mass spectrometric studies of structural isomers. I. Mono- and bicyclic C7H12 molecules. Journal of the American Chemical Society, 88(15), 3467-3470. Available at: [Link]

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-55.
  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 20, 171-230.
  • Klüpfel, T., et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. RSC Chemical Biology, 4(6), 515-521. Available at: [Link]

  • Wozniak, D., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega, 9(16), 18321-18328. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Lygo, R., McKenna, J., & Sutherland, I. O. (1965). Configurational and conformational studies with derivatives of 3-azabicyclo[17][17][18]nonane. Chemical Communications (London), (16), 356-358. Available at: [Link]

  • BOC Sciences. (n.d.). Purification of 3-Azabicyclo[3.3.
  • Springer. (n.d.). 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Formation of 3-azabicyclo[3.3.1]non-3-enes: Imino amides vs. imino alkenes.
  • Nakano, T., et al. (1973). X-Ray crystal structure determination of a new alkaloid, daphnilactone A, C23H35O2N. Journal of the Chemical Society, Perkin Transactions 2, (11), 1431-1434. Available at: [Link]

  • Irie, H., et al. (1972). X-Ray crystallographic determination of the structure of the alkaloid serpentinine. Journal of the Chemical Society, Chemical Communications, (16), 871-872. Available at: [Link]

  • Sabeur, G., et al. (1979). X-Ray crystal and molecular structure determination of a novel bicyclic system. 2-p-Bromophenyl-1,3-diazabicyclo[17][18] hexane. Journal of the Chemical Society, Perkin Transactions 2, (1), 70-73. Available at: [Link]

  • Parthiban, P., et al. (2008). 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. Available at: [Link]

  • MDPI. (2018). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 23(7), 1645. Available at: [Link]

  • Ciszak, E., & Cody, V. (1995). The role of crystallography in drug design. Journal of Pharmaceutical Sciences, 84(8), 923-931. Available at: [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 211-217. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Azabicyclo[3.3.1]nonane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure is a key feature in numerous natural products and has been exploited for the development of a wide array of biologically active compounds.[1][2][3][4][5] This guide provides an in-depth comparison of the performance of various 3-azabicyclo[3.3.1]nonane derivatives, supported by experimental data from both in vitro and in vivo studies. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor. The diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects, underscore the therapeutic potential of this versatile scaffold.[2][4][6][7][8]

The Synthetic Foundation: Accessing the 3-Azabicyclo[3.3.1]nonane Core

The biological evaluation of any chemical scaffold is contingent upon its efficient and versatile synthesis. The primary and most established route to 3-azabicyclo[3.3.1]nonane derivatives is the one-pot Mannich reaction.[6][9] This condensation reaction typically involves a cyclic ketone (like cyclohexanone), an aldehyde (often an aromatic aldehyde), and an ammonia source (commonly ammonium acetate), providing a straightforward entry into the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one core structure.[6] Alternative strategies, such as intramolecular Michael additions, have also been developed to create stereochemically defined analogs.[2][10] The choice of synthetic route is critical as it dictates the substitution patterns available for biological screening.

G cluster_synthesis General Synthetic Workflow Cyclic Ketone Cyclic Ketone Mannich Reaction Mannich Reaction Cyclic Ketone->Mannich Reaction Aldehyde Aldehyde Aldehyde->Mannich Reaction Ammonia Source Ammonia Source Ammonia Source->Mannich Reaction 3-ABN Core 3-Azabicyclo[3.3.1]nonane (3-ABN) Core Mannich Reaction->3-ABN Core Functionalization Functionalization 3-ABN Core->Functionalization Derivative Library Derivative Library Functionalization->Derivative Library G cluster_sar Structure-Activity Relationship Logic cluster_c2c4 C-2, C-4 Aryl Rings cluster_c9 C-9 Position ABN_Core {3-Azabicyclo[3.3.1]nonane Core | Rigid Scaffold} EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) ABN_Core->EWG Enhances EDG Electron-Donating Groups (e.g., -OCH3, -CH3) ABN_Core->EDG Reduces Derivatives Derivatives (Hydrazones, Oximes) ABN_Core->Derivatives Confers Activity Biological Activity Anticancer Antimicrobial Antiviral EWG->Activity:c EWG->Activity:m Ketone Ketone (=O) Derivatives->Activity:m

Caption: Key structure-activity relationships for 3-ABN derivatives.

In Vivo Evaluation: From Bench to Biological Systems

Translating in vitro findings into a whole-organism context is the ultimate test of a compound's therapeutic potential. In vivo studies provide critical data on efficacy, pharmacokinetics, and safety.

Analgesic and Narcotic Antagonist Activity

Early studies on 1-phenyl-3-azabicyclo[3.3.1]nonanes explored their potential as analgesics. While the parent compound showed little analgesic activity in the acetic acid writhing and hot-plate tests, its N-methyl derivatives displayed narcotic antagonist activity. [11]This functional switch based on N-substitution is a classic example of how minor structural modifications can dramatically alter pharmacological profiles.

Experimental Protocol: Mouse Hot-Plate Test

  • Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time until it exhibits a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control (e.g., intraperitoneally).

  • Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency.

  • Data Analysis: An increase in the post-treatment latency compared to the baseline indicates an analgesic effect.

CNS Behavioral Studies

For compounds targeting neurodegenerative diseases, behavioral models are essential. Derivatives of 1-azabicyclo[3.3.1]nonane have been evaluated in scopolamine-induced dementia models, which mimic the cholinergic deficit seen in Alzheimer's disease. [12] Experimental Protocol: Passive Avoidance Test

  • Apparatus: Use a two-chambered apparatus with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Training (Day 1): Place a mouse in the light compartment. When it enters the dark compartment (which mice naturally prefer), a mild, inescapable foot shock is delivered.

  • Treatment: Administer the test compound, scopolamine (to induce amnesia), or a combination, typically between the training and testing phases.

  • Testing (Day 2): Place the mouse back in the light compartment and measure the latency to enter the dark compartment.

  • Data Analysis: A longer latency to enter the dark chamber indicates that the mouse remembers the aversive stimulus. Compounds that reverse the amnesia induced by scopolamine will result in longer latencies compared to the scopolamine-only group, suggesting cognitive-enhancing effects.

Concluding Remarks and Future Directions

The 3-azabicyclo[3.3.1]nonane scaffold represents a highly versatile and pharmacologically significant platform. In vitro studies have consistently demonstrated that strategic substitution, particularly with electron-withdrawing groups on the C-2/C-4 aryl rings and functionalization at the C-9 position, can yield potent anticancer and antimicrobial agents. Furthermore, the rigid framework is well-suited for designing ligands targeting CNS receptors and viral proteins.

While in vivo data is less extensive, existing studies confirm that these compounds are biologically active in whole-animal models, exhibiting CNS effects and narcotic antagonism. [12][11]The path forward requires a more integrated approach:

  • Lead Optimization: Promising hits from in vitro screens, such as the halogenated anticancer derivatives, should be advanced to in vivo efficacy studies in xenograft models.

  • Pharmacokinetic Profiling: Future work must characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to improve their drug-like characteristics.

  • Mechanism of Action: Deeper investigation into the specific molecular targets and pathways is necessary to understand the basis of their potent biological activities.

By systematically applying the rigorous experimental protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of 3-azabicyclo[3.3.1]nonane chemistry, paving the way for the development of novel therapeutics.

References

  • Yi, X., Tang, H., Chen, J., & Zhu, J. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(20), 3003-3006. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Google Patents. (n.d.). RU2132846C1 - Method of preparing 3-azabicyclo [9][10][10]nonane derivatives. Retrieved from

  • Saha, S., Roy, K., & De, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22353-22383. [Link]

  • ResearchGate. (n.d.). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]

  • Takeda, M., Inoue, M., Noguchi, K., Honma, Y., Kawamori, M., & Saji, G. (1977). Azabicycloalkanes as Analgetics. VII. 1-Phenyl-3-azabicyclo [3. 3. 1] nonanes. Chemical and Pharmaceutical Bulletin, 25(7), 1683-1688. [Link]

  • ResearchGate. (n.d.). New positive AMPA receptor modulators, derivatives of 3,7-diazabicyclo[3.3.1]nonane based on a novel scaffold. Retrieved from [Link]

  • OUCI. (n.d.). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. Retrieved from [Link]

  • Balasankar, T., & Pandiarajan, J. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Pharmacology & Pharmacy, 5(11), 1056-1071. [https://www.scirp.org/html/1-2 pharmacology-and-pharmacy 1810335_51318.htm]([Link] pharmacology-and-pharmacy 1810335_51318.htm)

  • Tintori, C., Zamperini, C., & Botta, M. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(1), 159-166. [Link]

  • American Chemical Society. (2025). 'Oligomeric', 'pentameric' bicyclo [3. 3. 1] Nonanes (BCNs) as potential candidates for treating Alzheimer's, Parkinson's and other neurodegenerative diseases. ACS Fall 2025. [Link]

  • Kanne, D. B., Abood, M. E., & Damaj, M. I. (2012). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 20(1), 449-461. [Link]

  • Google Patents. (n.d.). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Ponnuswamy, S., Senthilkumar, P., & Madhavan, J. (2015). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Taibah University for Science, 9(4), 519-528. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-HIV Activity of 2,3-Diaryl-1,3-thiazolidin-4-(thi)one Derivatives. Retrieved from [Link]

  • Miyano, S., et al. (1999). Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Chemical and Pharmaceutical Bulletin, 47(1), 47-54. [Link]

  • Parthiban, P., Ramkumar, V., & Jeong, Y. T. (2009). 2,4-Bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2567. [Link]

  • Frontiers. (n.d.). Therapeutic Effect of Novel Cyanopyrrolidine-Based.... Retrieved from [Link]

  • Al-Zaydi, K. M., & El-Faham, A. (2017). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 22(12), 2098. [Link]

  • Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(15), 4983. [Link]

  • CoLab. (2025). Design and synthesis of polyhydroxylated azabicyclo[3.3.1]nonane as selective lysosomal α-glucosidase stabilizers enhancing cellular uptake.
  • OUCI. (n.d.). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound…. Retrieved from [Link]

  • Google Patents. (n.d.). IL88429A - Pyridazinamine derivatives, their preparation and pharmaceutical compositions containing them.
  • PubChem. (n.d.). 3-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-3-azabicyclo[3.3.1]nonan.... Retrieved from [Link]

  • Molecules. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • ResearchGate. (n.d.). Structural, conformational, theoretical and pharmacological.... Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Saha, S., Roy, K., & De, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22353-22383. [Link]

Sources

The Strategic Advantage of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: A Privileged Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Synthesis Professionals

In the landscape of modern drug discovery and organic synthesis, the choice of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the vast array of available building blocks, the 3-azabicyclo[3.3.1]nonane framework has emerged as a privileged structural motif, forming the core of numerous biologically active compounds and natural products.[1][2][3] This guide provides a detailed analysis of a particularly valuable derivative, Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate , elucidating its distinct advantages over simpler alternatives and providing actionable experimental insights for its application.

The Architectural Advantage: Rigidity and Three-Dimensionality

The primary advantage of the 3-azabicyclo[3.3.1]nonane skeleton lies in its well-defined and rigid conformational structure. Unlike flexible monocyclic rings such as piperidones or acyclic precursors, this bicyclic system predominantly exists in a stable twin-chair or chair-boat conformation.[1] This inherent rigidity is a cornerstone of rational drug design for two key reasons:

  • Reduced Entropic Penalty: A rigid molecule has fewer rotational degrees of freedom. When it binds to a biological target, the loss of conformational entropy is significantly lower compared to a flexible molecule, which must "freeze" into a specific conformation upon binding. This can lead to a more favorable Gibbs free energy of binding and, consequently, higher affinity and potency.

  • Precise Vectorial Display of Substituents: The rigid framework acts as a reliable scaffold, holding substituents in precise and predictable three-dimensional orientations. This allows chemists to systematically explore the chemical space around a pharmacophore, optimizing interactions with a target protein's binding pocket.

The subject of this guide, this compound, combines this powerful scaffold with two strategically placed functional groups: a versatile ketone at the C9 position and a Boc-protected nitrogen at the N3 position. This combination unlocks a wealth of synthetic possibilities.

cluster_0 Flexible Scaffold: N-Boc-4-piperidone cluster_1 Rigid Scaffold: Boc-9-oxo-3-ABN A N-Boc-4-piperidone B Multiple Low-Energy Conformations A->B undergoes C Imprecise Substituent Orientation B->C leads to D This compound E Fixed Chair-Chair Conformation D->E exists in F Precise Vectorial Display E->F enables

Caption: Comparison of scaffold flexibility.

Comparative Performance: Beyond the Flatland of Monocyclic Rings

To appreciate the advantages of this bicyclic ketone, a comparison with a common monocyclic alternative, N-Boc-4-piperidone, is instructive. While the piperidone is a useful building block, it lacks the structural definition of the 3-azabicyclo[3.3.1]nonane core.

FeatureThis compoundN-Boc-4-piperidone (Alternative)
Scaffold Rigidity High; locked bicyclic conformation.Moderate; ring flipping occurs.
Stereochemical Complexity Inherently 3D, provides access to multiple new stereocenters upon modification.Planar ketone, limited stereochemical diversity from initial reactions.
Substituent Vectors Defined axial and equatorial-like positions on a rigid frame.Primarily axial/equatorial on a flexible ring, averaging orientation.
Synthetic Handle C9-ketone for functionalization (e.g., reduction, amination).[4]C4-ketone for similar functionalization.
Diversification Points Two: C9-ketone and N3-amine (after deprotection).Two: C4-ketone and N1-amine (after deprotection).
Drug Design Potential Excellent for creating potent ligands by minimizing entropic loss upon binding.Good, but the inherent flexibility can be a liability for high-affinity binding.

The Synthetic Power of the C9-Ketone: A Gateway to Diverse Functionality

The ketone at the C9 position is a robust synthetic handle, enabling a variety of high-yield transformations that are fundamental to library synthesis and lead optimization in drug discovery. The rigid bicyclic framework often imparts a high degree of stereoselectivity to these reactions.

cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A Tert-butyl 9-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate B Stereoselective Reduction A->B C Reductive Amination A->C D Wittig-type Olefination A->D E Endo/Exo Alcohols (New Stereocenter) B->E F C9-Substituted Amines (Diverse Functionality) C->F G Exocyclic Alkenes (Further Functionalization) D->G

Caption: Synthetic utility of the C9-ketone.

Experimental Protocol 1: Stereoselective Reduction

The reduction of the C9-ketone to the corresponding alcohol introduces a new stereocenter. The choice of reducing agent can influence the stereochemical outcome, yielding either the endo or exo alcohol, which can have profoundly different biological activities.

Objective: To synthesize Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Expected Outcome: This procedure typically yields the alcohol product in high yield (>90%). The stereoselectivity can vary, but often one diastereomer is significantly favored due to the steric hindrance of the bicyclic system.

Experimental Protocol 2: Reductive Amination

Reductive amination is one of the most powerful methods for introducing molecular diversity. This reaction allows for the direct coupling of the ketone with a wide range of primary or secondary amines.

Objective: To synthesize a C9-amino derivative of the scaffold.

Methodology:

  • Setup: To a solution of this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Add acetic acid (AcOH) (1.2 eq) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild reducing agent that is particularly effective for reductive aminations.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography to afford the target C9-substituted amine.

The Strategic Role of the Boc-Protecting Group

The Tert-butyloxycarbonyl (Boc) group on the N3 nitrogen is not merely a placeholder; it is a key strategic element. It is chemically robust, withstanding the conditions of most common synthetic transformations at the C9-ketone (e.g., reductions, organometallic additions). However, it can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine. This unmasked amine provides a second, orthogonal site for diversification, allowing for late-stage functionalization through acylation, alkylation, or sulfonylation, further expanding the accessible chemical space.

Conclusion

This compound is more than just a building block; it is a sophisticated synthetic platform. Its rigid, three-dimensional architecture provides a distinct advantage over simpler, more flexible scaffolds, enabling the creation of conformationally constrained molecules with high potential for potent and selective biological activity. The strategic placement of a versatile ketone and a stable-yet-labile protecting group offers medicinal chemists a reliable and efficient route to novel and structurally diverse compounds. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of this privileged scaffold to accelerate their drug discovery efforts.

References

  • 1 RSC Publishing.

  • 2 MDPI.

  • 5 PubMed.

  • 3 National Center for Biotechnology Information.

  • 6 Taylor & Francis Online.

  • 7 Chemdad.

  • 4 Google Patents.

  • 8 ResearchGate.

  • 9 The Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No: 512822-34-3). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide a clear, logical framework for laboratory personnel, ensuring that disposal practices are not merely procedural, but are rooted in a comprehensive understanding of the material's hazard profile and regulatory landscape.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of its safe handling and disposal. This compound is not benign; it presents specific risks that dictate the required control measures. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation.[1][2]
Eye Irritation 2A H319: Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

The primary routes of occupational exposure are inhalation of the dust, direct skin contact, and eye contact.[1] Symptoms of exposure can include redness, itching, and inflammation of the skin, as well as redness, pain, and potential damage to the eyes.[1] Inhalation may lead to irritation of the respiratory system.[1] Consequently, all handling and disposal operations must be engineered to mitigate these risks.

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to establish a controlled environment and utilize the appropriate PPE. This is not merely a recommendation but a critical control to prevent personal exposure.

  • Engineering Controls : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood or a well-ventilated enclosure to keep airborne concentrations low.[1][3] Facilities must be equipped with an operational eyewash station and safety shower in the immediate vicinity.[1]

  • Required PPE : The minimum required PPE for handling this compound includes:

    • Eye Protection : Safety glasses with side-shields or, preferably, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves prior to use and employ proper removal techniques to avoid skin contact.[3][4]

    • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[3]

Section 3: Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol applies to small quantities of the compound, such as residual material in containers or waste generated from experimental procedures.

Step 1: Waste Segregation The principle of causality here is to prevent unintended chemical reactions within a waste container. This compound is known to be incompatible with strong oxidizing agents.[1] Therefore, it is critical to collect waste containing this compound in a dedicated container, separate from oxidizing waste streams.

Step 2: Containerization Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be kept closed except when actively adding waste.[1] This minimizes the release of vapors and prevents accidental spills.

Step 3: Labeling Accurate and thorough labeling is a cornerstone of a self-validating and safe waste management system. The label provides essential information for everyone who will handle the container. Affix a completed waste label to the container that includes:

  • The words "Hazardous Waste" or "Waste Chemical" (as required by your institution).

  • Full Chemical Name: "this compound".

  • CAS Number: "512822-34-3".

  • Associated Hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant".

  • Appropriate GHS Pictograms (Exclamation Mark).[1]

  • Accumulation Start Date and PI/Lab Information.

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, under the control of laboratory personnel, and away from drains or sources of ignition.[1]

Step 5: Final Disposal The final and most critical step is the transfer of the waste to a professionally managed disposal stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. The mandated disposal route is to an approved waste disposal plant, which typically involves incineration or secure landfilling according to local, state, and federal regulations.[1][5]

Section 4: Emergency Procedures - Spill Management

In the event of an accidental spill, a swift and systematic response is required to mitigate exposure and environmental release.

  • Ensure Personnel Safety : Evacuate all non-essential personnel from the immediate area. Ensure the responder is wearing the full PPE detailed in Section 2.

  • Control Vapors/Dust : Ensure adequate ventilation, typically by performing the cleanup within a fume hood if the spill is contained there. Avoid any action that could generate dust.[3][4]

  • Containment & Cleanup : For a solid spill, carefully sweep or vacuum the material. For a liquid spill, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1]

  • Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container for disposal.[1][4]

  • Label and Dispose : Label the container as detailed in Section 3 and manage it as chemical waste.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[4]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Solid Residue or Solution) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is this a spill? ppe->spill_check segregate Step 2: Segregate Waste (Keep away from oxidizers) spill_check->segregate No contain Step 2: Contain Spill (Use inert absorbent material) spill_check->contain Yes routine_disposal Routine Disposal Path spill_path Spill Response Path containerize Step 3: Place in a compatible, sealed waste container segregate->containerize label Step 4: Label Container Correctly (Name, CAS, Hazards) containerize->label store Step 5: Store in Designated Satellite Accumulation Area label->store collect Step 3: Carefully collect absorbed material contain->collect collect->containerize end Step 6: Arrange Pickup via EHS or Certified Waste Vendor store->end

Caption: Decision workflow for handling and disposal of the compound.

Section 6: References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--. --INVALID-LINK--

  • PubChem. (n.d.). tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. --INVALID-LINK--

  • BLD Pharmatech. (n.d.). Safety Data Sheet: tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. --INVALID-LINK--

  • Indagoo Research Chemicals. (2025). Safety Data Sheet: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. --INVALID-LINK--

  • Chemsrc. (n.d.). MSDS of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester. --INVALID-LINK--

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. --INVALID-LINK--

  • MCF Environmental Services. (2021). Non-Hazardous Waste Disposal in Georgia: A Detailed Overview. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. --INVALID-LINK--

  • IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste. --INVALID-LINK--

References

A Comprehensive Guide to the Safe Handling of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and operational guidance for the handling and disposal of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No: 512822-34-3). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. As Senior Application Scientists, our goal is to empower you with the knowledge to manage chemical reagents effectively, extending our commitment to your success beyond the product itself.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before commencing any work with this compound.[4][5] This involves evaluating the specific procedures to be undertaken and the quantities that will be handled to determine the potential for exposure.

Signal Word: Warning[1][6]
Hazard Statements:[1][6][7]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against eye irritation from dust particles or splashes.[1][2][7]
Hand Protection Chemically resistant gloves. Butyl rubber or natural rubber gloves are recommended for handling ketones.[8][9][10][11] Nitrile gloves may offer limited protection and should be used only for brief, incidental contact. Always inspect gloves for integrity before use.To prevent skin contact and subsequent irritation.[1][2]
Body Protection A flame-retardant lab coat, fully buttoned, with long sleeves.[12]To protect the skin from accidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or a chemical fume hood.[12] If dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particulate respirator should be used.[7]To prevent respiratory tract irritation from inhaling dust.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental integrity.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name and hazard warnings.[13][14]

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.[15] Keep away from incompatible substances and sources of ignition.[1]

Handling and Use

This workflow is designed to minimize exposure and prevent contamination.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Transfer Compound in Fume Hood b->c Begin Work d Weigh and Prepare Solution c->d e Cap and Label Experimental Vessels d->e f Decontaminate Work Area e->f Complete Experiment g Segregate and Dispose of Waste f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Don all required PPE as specified in the table above.[2]

    • Ensure a chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation risk.[16]

  • Handling :

    • Avoid the formation of dust and aerosols.[2][7]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1][2]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]

    • Skin Contact : Wash off with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]

    • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Management and Disposal Plan

Spill Response
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][7] Do not let the product enter drains.[1][2]

Waste Disposal
  • Containerization : All waste materials, including contaminated PPE and cleaning materials, should be placed in a clearly labeled, sealed container.

  • Disposal : Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][17] Do not dispose of it with regular laboratory trash.

Conclusion

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount to protecting yourself, your colleagues, and your research.

References

  • Watson International. (n.d.). Your Definitive Guide to Using Chemical Reagents Safely. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025). Safety Data Sheet: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.
  • TCI Chemicals. (2025).
  • Unknown. (n.d.).
  • Unknown. (n.d.). MSDS of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester.
  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • Northeastern University. (n.d.). Safety Using Chemical Reagents - WebGURU. Retrieved from [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]

  • Unknown. (n.d.). Personal Protective Equipment (PPE).
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Enamine. (n.d.).
  • PubChem. (n.d.). Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • BLD Pharmatech. (n.d.).
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.